molecular formula C7H7BrN2O B060110 2-Amino-5-bromobenzamide CAS No. 16313-66-9

2-Amino-5-bromobenzamide

货号: B060110
CAS 编号: 16313-66-9
分子量: 215.05 g/mol
InChI 键: LHAJKJQNMKXZSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-5-bromobenzamide (CAS 77231-67-7) is a high-value aromatic benzamide derivative and a versatile synthetic building block in organic chemistry and medicinal chemistry research. Its structure features both a nucleophilic aromatic amine group and an electrophilic bromine substituent, making it an ideal precursor for constructing complex heterocyclic systems, particularly as a key intermediate in the synthesis of fused pyrimidine and quinazoline derivatives. This compound is extensively utilized in the development of potential therapeutic agents, serving as a core scaffold for inhibitors targeting various kinases and enzymes. Researchers employ this compound in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to introduce diverse chemical functionalities, thereby enabling structure-activity relationship (SAR) studies. Its utility in synthesizing compounds for oncology, neurology, and infectious disease research underscores its significant research value. This product is provided with guaranteed high purity and consistency to ensure reliable and reproducible experimental results.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-5-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAJKJQNMKXZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407579
Record name 2-amino-5-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16313-66-9
Record name 2-amino-5-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-bromobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-5-bromobenzamide, a valuable building block in medicinal chemistry. The primary focus of this document is the conversion of 2-amino-5-bromobenzoyl chloride to the target amide through amidation.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring an amino group, a bromo substituent, and an amide functional group, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. The most direct synthetic route to this compound involves the amidation of 2-amino-5-bromobenzoyl chloride. This guide details the experimental protocol for this conversion, presents relevant physicochemical and quantitative data, and provides a logical workflow for the synthesis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented in the table below.

PropertyValue
CAS Number 16313-66-9
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Melting Point 189-191 °C
Appearance White to off-white solid

Synthesis of this compound

The primary method for the synthesis of this compound is the reaction of 2-amino-5-bromobenzoyl chloride with an ammonia source. Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic attack by ammonia to form the corresponding primary amide.[][2] The reaction is typically rapid and exothermic.[]

A detailed experimental protocol, adapted from the synthesis of the analogous 2-amino-5-chlorobenzamide, is provided below.[3]

3.1. Experimental Protocol

Reagents and Materials:

  • 2-amino-5-bromobenzoyl chloride

  • Concentrated aqueous ammonia (liquor ammonia, ~25-30%)

  • Ice

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, beaker, Büchner funnel, etc.)

  • Filtration apparatus

Procedure:

  • A round-bottom flask is charged with concentrated aqueous ammonia (e.g., 10 mL for 1 g of the acyl chloride).

  • The flask is cooled in an ice bath to maintain a temperature of 0°C.

  • 2-amino-5-bromobenzoyl chloride (1 equivalent) is added portion-wise to the cold, stirred ammonia solution. A vigorous reaction is expected.[2]

  • The reaction mixture is stirred or shaken frequently for approximately 30 minutes at 0°C.[3]

  • Upon completion of the reaction, the resulting precipitate is collected by vacuum filtration.

  • The solid product is washed with cold deionized water to remove any residual ammonia and ammonium salts.

  • The product is dried, for example, in a desiccator or a vacuum oven at a moderate temperature.

  • If necessary, the crude product can be recrystallized from a suitable solvent, such as hot water or an ethanol/water mixture, to achieve higher purity.[3]

3.2. Quantitative Data

The following table summarizes the expected yield for the synthesis of this compound based on a similar reported procedure for an analogous compound.[3]

Starting MaterialProductReagentYield (%)
2-amino-5-chlorobenzoyl chloride2-amino-5-chlorobenzamideLiquor Ammonia68

A yield of 93% has been reported for the synthesis of this compound via an alternative route involving the bromination of 2-aminobenzamide.[4]

Visualizations

4.1. Reaction Pathway

The following diagram illustrates the chemical transformation from 2-amino-5-bromobenzoyl chloride to this compound.

G reactant 2-Amino-5-bromobenzoyl chloride product This compound reactant->product Amidation reagent + NH₃

Caption: Reaction scheme for the synthesis of this compound.

4.2. Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis of this compound.

G start Start step1 Cool aqueous ammonia in an ice bath start->step1 step2 Add 2-amino-5-bromobenzoyl chloride step1->step2 step3 Stir for 30 minutes at 0°C step2->step3 step4 Filter the precipitate step3->step4 step5 Wash with cold water step4->step5 step6 Dry the product step5->step6 end End step6->end

Caption: Experimental workflow for the synthesis of this compound.

References

Physicochemical properties of 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromobenzamide

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the compound's physical and chemical characteristics, presents standardized experimental protocols for their determination, and illustrates relevant synthetic and analytical workflows.

Core Physicochemical Properties

This compound is a substituted aromatic amide with the chemical formula C₇H₇BrN₂O.[1][2][3] Its utility as a building block in the synthesis of bioactive molecules, such as anti-inflammatory and antimicrobial agents, necessitates a thorough understanding of its properties.[4][5]

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below. These values have been compiled from various chemical data sources.

PropertyValueNotesSource(s)
Molecular Formula C₇H₇BrN₂O[1][2][3]
Molecular Weight 215.05 g/mol [1][2][3][6]
Appearance White to off-white solid/powder[1][7][8]
Melting Point 189-191 °CRecrystallized from water-ethanol mixture.[1][4][8][9][10]
186-187 °CRecrystallized from acetonitrile.[9][11]
Boiling Point 291.2 ± 25.0 °CAt 760 Torr.[1][8][9]
Density 1.698 ± 0.06 g/cm³At 20 °C and 760 Torr.[1][8]
pKa 15.15 ± 0.50Predicted value.[1][8][9][10]
Vapor Pressure 0.00198 mmHgAt 25 °C.[1][4]
Flash Point 129.9 ± 23.2 °C[1][8]
Refractive Index 1.666[1]
Solubility Slightly soluble in organic solvents like ethanol and ether.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections describe standard laboratory protocols for measuring melting point, solubility, and the partition coefficient (logP).

Determination of Melting Point (Capillary Method)

The melting point is a fundamental property for assessing the purity of a crystalline solid.[12] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Principle: A small, powdered sample is heated slowly at a controlled rate. The temperatures at which the substance begins and completes its transition from solid to liquid are recorded as the melting point range.[13][14]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[13][14]

  • Capillary Tube Loading: Press the open end of a thin-walled capillary tube into the powdered sample. A small amount of the solid (approximately 1/16 inch high) should be packed into the sealed end of the tube.[15] This can be achieved by tapping the tube or dropping it through a longer glass tube to compact the powder.[15]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[15]

  • Approximate Determination: Conduct a rapid initial heating (10-20 °C/min ramp rate) to determine an approximate melting range.[15] This saves time in subsequent, more precise measurements.

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-20 °C below the approximate melting point. Then, decrease the heating rate to a slow ramp (1-2 °C/min) to allow for thermal equilibrium.[15]

  • Observation and Recording: Carefully observe the sample through the viewing eyepiece. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point range is reported as T₁-T₂.[13]

Determination of Solubility (Qualitative Method)

This protocol provides a systematic approach to determining the solubility of a compound in various solvents, which can indicate the presence of polar functional groups and acidic or basic properties.[16][17]

Principle: A small, measured amount of the solute is added to a specific volume of a solvent. The mixture is agitated, and the extent of dissolution is observed.

Methodology:

  • Water Solubility:

    • Place approximately 25 mg of this compound into a small test tube.

    • Add 0.75 mL of deionized water in small portions (e.g., 0.25 mL at a time).

    • After each addition, shake the test tube vigorously for 1-2 minutes.[16]

    • Observe if the solid dissolves completely. Record the compound as soluble, partially soluble, or insoluble in water.

  • Organic Solvent Solubility:

    • Repeat the procedure from step 1 using organic solvents such as ethanol and diethyl ether.[16]

    • Due to its known properties, this compound is expected to be soluble in these solvents.[1]

  • Aqueous Acid/Base Solubility:

    • To further characterize the compound, test its solubility in 5% aqueous HCl and 5% aqueous NaOH solutions.[16][17]

    • Solubility in 5% HCl suggests the presence of a basic functional group (like an amine).

    • Solubility in 5% NaOH suggests the presence of an acidic functional group.

Determination of Partition Coefficient (logP) by Shake-Flask Method

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. LogP is a critical parameter in drug development for predicting a molecule's lipophilicity and membrane permeability.[18]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the partition coefficient.[18][19]

Methodology:

  • Phase Preparation:

    • Prepare mutually saturated solvents by shaking equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) in a separatory funnel for 24 hours.[20]

    • Allow the layers to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the n-octanol-saturated water phase at a known concentration.

  • Partitioning:

    • In a flask, combine a precise volume of the stock solution with a precise volume of the water-saturated n-octanol.

    • Seal the flask and shake it vigorously to ensure thorough mixing and facilitate the partitioning of the solute between the two phases.[20]

    • Allow the flask to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from each phase (aqueous and octanol).

    • Determine the concentration of this compound in each aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[20][21]

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water][18]

    • Calculate logP by taking the base-10 logarithm of P: logP = log₁₀(P)[18]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the study of this compound.

Synthesis of this compound

A common laboratory synthesis involves the bromination of 2-aminobenzamide.[9][11]

G A 2-Aminobenzamide (Starting Material) D Reaction Mixture (Stirred at RT for 0.5h) A->D B N-Bromosuccinimide (NBS) (Brominating Agent) B->D C Acetonitrile (Solvent) C->D E Quench with Ice-Cold Water D->E F Precipitate Formation E->F G Filtration F->G H Recrystallization (from Acetonitrile) G->H I This compound (Final Product) H->I

Caption: Workflow for the synthesis of this compound.[9][11]

General Workflow for Physicochemical Characterization

This diagram outlines the logical flow for identifying and characterizing an unknown solid organic compound.

G start Obtain Sample (e.g., this compound) purity Assess Purity (e.g., TLC, HPLC) start->purity mp Melting Point Determination purity->mp solubility Solubility Tests (Water, Solvents, Acid, Base) purity->solubility spectroscopy Spectroscopic Analysis (NMR, IR, MS) purity->spectroscopy structure Structure Elucidation mp->structure solubility->structure spectroscopy->structure data Compile Physicochemical Data Sheet structure->data end Characterization Complete data->end

Caption: Logical workflow for the characterization of a solid organic compound.

Biological Application Context: Antimitotic Signaling

While this compound is an intermediate, its derivatives, particularly 2-aminobenzophenones, are known to act as antimitotic agents by disrupting microtubule function.[22] This diagram illustrates the general pathway.

G drug 2-Aminobenzophenone Derivative tubulin β-Tubulin (Colchicine-Binding Site) drug->tubulin Binds to polymerization Inhibition of Tubulin Polymerization tubulin->polymerization microtubule Microtubule Network Disruption polymerization->microtubule arrest G2/M Phase Cell Cycle Arrest microtubule->arrest apoptosis Induction of Apoptosis arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Antimitotic signaling pathway of related 2-aminobenzophenone derivatives.[22]

References

An In-depth Technical Guide to 2-Amino-5-bromobenzamide: Properties, Synthesis, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties of 2-Amino-5-bromobenzamide

This compound is a white to off-white solid at room temperature. It is recognized as a valuable building block in medicinal chemistry and drug development.[1]

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, various sources consistently describe its general solubility characteristics.

SolventQualitative SolubilityCitation(s)
EthanolSoluble / Slightly Soluble[1][2]
EtherSoluble / Slightly Soluble[1][2]
AcetonitrileSoluble (used for recrystallization)[3]
WaterInsoluble[4]
5% NaOHSoluble (predicted)[4]
5% NaHCO₃Soluble (predicted)[4]
5% HClSoluble (predicted)[4]

Experimental Protocols

Given the absence of specific experimental data for this compound's solubility, a generalized yet detailed protocol for determining the solubility of a solid organic compound in an organic solvent is provided below. This is followed by a representative synthesis protocol for a 2-aminobenzamide derivative, illustrating the utility of the title compound.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, dimethyl sulfoxide, dimethylformamide)

  • Analytical balance

  • Vials or flasks with airtight seals

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Syringe filters (e.g., 0.2 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or on a stirrer and agitate at a constant speed. A typical equilibration time is 24 to 72 hours.[5]

  • Sample Collection and Preparation:

    • After equilibration, allow the solution to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen detection method.

  • Quantitative Analysis (HPLC Method):

    • Prepare a Calibration Curve:

      • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

      • Inject a fixed volume of each standard solution into the HPLC system.

      • Record the peak area from the chromatogram.

      • Plot a calibration curve of peak area versus concentration.

    • Analyze the Sample:

      • Inject the same fixed volume of the diluted sample solution into the HPLC system.

      • Record the peak area of the analyte.

      • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate Solubility:

      • Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Protocol 2: Synthesis of a 2-Aminobenzamide Derivative from Isatoic Anhydride

This protocol describes a general method for the synthesis of 2-aminobenzamide derivatives, which can be adapted for various starting materials.[6][7]

Materials:

  • Isatoic anhydride

  • Amine derivative (e.g., aniline)

  • Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in DMF.

    • To this solution, add a solution of the desired amine derivative (1 equivalent) in DMF.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for approximately 6 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Product Isolation and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The solid product will precipitate out of the solution.

    • Collect the crude product by vacuum filtration.

    • Wash the solid with cold ethanol.

    • Further purify the product by recrystallization from a suitable solvent, such as ethanol.[8]

Visualizing Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantitative Analysis (HPLC) cluster_result Final Calculation prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial and agitate at constant temperature (24-72h) prep2->prep3 sampling1 Allow excess solid to sediment prep3->sampling1 sampling2 Withdraw and filter supernatant sampling1->sampling2 sampling3 Dilute sample with known volume of solvent sampling2->sampling3 analysis2 Inject diluted sample into HPLC sampling3->analysis2 analysis1 Prepare calibration curve with standards analysis3 Determine concentration from calibration curve analysis1->analysis3 analysis2->analysis3 result1 Calculate solubility accounting for dilution analysis3->result1

Caption: Workflow for Solubility Determination.

Synthesis_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_isolation Isolation & Purification cluster_product Final Product reac1 Dissolve Isatoic Anhydride in DMF reac2 Add Amine Derivative in DMF reac1->reac2 reac3 Reflux for 6 hours reac2->reac3 mon1 Monitor reaction progress by TLC reac3->mon1 iso1 Cool reaction mixture to room temperature mon1->iso1 Upon completion iso2 Collect precipitate by vacuum filtration iso1->iso2 iso3 Wash solid with cold ethanol iso2->iso3 iso4 Recrystallize from a suitable solvent iso3->iso4 prod1 Pure 2-Aminobenzamide Derivative iso4->prod1

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-5-bromobenzamide. The information is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. The data presented herein are predicted values based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, as well as the protons of the amino and amide functional groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-donating amino group tends to shift ortho and para protons to a higher field (lower ppm), while the electron-withdrawing bromo and amide groups shift them to a lower field (higher ppm).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-6~6.75Doublet (d)J = 8.8 Hz1H
H-4~7.25Doublet of Doublets (dd)J = 8.8, 2.4 Hz1H
H-3~7.60Doublet (d)J = 2.4 Hz1H
-NH₂~5.5 - 6.0Broad Singlet (br s)-2H
-CONH₂~7.5 and ~7.8Two Broad Singlets (br s)-2H

Note: The spectrum is typically recorded in DMSO-d₆. Chemical shifts of NH₂ and CONH₂ protons are concentration and temperature-dependent and may exchange with D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are predicted based on the substituent effects on the aromatic ring.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-5 (C-Br)~110.5
C-1 (C-CONH₂)~120.0
C-3~122.5
C-6~118.0
C-4~135.0
C-2 (C-NH₂)~148.0
C=O~170.0

Note: The spectrum is typically recorded in DMSO-d₆.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Analyte: this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) (approximately 0.6-0.7 mL). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like those in amine and amide groups.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

  • Procedure:

    • Accurately weigh the sample and transfer it to a clean, dry NMR tube.

    • Add the deuterated solvent to the NMR tube.

    • Cap the tube and gently agitate or vortex until the sample is completely dissolved.

Instrumentation
  • Spectrometer: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion and resolution.

  • Probe: A standard broadband or inverse detection probe.

¹H NMR Spectroscopy Experimental Parameters
  • Pulse Program: A standard one-pulse sequence (e.g., zg30 or zg).

  • Spectral Width (sw): Typically 12-16 ppm to cover the entire range of proton signals.

  • Acquisition Time (aq): At least 2-3 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons between scans.

  • Number of Scans (ns): 8 to 16 scans are usually sufficient for a moderately concentrated sample.

¹³C NMR Spectroscopy Experimental Parameters
  • Pulse Program: A standard proton-decoupled one-pulse sequence (e.g., zgpg30).

  • Spectral Width (sw): Typically 200-240 ppm.

  • Acquisition Time (aq): 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption line shape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shifts of all peaks.

Logical Workflow for NMR Analysis

The following diagram outlines the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_elucidate Structure Confirmation dissolve Dissolve this compound in Deuterated Solvent (e.g., DMSO-d6) acquire_1h Acquire 1D 1H NMR Spectrum dissolve->acquire_1h acquire_13c Acquire 1D 13C NMR Spectrum dissolve->acquire_13c process Fourier Transform, Phasing, Baseline Correction, Referencing acquire_1h->process acquire_13c->process acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) (Optional, for complex cases) correlate_2d Correlate Signals using 2D Spectra acquire_2d->correlate_2d analyze_1h Analyze 1H Spectrum: Chemical Shift, Integration, Multiplicity, Coupling Constants process->analyze_1h analyze_13c Analyze 13C Spectrum: Number of Signals, Chemical Shifts process->analyze_13c elucidate Assign Signals to Specific Atoms in the Structure analyze_1h->elucidate analyze_13c->elucidate correlate_2d->elucidate confirm Confirm Structure of This compound elucidate->confirm

Caption: Workflow for NMR-based structural analysis.

A Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of 2-Amino-5-bromobenzamide using mass spectrometry (MS) and infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical characterization of this compound. This document outlines detailed experimental protocols, data interpretation, and key spectral features.

Introduction to this compound

This compound is an organic compound with the chemical formula C₇H₇BrN₂O.[1] It serves as a valuable intermediate in various organic syntheses, particularly in the pharmaceutical industry. Accurate analytical characterization is crucial to confirm its identity, purity, and structure. Mass spectrometry and IR spectroscopy are powerful techniques for elucidating the molecular weight, fragmentation patterns, and functional groups of the molecule.

Table 1: Molecular Properties of this compound

PropertyValueReference
Chemical Formula C₇H₇BrN₂O[1]
Molecular Weight 215.05 g/mol [1]
Monoisotopic Mass 213.97418 Da[1]
CAS Number 16313-66-9[1]
IUPAC Name This compound[1]
Appearance White solid[2]
Melting Point 189-191°C[2]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[3] For aromatic amides, electron impact (EI) ionization often leads to characteristic fragmentation patterns.[4]

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) will be observed for bromine-containing fragments.

The primary fragmentation of aromatic amides involves the formation of a stable benzoyl cation, which can then undergo further cleavage, such as the loss of a CO molecule to form a phenyl cation.[4][5] The presence of the amino group also influences the fragmentation.

G mol This compound (m/z = 214/216) frag1 Loss of NH₂ [M-NH₂]⁺ (m/z = 198/200) mol->frag1 -NH₂ frag4 Loss of Br [M-Br]⁺ (m/z = 135) mol->frag4 -Br frag2 Benzoyl Cation Loss of CO (m/z = 170/172) frag1->frag2 -CO frag3 Phenyl Cation (m/z = 155/157) frag2->frag3

Figure 1: Proposed MS Fragmentation Pathway.

Table 2: Predicted Mass Spectrometry Fragmentation Data

m/z (Mass/Charge)Proposed FragmentNotes
214/216[C₇H₇BrN₂O]⁺ (Molecular Ion)Isotopic peaks due to ⁷⁹Br and ⁸¹Br.
198/200[C₇H₅BrO]⁺Loss of the amino group (-NH₂).
183/185[C₆H₄BrO]⁺Loss of the primary amide group (-CONH₂).
155/157[C₆H₄Br]⁺Phenyl cation with bromine, resulting from the loss of CO from the benzoyl cation.
76[C₆H₄]⁺Phenyl cation resulting from the loss of bromine.
44[CONH₂]⁺Fragment corresponding to the primary amide group.[6]

The following is a general protocol for analyzing a solid sample like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

  • Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile organic solvent (e.g., methanol or acetonitrile).[7] Dilute this stock solution to a final concentration of about 10-100 µg/mL.[7]

  • Instrument Setup :

    • GC Conditions : Set the injector temperature to 280°C. Use a helium carrier gas at a flow rate of approximately 1 mL/min. The column temperature program can start at 60°C, hold for 1 minute, then ramp up to 320°C at a rate of 35°C/min and hold for 6 minutes.[4]

    • MS Conditions : Set the ion source temperature to 260°C and the transfer line to 240°C.[4] Use electron impact (EI) ionization at 70 eV.

  • Data Acquisition : Inject 1 µL of the prepared sample into the GC-MS. Acquire data in scan mode over a mass range of 35-500 m/z.[4]

  • Data Analysis : Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure of the compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[8]

The structure of this compound contains several key functional groups: a primary amine (-NH₂), a primary amide (-CONH₂), and a substituted aromatic ring. These groups give rise to characteristic absorption bands in the IR spectrum.

Table 3: Predicted Infrared Spectroscopy Peak Assignments

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensityReference
3400 - 3100Amine (N-H), Amide (N-H)Symmetric & Asymmetric StretchingStrong, Broad[9]
~3030Aromatic C-HStretchingMedium[10]
1710 - 1650Amide C=OStretching (Amide I band)Strong, Sharp[9][11]
1650 - 1580Amine N-H, Amide N-HBending (Scissoring)Medium
1600 - 1450Aromatic C=CRing StretchingMedium to Weak[10]
1400 - 1000C-NStretchingMedium
850 - 675Aromatic C-HOut-of-plane BendingStrong
700 - 500C-BrStretchingMedium to Strong

The Potassium Bromide (KBr) disc technique is a common method for analyzing solid samples.[8]

G cluster_prep Sample Preparation cluster_analysis Analysis start Weigh Sample (0.05-0.5 mg) grind Grind Sample and KBr in Agate Mortar start->grind kbr Weigh KBr (~100 mg) kbr->grind press Press Mixture into a Disc grind->press mount Mount Disc in Spectrometer press->mount acquire Acquire IR Spectrum mount->acquire analyze Analyze Spectrum and Assign Peaks acquire->analyze

References

A Technical Guide to 2-Amino-5-bromobenzamide: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-bromobenzamide, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its significant applications in the development of targeted therapeutics, including PARP inhibitors and tubulin polymerization inhibitors.

Core Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 16313-66-9[1][2][3]
Molecular Formula C₇H₇BrN₂O[1][3][4]
Molecular Weight 215.05 g/mol [1][3][4]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

PropertyValueSource
Melting Point 189-191 °C[1][2]
Boiling Point 291.2 ± 25.0 °C (at 760 Torr)[1][2]
Density 1.698 ± 0.06 g/cm³[2]
Appearance White to pale-yellow or brown powder/crystals
Solubility Soluble in organic solvents such as ethanol and ether.[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338[4]

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the bromination of 2-aminobenzamide using N-bromosuccinimide (NBS).

Materials:

  • 2-aminobenzamide

  • Acetonitrile

  • N-bromosuccinimide (NBS)

  • Ice-cold water

Procedure:

  • Dissolve 2-aminobenzamide (1.00 g, 7.34 mmol) in acetonitrile (20 mL) at room temperature.[1]

  • Add N-bromosuccinimide (1.36 g, 7.70 mmol) to the solution with stirring.[1]

  • Continue stirring the reaction mixture at room temperature for 30 minutes.[1]

  • Quench the reaction by adding ice-cold water.[1]

  • Collect the resulting precipitate by filtration.[1]

  • Recrystallize the crude product from acetonitrile to yield this compound as a light yellow solid.[1]

Applications in Drug Development

This compound serves as a versatile scaffold for the synthesis of a variety of heterocyclic compounds with significant pharmacological activity. Its derivatives have shown promise as anticancer agents through multiple mechanisms of action.

PARP Inhibition

The benzamide moiety is a key pharmacophore in many Poly(ADP-ribose) polymerase (PARP) inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition of the enzyme.[5] PARP inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[6] The inhibition of PARP leads to the accumulation of single-strand DNA breaks, which are converted to double-strand breaks during replication. In cancer cells with deficient homologous recombination repair, these double-strand breaks cannot be repaired, leading to cell death through a mechanism known as synthetic lethality.[5][7]

PARP_Inhibition Mechanism of PARP Inhibition and Synthetic Lethality ssb Single-Strand DNA Break parp PARP Activation ssb->parp replication Replication Fork Stall ssb->replication ber Base Excision Repair parp->ber PARylation parp->replication ber->ssb Repair dsbs Double-Strand DNA Breaks replication->dsbs hr Homologous Recombination (BRCA1/2 Proficient) dsbs->hr nhej Non-Homologous End Joining dsbs->nhej apoptosis Apoptosis dsbs->apoptosis In HR-deficient (e.g., BRCA mutant) cancer cells cell_survival Cell Survival and DNA Repair hr->cell_survival nhej->cell_survival parpi PARP Inhibitor (e.g., Benzamide Derivatives) parpi->parp Inhibits Tubulin_Inhibition Tubulin Polymerization Inhibition Workflow start This compound synthesis Synthesis of Quinazolinone Derivatives start->synthesis inhibitor Quinazolinone Derivative (Tubulin Inhibitor) synthesis->inhibitor tubulin α/β-Tubulin Dimers inhibitor->tubulin Binds to Colchicine Site polymerization Microtubule Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules g2m_arrest G2/M Phase Arrest polymerization->g2m_arrest Inhibition mitosis Mitosis microtubules->mitosis cell_proliferation Cancer Cell Proliferation mitosis->cell_proliferation apoptosis Apoptosis g2m_arrest->apoptosis

References

Potential biological activities of 2-Amino-5-bromobenzamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activities of 2-Amino-5-bromobenzamide Derivatives

Introduction

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for a wide array of pharmacologically active agents.[1] Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-modulating effects.[1] The introduction of a bromine atom at the 5-position, creating the this compound core, further enhances the potential for developing novel therapeutics by modifying the electronic and lipophilic properties of the molecule. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and experimental evaluation of this compound derivatives for researchers, scientists, and drug development professionals.

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several pathways. The choice of method often depends on the desired final structure and the availability of starting materials. Common strategies involve amide bond formation and the use of versatile precursors like isatoic anhydride.[2][3]

A general workflow for the synthesis and subsequent biological evaluation of these derivatives is a multi-stage process that begins with chemical synthesis and proceeds through various levels of screening to identify lead compounds.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Lead Optimization Start Starting Materials (e.g., 2-amino-5-bromobenzoic acid, Isatoic Anhydride) Reaction Chemical Reaction (e.g., Amide Coupling, Microwave Synthesis) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization PrimaryScreen Primary Screening (e.g., Antimicrobial, Cytotoxicity Assays) Characterization->PrimaryScreen DoseResponse Dose-Response Studies (IC50 / MIC Determination) PrimaryScreen->DoseResponse Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) DoseResponse->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for synthesis and biological screening.

Anticancer Activity

Derivatives of 2-aminobenzoyl compounds have attracted considerable interest for their anticancer properties.[4] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes involved in DNA repair to the disruption of microtubule dynamics during cell division.[4][5]

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA repair.[6] Inhibitors of PARP (PARPi) have emerged as effective cancer therapies, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][7] This therapeutic strategy is based on the concept of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone does not.[5] Many PARP inhibitors are nicotinamide analogs that compete with the natural substrate NAD+ at the enzyme's catalytic site.[5][8] The benzamide core structure is a key feature of many of these inhibitors.[5]

G cluster_pathway PARP-Mediated DNA Repair & Inhibition DNA_Damage DNA Single-Strand Break PARP_Activation PARP1/2 Activation DNA_Damage->PARP_Activation PARylation Poly(ADP-ribosylation) PARP_Activation->PARylation Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment Repair DNA Repair Recruitment->Repair PARPi PARP Inhibitor (e.g., 2-Aminobenzamide derivative) Inhibition Inhibition of PARylation & PARP Trapping PARPi->Inhibition Inhibition->PARP_Activation blocks Replication_Fork Replication Fork Collapse (Double-Strand Breaks) Inhibition->Replication_Fork BRCA_Deficient BRCA-Deficient Cancer Cell BRCA_Deficient->Replication_Fork Apoptosis Synthetic Lethality (Cell Death) Replication_Fork->Apoptosis

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.
Antimitotic Activity

Certain 2-aminobenzophenone derivatives, which are structurally related to this compound, act as antimitotic agents by disrupting microtubule dynamics.[4] They often function by binding to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules, ultimately leading to cell cycle arrest and apoptosis.[4]

Cytotoxicity Data

The cytotoxic activities of selected 2-aminobenzoyl analogues against various cancer cell lines are summarized below. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.[4]

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pentacyclic Benzimidazole Derivative 6Multiple Cell Lines0.3 - 1.8[9]
Pentacyclic Benzimidazole Derivative 25Z-1382.1[9]
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide 6aK562, DU145Potent Activity[10]
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide 6mK562, DU145Potent Activity[10]

Antimicrobial Activity

The 2-aminobenzamide scaffold is also a key component in compounds exhibiting significant antimicrobial properties.[3][11] Derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][12]

One study reported the synthesis of a series of 2-aminobenzamide derivatives from isatoic anhydride, with several compounds showing moderate to good activity against one or more tested strains of bacteria and fungi.[3] Notably, one derivative, 2-Amino-N-(4-methoxyphenyl)benzamide (Compound 5 in the study), was found to be the most active among those tested, demonstrating excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole.[3][11] This compound also showed good antibacterial activity against all tested bacterial strains.[3]

Antimicrobial Screening Data

The following table summarizes the antimicrobial activity, presented as Minimum Inhibitory Concentration (MIC) or as inhibition zones, for selected derivatives from various studies.

Compound/DerivativeMicroorganismActivity (MIC in µM or Inhibition Zone in mm)Reference
Sulfonamide 5Gram-positive & Gram-negative bacteriaMIC: 0.22-1.49 µM[12]
Compound 4dE. coliMIC: 6.72 mg/mL[13]
Compound 4hS. aureusMIC: 6.63 mg/mL[13]
Compound 4aP. aeruginosaMIC: 6.67 mg/mL[13]
Compound 5 (2-Amino-N-(4-methoxyphenyl)benzamide)Aspergillus fumigatusMore potent than standard Clotrimazole[3][11]
Compound 5 (2-Amino-N-(4-methoxyphenyl)benzamide)Saccharomyces cerevisiaeExcellent activity, slightly less than standard[3]
Compound 5 (2-Amino-N-(4-methoxyphenyl)benzamide)Various bacterial strainsGood activity[3]

Potential in Neurodegenerative Diseases

While direct studies on this compound derivatives in neurodegenerative diseases are limited, related benzazole structures such as benzoxazoles, benzothiazoles, and benzimidazoles have been explored as potential therapeutic agents for conditions like Alzheimer's disease.[14] These compounds are often investigated for their ability to inhibit key enzymes associated with disease progression, such as acetylcholinesterase (AChE) and beta-secretase (BACE1).[14][15] Given the structural similarities, the this compound scaffold could serve as a starting point for designing novel compounds targeting neurodegenerative pathways. Oxidative stress is a common link in many neurodegenerative conditions, and synthetic derivatives of various chemical classes have shown promise as antioxidants with neuroprotective effects.[16][17]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-N-arylbenzamide from Isatoic Anhydride[3]

This protocol describes a general method for synthesizing 2-aminobenzamide derivatives using isatoic anhydride and a primary amine.

Reagents and Materials:

  • Isatoic anhydride (1 equiv.)

  • Appropriate primary amine (e.g., 4-bromoaniline) (1 equiv.)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolve isatoic anhydride (1 equiv.) and the desired primary amine (1 equiv.) in DMF in a round-bottom flask.

  • Heat the reaction mixture to reflux. The reaction involves the initial nucleophilic attack of the amine on an electrophilic carbonyl group of the isatoic anhydride, followed by ring opening and the elimination of a CO2 molecule.[3]

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminobenzamide derivative.

Protocol 2: Microwave-Assisted Suzuki Coupling for Arylation[18]

This protocol outlines a modern, efficient method for introducing aryl groups to the 2-amino-5-bromobenzophenone scaffold, a common precursor.

Reagents and Materials:

  • 2-amino-5-bromobenzophenone (1.0 mmol)

  • Desired arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Solvent: 2:1 mixture of 1,4-dioxane and water (6 mL)

  • Microwave reactor and vials

Procedure:

  • In a microwave reactor vial, combine 2-amino-5-bromobenzophenone, the arylboronic acid, potassium carbonate, and the palladium catalyst.[18]

  • Add the 1,4-dioxane/water solvent mixture to the vial.[18]

  • Seal the vial securely and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 140°C for 10-20 minutes.[18]

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.[18]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[18]

  • Purify the resulting residue by flash column chromatography to yield the desired 2-amino-5-arylbenzophenone derivative.[18]

Protocol 3: MTT Assay for In Vitro Cytotoxicity[4][19]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Reagents and Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[4][19] Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate the plate for a specified period (e.g., 48 or 72 hours).[19]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[19]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Gently agitate the plate to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Broth Microdilution Assay for Antimicrobial Susceptibility (MIC Determination)[19]

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Reagents and Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control (microbe + medium), negative control (medium only), and standard antibiotic control

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to each well of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform a series of twofold serial dilutions across the plate.[19]

  • Inoculation: Prepare a standardized suspension of the target microorganism. Dilute the suspension in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi. Add 50 µL of this inoculum to each well (except the negative control).[19]

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[19]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. The results can be confirmed by measuring the optical density (OD) with a microplate reader.

Conclusion

The this compound scaffold and its analogues represent a privileged structure class in medicinal chemistry.[1] Their synthetic accessibility allows for the creation of diverse compound libraries with a wide spectrum of potent biological activities.[1] Derivatives have shown significant promise as anticancer agents, particularly as PARP inhibitors, and as broad-spectrum antimicrobial agents. Continued exploration of this chemical space, guided by detailed structure-activity relationship studies and mechanism-of-action investigations, holds considerable potential for the development of next-generation therapeutics.[1]

References

An In-depth Technical Guide to the Reactivity of 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromobenzamide is a pivotal bifunctional building block in modern organic and medicinal chemistry. Its structure, featuring a nucleophilic primary amino group and a versatile bromo substituent on a benzamide scaffold, allows for a diverse range of selective chemical transformations. This guide provides a comprehensive overview of the distinct reactivity of these two functional groups, detailing common synthetic applications, reaction mechanisms, and optimized experimental protocols. The strategic manipulation of either the amino or the bromo group enables the synthesis of a wide array of complex molecules, including key intermediates for pharmacologically active agents, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[1][2][3]

Introduction: A Versatile Synthetic Scaffold

This compound possesses three key functional groups whose reactivities can be selectively addressed: the primary aromatic amine (-NH₂), the aryl bromide (-Br), and the primary amide (-CONH₂). The amino group, being an electron-donating group, and the bromo group, an electron-withdrawing group, modulate the electronic properties of the aromatic ring. This electronic interplay, combined with the distinct chemical nature of the functionalities, allows for selective reactions under different conditions. The primary focus of this guide is the reactivity of the amino and bromo groups, which are the most synthetically exploited sites for molecular diversification.

Physicochemical Properties

A summary of key physical properties for this compound is provided for reference.

PropertyValueReference
CAS Number 16313-66-9[4]
Molecular Formula C₇H₇BrN₂O[4][5]
Molecular Weight 215.05 g/mol [4][5]
Appearance White to pale-yellow or brown powder/crystals[5]
Melting Point 189-191 °C[5]
pKa 15.15 ± 0.50 (Predicted)[5]

Reactivity of the Amino Group (-NH₂)

The primary aromatic amine at the C2 position is a potent nucleophile and its reactivity is central to many synthetic transformations.

Acylation and Amidation

The amino group readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding N-acylated derivatives.[6][7] This reaction is fundamental for extending the molecular scaffold and is a key step in the synthesis of various heterocyclic systems and other complex molecules.[7] For instance, reaction with chloroacetyl chloride is a common initial step in the synthesis of benzodiazepine derivatives from analogous 2-aminobenzophenone precursors.[8][9]

To prevent unwanted side reactions with chlorinating agents during the synthesis of the corresponding 2-amino-5-bromobenzoyl chloride from the carboxylic acid, the amino group often requires protection, typically via acetylation, followed by deprotection.[10]

Cyclization Reactions

The amino group can act as an intramolecular nucleophile to form various heterocyclic structures. A common application is the synthesis of quinazolinones. This typically involves a two-step sequence where the amino group first reacts with an aldehyde or ketone, followed by cyclization.[11] This reactivity makes this compound a valuable precursor for creating diverse libraries of compounds with potential biological activity.[7]

G cluster_main Divergent Reactivity of this compound cluster_amino Amino Group Reactions cluster_bromo Bromo Group Reactions A This compound B Acylating Agent (e.g., R-COCl) A->B Acylation D Aldehyde/Ketone A->D Condensation/ Cyclization F Organoboron Reagent (Suzuki Coupling) A->F Pd-Catalyzed C-C Coupling H Amine/Amide (Buchwald-Hartwig Amination) A->H Pd-Catalyzed C-N Coupling C N-Acylated Product E Quinazolinone Derivative G Biaryl Product I N-Arylated Product

Figure 1: Reaction pathways for this compound.

Reactivity of the Bromo Group (-Br)

The bromine atom at the C5 position is a key functional handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. It serves as an excellent leaving group in oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon or carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent, typically an arylboronic acid or ester.[12][13][14] This transformation is crucial for synthesizing biaryl structures, which are common motifs in pharmaceuticals. The reaction's efficiency is highly dependent on the choice of catalyst, ligand, base, and solvent system.[12]

Typical Reaction Conditions:

  • Palladium Source: Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃[12][15]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, PPh₃)[12][16]

  • Base: K₃PO₄, K₂CO₃, Cs₂CO₃[12][15]

  • Solvent: Toluene/H₂O, 1,4-Dioxane/H₂O, THF[12][13]

Catalyst SystemBaseSolventSubstrateProduct Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O5-bromo-2-methylpyridin-3-amine + Phenylboronic acid85[12]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O5-bromo-2-methylpyridin-3-amine + 4-Methoxyphenylboronic acid88[12]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O2-Amino-5-bromo-4-methylpyridine + Arylboronic acidExpected High[12]
Pd-PEPPSI-IPrK₂CO₃THF2-Amino-5-bromo-4-methylpyridine + Arylboronic acid(Not specified)[12]

Table 1: Representative conditions for Suzuki-Miyaura coupling of analogous amino-bromo-heterocycles, providing a strong indication of expected performance.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L₂(Br) B->C Ar-Br D Transmetalation C->D E Ar-Pd(II)L₂(Ar') D->E Ar'-B(OR)₂ Base F Reductive Elimination E->F F->A Ar-Ar'

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

For the formation of C(sp²)-N bonds, the Buchwald-Hartwig amination is the premier method.[17] This palladium-catalyzed cross-coupling reaction pairs the aryl bromide with a primary or secondary amine.[18] This reaction is indispensable in drug discovery for the synthesis of arylamines.[17] The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the product and regenerate the catalyst.[17][18]

Typical Reaction Conditions:

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃[16][18]

  • Ligand: Phosphine ligands (e.g., dppp, X-Phos)[16][18]

  • Base: Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)[16][18][19]

  • Solvent: Anhydrous aprotic solvents (e.g., Toluene, THF, Dioxane)[18][20]

Catalyst SystemBaseSolventSubstrateAmineReference
Pd(OAc)₂ / dpppNaOt-BuToluene2-Amino-5-bromo-4-methylpyridineVolatile Amine[18]
Pd(OAc)₂ / X-PhosKOt-BuToluene2-bromo-13α-estrone derivativeAniline[16]
Pd₂(dba)₃ / X-PhosCs₂CO₃Toluene3-triflate-estrone derivativeBenzophenone imine[16]

Table 2: Representative conditions for Buchwald-Hartwig amination on various aryl halides, demonstrating common catalyst, ligand, and base combinations.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L₂(Br) B->C Ar-Br D Amine Coordination & Deprotonation C->D E [Ar-Pd(II)L₂(NR₂)]⁻ D->E R₂NH Base F Reductive Elimination E->F F->A Ar-NR₂

Figure 3: Simplified Buchwald-Hartwig amination cycle.

Experimental Protocols

The following protocols are generalized procedures adapted from literature for analogous substrates and serve as a robust starting point for the transformation of this compound.[12][15][18]

Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Degassed Toluene and Water (e.g., 10:1 ratio)

  • Schlenk flask, magnetic stirrer, inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[12]

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.[12]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[15]

Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • X-Phos (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Dry, sealable reaction tube, magnetic stirrer, inert atmosphere (Argon)

Procedure:

  • To a dry, sealable reaction tube under an argon atmosphere, add this compound, NaOt-Bu, Pd(OAc)₂, and X-Phos.[18]

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by the amine coupling partner.[18]

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the tube and quench the reaction with a saturated aqueous solution of ammonium chloride.[18]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Protocol: N-Acylation

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Chloroacetyl chloride) (1.2 eq)

  • Triethylamine (NEt₃) or Pyridine (1.1-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or THF

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound and triethylamine in anhydrous DCM in a flask.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride dropwise to the solution over 15 minutes, maintaining the temperature at 0 °C.[7]

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.[7]

  • Dilute the reaction mixture with additional DCM.

  • Wash the organic layer sequentially with 2M HCl, water, saturated aqueous NaHCO₃, and brine.[7]

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the desired N-acylated product.[7]

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. The orthogonal reactivity of its primary amino and bromo groups allows for selective functionalization through well-established and robust synthetic methodologies. The amino group serves as a nucleophilic center for acylation and cyclization reactions, while the bromo group is an ideal handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to form new C-C and C-N bonds, respectively. This predictable and chemoselective reactivity profile makes this compound an essential precursor in the development of complex molecular architectures for the pharmaceutical and materials science industries.

References

2-Amino-5-bromobenzamide: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzamide is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including an aromatic ring substituted with an amino group, a bromine atom, and a carboxamide moiety, provide multiple reactive sites for chemical modification. This allows for the construction of a diverse array of complex molecules with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and extensive applications of this compound as a key starting material in the development of novel therapeutic agents. It is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Synthesis

This compound is a white to off-white solid organic compound with the chemical formula C₇H₇BrN₂O.[1] It is soluble in various organic solvents like ethanol and ether.[2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₇BrN₂O[1]
Molar Mass215.05 g/mol [1]
Melting Point189-191 °C[3]
Boiling Point291.2 ± 25.0 °C at 760 Torr[3]
Density1.698 ± 0.06 g/cm³[3]
pKa15.15 ± 0.50 (Predicted)[3]

A common and efficient method for the synthesis of this compound involves the bromination of 2-aminobenzamide using N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.[4] This reaction proceeds with high yield and provides the desired product with good purity after recrystallization.[4]

Applications in Medicinal Chemistry

The structural motif of this compound is a privileged scaffold found in a variety of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, central nervous system (CNS) modulating, and antimicrobial effects.[4]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks.[5] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[6][7] The benzamide moiety is a key pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.[6] this compound serves as a valuable starting material for the synthesis of potent PARP inhibitors.

Table 2: Representative PARP Inhibitors and their Potency

CompoundTargetIC₅₀ (nM)Note
OlaparibPARP-1/2-FDA-approved PARP inhibitor.[8]
RucaparibPARP-1/2-FDA-approved PARP inhibitor.[8]
NiraparibPARP-1/2-FDA-approved PARP inhibitor.[6]
TalazoparibPARP-1/2-FDA-approved PARP inhibitor.[5]
Y49PARP-10.96A highly selective PARP-1 inhibitor.[4]
Y49PARP-261.90Demonstrates selectivity for PARP-1 over PARP-2.[4]

Note: While this compound is a key starting material for benzamide-based PARP inhibitors, the specific IC₅₀ values for inhibitors directly synthesized from this starting material were not available in the searched literature. The table provides context with known PARP inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy. Various small molecule inhibitors have been developed to target CDKs, and the 2-aminobenzamide scaffold can be utilized in their synthesis.

Table 3: Representative CDK Inhibitors and their Potency

CompoundTargetIC₅₀ (nM)Note
PalbociclibCDK4/6-FDA-approved CDK inhibitor.
RibociclibCDK4/6-FDA-approved CDK inhibitor.
AbemaciclibCDK4/6-FDA-approved CDK inhibitor.
13ea CDK9170A dual CDK9/HDAC inhibitor.[5]
13ea HDAC11730A dual CDK9/HDAC inhibitor.[5]
13ea HDAC31110A dual CDK9/HDAC inhibitor.[5]

Note: The table provides examples of CDK inhibitors. While the 2-aminobenzamide core is relevant to kinase inhibitor design, specific examples directly synthesized from this compound with corresponding IC₅₀ values were not explicitly found in the search results.

Antimicrobial Agents

Derivatives of 2-aminobenzamide have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens. The mechanism of action is thought to involve the inhibition of essential metabolic pathways in these microorganisms.

Table 4: Antimicrobial Activity of Representative Benzamide Derivatives

CompoundOrganismMIC (μM)Note
Sulfonamide 5 Gram-positive & Gram-negative bacteria0.22-1.49A sulfonamide derivative of a bromo/nitropyridinyl benzamide.[2]
Compound 5a B. subtilis6.25 (μg/mL)A para-hydroxy benzamide derivative.[9]
Compound 5a E. coli3.12 (μg/mL)A para-hydroxy benzamide derivative.[9]
Compound 6b E. coli3.12 (μg/mL)A para-hydroxy benzamide derivative.[9]
Compound 6c B. subtilis6.25 (μg/mL)A para-hydroxy benzamide derivative.[9]

Note: The table shows the antimicrobial activity of various benzamide derivatives. While these are not all direct derivatives of this compound, they highlight the potential of the broader class of compounds.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 2-aminobenzamide with N-bromosuccinimide (NBS).

Materials:

  • 2-aminobenzamide

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Ice-cold water

Procedure:

  • Dissolve 2-aminobenzamide (1.0 equivalent) in acetonitrile at room temperature.

  • Add N-bromosuccinimide (1.05 equivalents) to the solution with stirring.

  • Continue stirring the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by adding ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from acetonitrile to afford pure this compound.

Representative Synthesis of a Benzamide Derivative

The following is a general protocol for the acylation of anilines, a common step in the synthesis of more complex derivatives from aminobenzamides.[4]

Materials:

  • Substituted aniline (e.g., this compound) (1 equivalent)

  • Triethylamine (1 equivalent)

  • Chloroacetyl chloride (1.2 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • 2M HCl, Water, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the aniline and triethylamine in dichloromethane in a flask.

  • Cool the solution to 0°C in an ice bath.

  • Add chloroacetyl chloride dropwise over 15 minutes, maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with additional dichloromethane.

  • Wash the organic layer sequentially with 2M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer with anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the desired 2-chloroacetamide product.[4]

Visualizations

Signaling Pathways and Experimental Workflows

PARP_Signaling_Pathway PARP Signaling Pathway in DNA Repair DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR catalyzes using NAD NAD+ NAD->PAR Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment facilitates Repair DNA Repair Recruitment->Repair PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 inhibits

PARP signaling pathway in DNA single-strand break repair.

CDK_Signaling_Pathway CDK Signaling in Cell Cycle Progression cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds & activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes CyclinE Cyclin E G1_S_Transition->CyclinE induces expression CDK2 CDK2 CyclinE->CDK2 binds & activates DNA_Replication DNA Replication CDK2->DNA_Replication initiates CDK_Inhibitor CDK Inhibitor CDK_Inhibitor->CDK46 inhibits CDK_Inhibitor->CDK2 inhibits

Simplified CDK signaling pathway in cell cycle progression.

Drug_Discovery_Workflow Drug Discovery Workflow using a Building Block Building_Block Building Block (this compound) Synthesis Synthesis of Derivative Library Building_Block->Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

General experimental workflow for drug discovery.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups allow for the efficient construction of diverse molecular scaffolds. The demonstrated utility of its derivatives as potent inhibitors of key therapeutic targets such as PARP and CDKs, as well as their potential as antimicrobial agents, highlights the significance of this compound in modern drug discovery. The continued exploration of new synthetic methodologies and the expansion of the chemical space around the this compound core hold significant promise for the development of next-generation therapeutics for a variety of diseases. This technical guide serves as a foundational resource to aid researchers in harnessing the full potential of this important chemical entity.

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Amino-5-bromobenzamide (CAS No: 16313-66-9), a compound utilized in the pharmaceutical industry for the development of bioactive molecules and as a key building block in the synthesis of dyes and advanced materials.[1] Adherence to proper safety protocols is crucial when working with this chemical to minimize risk and ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physicochemical data for this compound is presented below. This information is critical for safe storage and handling.

PropertyValue
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol [1][2]
Appearance White to pale-yellow to brown or pale-red or orange or gray powder or crystals.
Melting Point 189-191 °C (in water-ethanol mixture)[1][3][4]
Boiling Point 291.2 ± 25.0 °C at 760 Torr[1][3][4]
Density 1.698 ± 0.06 g/cm³[1][3][4]
Flash Point 129.9 ± 23.2 °C[3]
Vapor Pressure 0.00198 mmHg at 25 °C[1][3]
Solubility Slightly soluble in organic solvents such as ethanol and ether.[1][3]
Storage Temperature Room temperature.[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

ClassificationCodeDescription
Skin IrritationCategory 2H315: Causes skin irritation.[2][5][6]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][5][6]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.[2][5]
Acute toxicity - oralCategory 4H302: Harmful if swallowed.[5]
Acute toxicity - dermalCategory 4H312: Harmful in contact with skin.
Acute toxicity - inhalationCategory 4H332: Harmful if inhaled.

Signal Word: Warning[2]

Hazard Pictograms:

alt text

Recommended Safety and Handling Precautions

Strict adherence to the following precautionary statements is mandatory when handling this compound.

TypeCodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2][7]
P264Wash hands thoroughly after handling.[6][7]
P270Do not eat, drink or smoke when using this product.[7]
P271Use only outdoors or in a well-ventilated area.[2][7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
Response P302+P352IF ON SKIN: Wash with plenty of soap and water.[2][7]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]
P312Call a POISON CENTER/doctor if you feel unwell.[7]
P332+P313If skin irritation occurs: Get medical advice/attention.[7]
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.[2][6]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
Disposal P501Dispose of contents/container in accordance with local/regional/national/international regulations.[2]

Experimental Protocol for Safe Handling

The following protocol outlines the standard operating procedure for the safe handling of this compound in a research laboratory.

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: If ventilation is inadequate or for handling large quantities, use a NIOSH/MSHA-approved respirator.

4.2. Engineering Controls

  • Work in a well-ventilated area.

  • A chemical fume hood is recommended for all weighing and transfer operations to minimize inhalation exposure.

  • Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[8]

4.3. Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid from the container to a weighing paper or boat.

    • Avoid creating dust.[6]

  • Transfer and Dissolution:

    • When transferring the weighed solid to a reaction vessel, do so carefully to prevent spillage.

    • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • Securely close the container of this compound.[8]

    • Clean all equipment and the work area thoroughly.

    • Wash hands and face thoroughly after handling.

    • Contaminated clothing should be removed and laundered before reuse.[7]

4.4. Storage

  • Store in a cool, dry, and well-ventilated place.[1][8]

  • Keep the container tightly closed when not in use.[8]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

  • Store in a dark place under an inert atmosphere.[1][4]

4.5. Spill and Emergency Procedures

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[7] Collect the material for disposal.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[7]

  • Ingestion: Clean mouth with water and seek medical attention.[8]

Visualized Workflows and Pathways

The following diagrams illustrate key logical workflows and potential biological interactions related to the handling and hazards of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal a Assess Risks b Don PPE a->b c Prepare Workspace b->c d Weighing in Fume Hood c->d e Transfer to Reaction Vessel d->e f Perform Experiment e->f g Clean Equipment & Workspace f->g k Segregate Waste f->k h Store Chemical Properly g->h i Remove PPE g->i j Wash Hands i->j l Label Waste Container k->l m Dispose via EHS l->m

Caption: Logical workflow for the safe handling of chemical solids.

G Generalized Cellular Response to Chemical Irritants cluster_exposure Exposure cluster_cellular Cellular Effects cluster_physiological Physiological Response A This compound (Irritant) B Cell Membrane Perturbation A->B Skin/Eye Contact C Release of Pro-inflammatory Mediators (e.g., cytokines, histamines) B->C D Activation of Sensory Neurons B->D E Inflammation (Redness, Swelling) C->E F Pain/Itching Sensation D->F

Caption: Potential signaling pathway for chemical irritants.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-5-bromobenzamide in Suzuki and Buchwald-Hartwig Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzamide is a versatile bifunctional molecule widely utilized as a building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a nucleophilic amino group, a primary amide, and a bromine atom on the aromatic ring, offers multiple points for chemical modification. The bromine atom, in particular, serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the rapid diversification of the 2-aminobenzamide scaffold to generate libraries of compounds for structure-activity relationship (SAR) studies.[3][4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7] For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 5-position, leading to the synthesis of 2-amino-5-arylbenzamides.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from a documented procedure for the Suzuki coupling of this compound.[8]

Materials:

  • This compound

  • Arylboronic acid (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine)[8]

  • 4-(Di-tert-butylphosphino)-N,N-dimethylaniline-dichloropalladium(II) complex

  • 2.0 M aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and the palladium catalyst (e.g., 4-(di-tert-butylphosphino)-N,N-dimethylaniline-dichloropalladium(II), ~5 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add toluene to the flask, followed by the 2.0 M aqueous sodium carbonate solution (2.0-3.0 eq).

  • Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-arylbenzamide product.

Quantitative Data

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions of bromo-aromatic compounds with arylboronic acids, which can serve as a guide for expected yields and reaction conditions for this compound. Note that yields are highly dependent on the specific substrates and reaction conditions and will require optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compound1-methyl-4-(tetramethyl-dioxaborolan-2-yl)-tetrahydropyridine4-(Di-tert-butylphosphino)-N,N-dimethylaniline-dichloropalladium (5)Na₂CO₃ (aq)TolueneNot SpecifiedNot SpecifiedNot Specified[8]
26-bromo-2-styrylquinazolin-4(3H)-onePhenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂OReflux3High[9]
35-bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O85-9512-1885[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine. While synthetically more challenging for this substrate, this reaction can be employed to introduce a variety of amino groups at the 5-position of this compound, leading to 2,5-diaminobenzamide derivatives.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This is a general protocol and may require significant optimization for this compound due to the presence of multiple reactive nitrogen atoms. Protection of the 2-amino group or the benzamide nitrogen may be necessary.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, SPhos, or a Buchwald-type ligand)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube or sealed tube)

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk or sealed tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq).

  • Evacuate and backfill the tube with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2-1.5 eq).

  • Seal the tube tightly and heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-diaminobenzamide derivative.

Quantitative Data

The following table provides representative data for Buchwald-Hartwig amination on a structurally related bromo-amino-pyridine, which can be used as a starting point for optimization.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Amino-5-bromo-4-methylpyridineArylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene110High
22-Amino-5-bromo-4-methylpyridineVolatile secondary aminePd(OAc)₂ (2)dppp (4)NaOtBuToluene80-100High

Visualizations

Reaction Mechanisms and Workflow

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'B(OH)₂) Ar-Pd(II)-X->Transmetalation Ar'B(OH)₂ Base Ar-Pd(II)-Ar Ar-Pd(II)(L₂)Ar' Transmetalation->Ar-Pd(II)-Ar Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Ar-Ar' Reductive_Elimination->Product Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)X Oxidative_Addition->Ar-Pd(II)-X Amine_Coordination Amine Coordination (R₂NH) Ar-Pd(II)-X->Amine_Coordination R₂NH Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Ar-Pd(II)-NR2 Ar-Pd(II)(L)NR₂ Deprotonation->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerates Catalyst Product Ar-NR₂ Reductive_Elimination->Product Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reactants Combine this compound, Coupling Partner, Catalyst, Ligand, Base Start->Reactants Solvent Add Anhydrous Solvent Reactants->Solvent Heating Heat Reaction Mixture (80-110 °C) Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

References

Synthesis of Heterocyclic Compounds from 2-Amino-5-bromobenzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Amino-5-bromobenzamide as a key starting material. The methodologies outlined herein are intended to serve as a comprehensive resource for professionals engaged in synthetic organic chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound is a versatile bifunctional molecule that serves as a valuable building block for the synthesis of a diverse range of heterocyclic scaffolds. The presence of an amino group, a bromine atom, and a carboxamide moiety on the same aromatic ring offers multiple reaction sites for cyclization, condensation, and coupling reactions. This unique structural arrangement allows for the construction of privileged heterocyclic systems, such as quinazolinones, benzimidazoles, and triazoles, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.

These application notes detail established and proposed synthetic protocols for the preparation of these important classes of heterocyclic compounds from this compound. The provided methodologies, quantitative data, and visual workflows are designed to facilitate the efficient synthesis and exploration of novel chemical entities for drug discovery and development programs.

I. Synthesis of 6-Bromo-Substituted Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of fused heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. The presence of a bromine atom at the 6-position can significantly influence the biological activity of these compounds. While the direct synthesis from this compound and methanol has been reported to be unsuccessful under specific conditions, alternative classical and modern synthetic methods are available.

Protocol 1: Classical Synthesis via Niementowski Reaction

The Niementowski reaction provides a traditional and straightforward method for the synthesis of 4-oxo-3,4-dihydroquinazolines (quinazolin-4(3H)-ones) through the thermal condensation of an anthranilic acid derivative with an amide. This protocol adapts the Niementowski synthesis for this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) and an excess of formamide (used as both reactant and solvent).

  • Reaction Conditions: Heat the reaction mixture at 130-150 °C for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 6-bromoquinazolin-4(3H)-one.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) offers a significant advantage over classical heating methods by dramatically reducing reaction times and often improving yields.

Experimental Protocol:

  • Reaction Setup: In a microwave-safe vessel, combine this compound (1.0 eq.), an appropriate aldehyde or orthoester (1.2 eq.), and a catalytic amount of an acid or base (e.g., p-toluenesulfonic acid or piperidine) in a suitable solvent (e.g., ethanol or DMF).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a specific temperature (e.g., 120-150 °C) and for a predetermined time (typically 10-30 minutes).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Isolation: After cooling, remove the solvent under reduced pressure. Add water to the residue to precipitate the product. Collect the solid by filtration and wash with water.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Quinazolinone Synthesis (Analogous Reactions)
EntryReactantsCatalyst/ConditionsProductYield (%)Ref.
12-Aminobenzamide, BenzaldehydeDMSO, 120 °C2-Phenylquinazolin-4(3H)-one85[1]
22-Aminobenzamide, Succinic anhydridePinane, MicrowaveQuinazolin-2-ylpropanoic acid75[2]
35-Bromoanthranilic acid, o-Amino benzoyl chloride, Hydrazine hydratePyridine, Reflux6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneNot specified[3]
42-Aminobenzamides, IsothiocyanatesElectrochemical, TBAI2-Aminoquinazolin-4(3H)-onesup to 92%[4]

Synthetic Workflow for 6-Bromoquinazolin-4(3H)-one

G cluster_0 Synthesis of 6-Bromoquinazolin-4(3H)-one start This compound process Cyclocondensation start->process 1.0 eq. reagent Formamide (Niementowski) or Aldehyde/Orthoester (Microwave) reagent->process Excess or 1.2 eq. product 6-Bromoquinazolin-4(3H)-one process->product

Caption: General synthetic scheme for 6-bromoquinazolin-4(3H)-one.

II. Proposed Synthesis of 6-Bromobenzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative. The following protocol is a proposed adaptation for the synthesis of 6-bromobenzimidazoles from this compound, which would first require reduction of the amide to an amine.

Protocol 3: Two-Step Synthesis from this compound

This protocol involves the initial reduction of the amide functionality of this compound to the corresponding diamine, followed by cyclization with an aldehyde.

Experimental Protocol:

Step 1: Reduction of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dry tetrahydrofuran (THF).

  • Reduction: Add a reducing agent like lithium aluminum hydride (LiAlH₄) (2-3 eq.) portion-wise at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Work-up: Cool the reaction to 0 °C and quench cautiously with water, followed by 15% NaOH solution, and then again with water. Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the crude 2-amino-5-bromobenzylamine.

Step 2: Cyclization to 6-Bromobenzimidazole

  • Reaction Setup: Dissolve the crude 2-amino-5-bromobenzylamine from the previous step in a suitable solvent like ethanol.

  • Condensation: Add an appropriate aldehyde (1.1 eq.) and a catalytic amount of an acid (e.g., acetic acid).

  • Reaction Conditions: Reflux the mixture for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Quantitative Data for Benzimidazole Synthesis (Analogous Reactions)
EntryReactantsCatalyst/ConditionsProductYield (%)
1o-Phenylenediamine, BenzaldehydeH₂O₂/HCl, MeCN, rt2-Phenylbenzimidazole95
2o-Phenylenediamine, AldehydeI₂/KI, H₂O, rt2-Substituted benzimidazoles80-92
3o-Phenylenediamine, AldehydeCAN, EtOH, reflux2-Substituted benzimidazoles85-95

Proposed Synthetic Workflow for 6-Bromobenzimidazole

G cluster_1 Proposed Synthesis of 6-Bromobenzimidazole start This compound reduction Reduction (e.g., LiAlH4) start->reduction intermediate 2-Amino-5-bromobenzylamine reduction->intermediate cyclization Cyclocondensation intermediate->cyclization aldehyde Aldehyde aldehyde->cyclization product 6-Bromobenzimidazole cyclization->product

Caption: Proposed two-step synthesis of 6-bromobenzimidazole.

III. Proposed Synthesis of 6-Bromo-Substituted Triazolo-fused Heterocycles

The synthesis of triazole-containing fused heterocyclic systems from this compound can be envisioned through multi-step sequences. One plausible approach involves the conversion of the benzamide to a hydrazide, followed by cyclization with a suitable one-carbon synthon.

Protocol 4: Multi-step Synthesis of a 6-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one Derivative

This proposed protocol outlines a pathway to a triazolo-fused quinazolinone system.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-5-bromobenzohydrazide

  • Esterification: Convert this compound to its corresponding methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄).

  • Hydrazinolysis: Reflux the resulting methyl 2-amino-5-bromobenzoate with hydrazine hydrate in ethanol to yield 2-amino-5-bromobenzohydrazide.

Step 2: Cyclization to the Triazolo-quinazolinone

  • Reaction Setup: In a suitable solvent like ethanol, dissolve the 2-amino-5-bromobenzohydrazide.

  • Cyclization: Add a one-carbon source such as triethyl orthoformate and a catalytic amount of acid.

  • Reaction Conditions: Reflux the reaction mixture for several hours until the reaction is complete as monitored by TLC.

  • Work-up and Isolation: Cool the reaction mixture to allow the product to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

  • Purification: Recrystallize from a suitable solvent if necessary.

Quantitative Data for Fused Triazole Synthesis (Analogous Reactions)
EntryReactantsConditionsProductYield (%)
12-Aminobenzohydrazide, CS₂KOH, EtOH, reflux2-Mercapto-s-triazolo[1,5-c]quinazoline85
23-Amino-1,2,4-triazole, Dimedone, Aromatic AldehydesDMF, MicrowaveTriazoloquinazolinonesNearly quantitative

Proposed Synthetic Workflow for a Fused Triazole

G cluster_2 Proposed Synthesis of a 6-Bromo-triazolo-fused Heterocycle start This compound esterification Esterification start->esterification ester Methyl 2-amino-5-bromobenzoate esterification->ester hydrazinolysis Hydrazinolysis ester->hydrazinolysis hydrazide 2-Amino-5-bromobenzohydrazide hydrazinolysis->hydrazide cyclization Cyclization with C1 source hydrazide->cyclization product 6-Bromo-triazolo-fused quinazolinone cyclization->product

Caption: Proposed multi-step synthesis of a triazolo-fused quinazolinone.

Disclaimer: The proposed protocols for the synthesis of benzimidazoles and triazolo-fused heterocycles are based on established chemical principles and analogous reactions reported in the literature. Researchers should perform small-scale pilot reactions to optimize conditions for their specific substrates and targets. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Application of 2-Amino-5-bromobenzamide in the Synthesis of PARP Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Amino-5-bromobenzamide as a key starting material in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms, particularly in cancers with BRCA1/2 mutations. The benzamide moiety is a crucial pharmacophore for many PARP inhibitors, and this compound offers a versatile scaffold for the introduction of molecular diversity through cross-coupling reactions.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP1, the most abundant member, is activated by DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[3] This PARylation process recruits other DNA repair proteins to the site of damage.[4] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is deficient. Inhibition of PARP-mediated single-strand break repair in these cells leads to the accumulation of double-strand breaks during replication, which cannot be effectively repaired, resulting in synthetic lethality and tumor cell death.[1][5]

Synthetic Strategy: From this compound to a PARP Inhibitor Scaffold

This compound is a valuable starting material for the synthesis of PARP inhibitors featuring a phthalazinone core, a common scaffold in potent inhibitors like Olaparib. The synthetic strategy hinges on two key transformations:

  • Suzuki-Miyaura Cross-Coupling: The bromine atom on the benzamide ring provides a handle for palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling with an appropriate arylboronic acid, such as 2-fluorophenylboronic acid, introduces a key structural motif found in many PARP inhibitors.

  • Cyclization to form a Phthalazinone Core: The resulting 2-amino-5-arylbenzamide can then undergo cyclization to form the bicyclic phthalazinone structure, which is crucial for binding to the nicotinamide binding site of the PARP enzyme.

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Anilines

The following table summarizes typical yields for the Suzuki-Miyaura coupling of various bromoanilines with arylboronic acids, providing an expected range for the coupling of this compound.

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventYield (%)Reference
4-BromoanilinePhenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O95[6]
4-Bromoaniline4-Methylphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O98[6]
4-Bromoaniline2-Methylphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O96[6]
2-BromoanilineBenzylboronic acid pinacol esterCataCXium A palladacycleK₃PO₄2-MeTHF/H₂O91[7]
2-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85[8]
Table 2: Inhibitory Activity of Selected Phthalazinone-Based PARP Inhibitors

This table presents the half-maximal inhibitory concentrations (IC₅₀) for several phthalazinone derivatives against the PARP-1 enzyme, illustrating the potency of this class of inhibitors.

CompoundPARP-1 IC₅₀ (nM)Reference
Olaparib~5[9]
Compound 11c (a 4-phenylphthalazinone)97[10]
Compound DLC-1-6<0.2[11]
Compound DLC-490.53[11]
Compound 23 (Olaparib analog)Potent (specific value not stated)[9]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 2-Fluorophenylboronic Acid

This protocol describes the synthesis of 2-amino-5-(2-fluorophenyl)benzamide, a key intermediate for a phthalazinone-based PARP inhibitor.

Materials:

  • This compound

  • 2-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 eq), 2-fluorophenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-amino-5-(2-fluorophenyl)benzamide.

Protocol 2: Cyclization to form a 4-(Substituted)-phthalazin-1(2H)-one

This protocol outlines a plausible method for the cyclization of the intermediate from Protocol 1 to form a phthalazinone core. This is an adaptation from general phthalazinone syntheses.[12]

Materials:

  • 2-amino-5-(2-fluorophenyl)benzamide (from Protocol 1)

  • Appropriate 2-carbon synthon (e.g., a glyoxylic acid derivative or a diethoxymethyl acetate)

  • Hydrazine hydrate

  • High-boiling point solvent (e.g., ethanol, acetic acid, or N,N-dimethylformamide)

Procedure:

  • To a round-bottom flask, add 2-amino-5-(2-fluorophenyl)benzamide (1.0 mmol, 1.0 eq) and the 2-carbon synthon (1.1 mmol, 1.1 eq) in a suitable high-boiling point solvent (e.g., ethanol, 10 mL).

  • Add hydrazine hydrate (2.0 mmol, 2.0 eq).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration and wash with a cold solvent (e.g., ethanol).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired phthalazinone derivative.

Mandatory Visualizations

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP1->PARP_Inhibitor inhibited by NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair mediates Trapping PARP1 Trapping PARP_Inhibitor->Trapping causes DSB Double-Strand Break (at replication fork) Trapping->DSB Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death in HR-deficient cells

Caption: Simplified PARP1 signaling pathway in DNA damage response.

Experimental_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Suzuki Intermediate 2-Amino-5-arylbenzamide Suzuki->Intermediate Cyclization Cyclization (with Hydrazine) Intermediate->Cyclization Product Phthalazinone PARP Inhibitor Scaffold Cyclization->Product Evaluation Biological Evaluation (e.g., PARP-1 Inhibition Assay) Product->Evaluation Result Potent PARP Inhibitor Evaluation->Result

Caption: Experimental workflow for PARP inhibitor synthesis.

References

2-Amino-5-bromobenzamide: A Versatile Precursor for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-bromobenzamide is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse range of kinase inhibitors. Its strategic placement of an amino group, a bromine atom, and a benzamide moiety provides multiple reactive sites for chemical modification, enabling the construction of complex molecular architectures that can potently and selectively target various protein kinases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of inhibitors for several clinically relevant kinases, including p38 MAP kinase, IκB kinase (IKK), Bcr-Abl, and Interleukin-2-inducible T-cell kinase (Itk).

Synthetic Strategies

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The amino group is readily acylated or can participate in condensation reactions to form heterocyclic structures. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents. The benzamide group can be maintained as a key pharmacophoric feature or can be further modified.

A general workflow for the synthesis of kinase inhibitors from this compound typically involves two key steps:

  • Amide Bond Formation or Acylation: The 2-amino group can be acylated with a variety of carboxylic acids or their derivatives to introduce a key side chain.

  • Palladium-Catalyzed Cross-Coupling: The 5-bromo position is functionalized via reactions like the Suzuki-Miyaura coupling to introduce diverse aromatic or heteroaromatic moieties, which are often crucial for kinase binding and selectivity.

G start This compound step1 Amide Bond Formation / Acylation (at 2-amino group) start->step1 step2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura at 5-bromo position) step1->step2 product Diverse Kinase Inhibitors step2->product

Target Kinases and Inhibitor Data

Derivatives of this compound have shown inhibitory activity against a range of important kinase targets. The following tables summarize the reported biological data for several classes of inhibitors.

p38 MAP Kinase Inhibitors

p38 Mitogen-Activated Protein (MAP) kinases are key regulators of inflammatory responses, making them attractive targets for the treatment of various inflammatory diseases.

Compound ClassR Group (at 5-position)p38 MAPKα IC50 (nM)
2-Amino-4-t-butylthiazole Derivative4-Fluorophenyl150
2-Amino-4-t-butylthiazole Derivative4-Methoxyphenyl220
2-Amino-4-t-butylthiazole DerivativePyridin-4-yl95
2-Amino-4-t-butylthiazole DerivativeThiophen-2-yl180

Data is for 2-amino-5-aryl-4-t-butylthiazole derivatives, which are structurally related to potential derivatives of this compound.

IKK-β Inhibitors

The IκB kinase (IKK) complex, particularly the IKK-β subunit, is a central regulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer.

Compound IDIKK-β pIC50
8h7.0
8r6.8
8v6.8

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Bcr-Abl Inhibitors

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).

Compound IDAbl IC50 (µM)T315I Mutant IC50 (µM)
3a--
3e--
3m1.27339.89
3n--
3p--
4c--
4f--
4g--

Data represents a selection of thiazolamide-benzamide derivatives.[1][2]

Signaling Pathways

p38_MAPK_Pathway Stress Environmental Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF-2, CREB) p38->Transcription_Factors Inflammation Inflammation / Apoptosis MK2->Inflammation Transcription_Factors->Inflammation Inhibitor 2-Aminobenzamide Derivative Inhibitor Inhibitor->p38

IKK_beta_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) TRAFs TRAFs Stimuli->TRAFs TAK1 TAK1 Complex TRAFs->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex IKK_beta IKKβ IKK_complex->IKK_beta IkB IκBα IKK_beta->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression regulates Inhibitor 2-Aminobenzamide Derivative Inhibitor Inhibitor->IKK_beta

Bcr_Abl_Pathway Bcr_Abl Bcr-Abl (Constitutively Active Tyrosine Kinase) Grb2_Sos Grb2/SOS Bcr_Abl->Grb2_Sos PI3K PI3K Bcr_Abl->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival Inhibitor 2-Aminobenzamide Derivative Inhibitor Inhibitor->Bcr_Abl

Itk_Pathway TCR T-Cell Receptor (TCR) Activation Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Itk Itk LAT_SLP76->Itk PLCg1 PLCγ1 Itk->PLCg1 activates IP3_DAG IP3 / DAG PLCg1->IP3_DAG Calcium_Flux Ca²⁺ Flux IP3_DAG->Calcium_Flux NFAT_Activation NFAT Activation Calcium_Flux->NFAT_Activation Inhibitor 2-Aminobenzamide Derivative Inhibitor Inhibitor->Itk

Experimental Protocols

The following are generalized protocols for key synthetic transformations used in the preparation of kinase inhibitors from this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes the coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of a 2-acylamino-5-bromobenzamide derivative with an arylboronic acid.

Materials:

  • 2-Acylamino-5-bromobenzamide derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a Schlenk flask, combine the 2-acylamino-5-bromobenzamide derivative (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-acylaminobenzamide derivative.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The straightforward and modular synthetic routes, primarily involving amide bond formation and palladium-catalyzed cross-coupling reactions, allow for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The potent inhibitory activities of its derivatives against key kinase targets underscore the importance of this scaffold in modern drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in their kinase inhibitor discovery programs.

References

Application Note: A Detailed Protocol for the N-acylation of 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-bromobenzamide is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure, featuring a nucleophilic amino group and a benzamide moiety, serves as a versatile scaffold for creating diverse libraries of compounds.[1][2] N-acylation of the primary amino group is a fundamental transformation that allows for the introduction of various functional groups, leading to the synthesis of molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document provides a detailed experimental procedure for the N-acylation of this compound, covering the reaction protocol, data presentation, and methods for structural confirmation.

Experimental Protocols

This section details a general and reliable method for the N-acylation of this compound using an acyl chloride as the acylating agent.

Materials and Reagents

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

General Procedure for N-acylation

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM). The solution is then cooled to 0 °C using an ice bath while stirring.[2]

  • Addition of Base: To the stirred solution, add triethylamine (1.1 equivalents) to act as a base.[2] This base is crucial for neutralizing the hydrogen chloride (HCl) gas that is generated during the reaction, which drives the reaction to completion.[2]

  • Addition of Acylating Agent: Dissolve the desired acyl chloride (1.05 equivalents) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.[2][3]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[2] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[2]

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.[2] Filter off the drying agent, and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel. A common solvent system for elution is a gradient of ethyl acetate in hexane.[2] The fractions containing the pure product are combined and concentrated to yield the final N-acylated-2-amino-5-bromobenzamide.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[4] Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.

  • Mass Spectrometry (MS): Prepare a dilute solution of the sample in a solvent like methanol or acetonitrile.[4] Analyze using an appropriate ionization method, such as electrospray ionization (ESI), to determine the molecular weight of the product.[4][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the amide bond can be confirmed by the appearance of a characteristic C=O stretching band (typically around 1650-1680 cm⁻¹) and the disappearance of the primary amine N-H stretching bands.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of this compound with various acylating agents under typical reaction conditions.

Acylating AgentBaseSolventTemperatureTime (h)Yield (%)
Acetyl ChlorideTriethylamineDCM0°C to RT3>90%
Propionyl ChlorideTriethylamineDCM0°C to RT3>90%
Benzoyl ChlorideTriethylamineDCM0°C to RT4>85%
Chloroacetyl ChlorideTriethylamineDCM0°C1>85%[1]

Yields are representative and may vary based on specific reaction scale and purification efficiency.

Visualizations

Experimental Workflow Diagram

G A Setup: Dissolve this compound in anhydrous DCM under N2 B Cool solution to 0°C in an ice bath A->B C Add Base (e.g., Triethylamine) B->C D Add Acyl Chloride solution dropwise C->D E Reaction: Warm to RT Stir for 2-4 hours D->E F Monitor by TLC E->F G Workup: Sequential Washing (HCl, NaHCO3, Brine) F->G Reaction Complete H Dry organic layer (Na2SO4 or MgSO4) G->H I Concentrate under reduced pressure H->I J Purification by Column Chromatography I->J K Characterization (NMR, MS, FTIR) J->K

Caption: Experimental workflow for the N-acylation of this compound.

Chemical Transformation Diagram

reaction cluster_reactants Reactants cluster_products Products reactants This compound + R-COCl base Base (e.g., Et3N) Solvent (e.g., DCM) reactants->base plus + byproduct Base-HCl Salt plus->byproduct product N-Acyl-2-amino-5-bromobenzamide base->product product->plus

Caption: Logical diagram of the N-acylation chemical transformation.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules from 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive molecules derived from 2-amino-5-bromobenzamide. This versatile building block serves as a key starting material for the synthesis of a variety of heterocyclic compounds, particularly quinazolines and quinazolinones, which have demonstrated significant potential in medicinal chemistry. The protocols detailed below offer step-by-step guidance for the synthesis and evaluation of these potentially therapeutic agents.

Introduction

This compound is a readily available and versatile scaffold for the synthesis of diverse heterocyclic systems. The presence of an amino group, a bromine atom, and a benzamide functionality allows for a multitude of chemical transformations, making it an attractive starting point for the development of novel drug candidates.[1] Derivatives of this compound have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A significant area of interest is the synthesis of 6-bromo-quinazoline derivatives, which have been investigated as potent inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2]

Data Presentation

The following tables summarize the biological activity of various derivatives synthesized from this compound and its analogs.

Table 1: Cytotoxic Activity of 6-Bromo-quinazoline Derivatives Against Human Cancer Cell Lines

Compound IDTarget Cell LineIC50 (µM)Reference CompoundTarget Cell LineIC50 (µM)
8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one)MCF-7 (Breast)15.85 ± 3.32ErlotinibMCF-7 (Breast)>30
SW480 (Colon)17.85 ± 0.92SW480 (Colon)>30

Data compiled from multiple sources.[2]

Table 2: EGFR Tyrosine Kinase Inhibitory Activity of Novel Quinazolinone Derivatives

Compound IDEGFR-TK IC50 (nM)
8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one)1.37
Erlotinib (Reference)2.00

This data highlights the potential of quinazolinone derivatives as potent EGFR-TK inhibitors.[3][4]

Table 3: Antimicrobial Activity of 2-Aminobenzamide Derivatives

Compound IDBacterial StrainInhibition Zone (mm)Fungal StrainInhibition Zone (mm)
5 (2-Amino-N-(4-methoxyphenyl)benzamide)Bacillus subtilis18Aspergillus fumigatus22
Staphylococcus aureus17Saccharomyces cerevisiae20
Pseudomonas aeruginosa15Candida albicans19
Escherichia coli16
Clotrimazole (Reference)Aspergillus fumigatus20

Compound 5 demonstrated significant antifungal activity, even more potent than the standard drug Clotrimazole against Aspergillus fumigatus.[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 6-Bromo-2,4-disubstituted Quinazolines

This protocol describes a one-pot synthesis of 6-bromo-2,4-disubstituted quinazolines from 2-amino-5-bromobenzophenone, an orthoester, and a nitrogen source.[1]

Materials:

  • 2-Amino-5-bromobenzophenone

  • Triethyl orthoformate (or other orthoesters)

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask, combine 2-amino-5-bromobenzophenone (1.0 mmol), triethyl orthoformate (1.2 mmol), and ammonium acetate (2.0 mmol).

  • Add ethanol (10 mL) as the solvent.

  • Stir the reaction mixture and heat to reflux (approximately 78 °C) for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-bromo-2,4-disubstituted quinazoline.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Iodine-Catalyzed Oxidative Cyclization for the Synthesis of 2-Aryl-6-bromo-4-phenylquinazolines

This method outlines the synthesis of 2-aryl-6-bromo-4-phenylquinazolines via an iodine-catalyzed oxidative cyclization.[1]

Materials:

  • 2-Amino-5-bromobenzophenone

  • Substituted aniline

  • Iodine (I₂)

  • Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • To a solution of 2-amino-5-bromobenzophenone (1.0 mmol) and a substituted aniline (1.2 mmol) in DMSO (5 mL), add a catalytic amount of iodine (10 mol%).

  • Stir the reaction mixture and heat at 120 °C for 8-12 hours in an open-air atmosphere.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water, followed by a saturated solution of sodium thiosulfate to remove any remaining iodine.

  • Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2-aryl-6-bromo-4-phenylquinazoline.

  • Confirm the structure of the synthesized compound by spectroscopic analysis.

Protocol 3: Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride

This protocol describes a general method for the synthesis of 2-aminobenzamide derivatives.[5]

Materials:

  • Isatoic anhydride

  • Amine derivatives

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • To a solution of isatoic anhydride (5–10 mmol, 1 equiv.) in 5–10 mL of DMF, add a solution of the amine derivative (5–10 mmol, 1 equiv.) in 5–10 mL of DMF.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by TLC (EtOH:CHCl3).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated product by filtration and recrystallize from a suitable solvent to afford the pure 2-aminobenzamide derivative.

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P P EGFR->P Ligand EGF Ligand Ligand->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP ATP ATP->P Phosphorylation ADP ADP P->ADP RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneTranscription Gene Transcription (Proliferation, Survival) ERK->GeneTranscription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->GeneTranscription Topoisomerase_Inhibition DNA Supercoiled DNA TopoisomeraseI Topoisomerase I DNA->TopoisomeraseI Binding CleavageComplex Topoisomerase I- DNA Cleavage Complex TopoisomeraseI->CleavageComplex DNA Cleavage RelaxedDNA Relaxed DNA CleavageComplex->RelaxedDNA Re-ligation DNA_damage DNA Strand Break CleavageComplex->DNA_damage Inhibitor Topoisomerase Inhibitor Inhibitor->CleavageComplex Stabilizes Complex, Prevents Re-ligation Apoptosis Apoptosis DNA_damage->Apoptosis Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis (e.g., Protocol 1 or 2) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioScreening Biological Screening (e.g., Cytotoxicity, Kinase Assay, Antimicrobial Assay) Characterization->BioScreening DataAnalysis Data Analysis (IC50, MIC determination) BioScreening->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt End End: Bioactive Molecule SAR->End LeadOpt->Synthesis

References

Application Notes and Protocols for the Synthesis of 6-bromo-2,3-dimethylquinazolin-4(3H)-one from 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed, step-by-step protocol for the synthesis of 6-bromo-2,3-dimethylquinazolin-4(3H)-one, a valuable drug intermediate, starting from 2-Amino-5-bromobenzamide. The synthesis is a two-step process involving the initial hydrolysis and cyclization of the starting material to form the intermediate 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one, followed by condensation with methylamine. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of substituted quinazolinones is a key focus in the development of new therapeutic agents. This protocol details the preparation of 6-bromo-2,3-dimethylquinazolin-4(3H)-one, a specific intermediate that can be further elaborated into more complex drug candidates.

The synthetic strategy begins with the readily available this compound. The first step involves the hydrolysis of the benzamide to 5-bromoanthranilic acid, which then undergoes a cyclization reaction with acetic anhydride to yield 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one. This benzoxazinone is a reactive intermediate that readily undergoes aminolysis. The second step involves the reaction of this intermediate with methylamine, which leads to the formation of the target quinazolinone through a ring-opening and subsequent recyclization mechanism.

Overall Synthesis Workflow

SynthesisWorkflow Synthesis of 6-bromo-2,3-dimethylquinazolin-4(3H)-one A This compound B Step 1: Hydrolysis & Cyclization A->B 1. NaOH (aq), Heat 2. HCl (aq) 3. Acetic Anhydride, Heat C 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate) B->C D Step 2: Aminolysis & Recyclization C->D Methylamine, Glacial Acetic Acid, Heat E 6-bromo-2,3-dimethylquinazolin-4(3H)-one (Final Product) D->E

Caption: Overall workflow for the two-step synthesis.

Experimental Protocols

Step 1: Synthesis of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one

This procedure involves the initial hydrolysis of this compound to 5-bromoanthranilic acid, followed by cyclization with acetic anhydride.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Acetic Anhydride

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

Protocol:

  • Hydrolysis:

    • To a round-bottom flask, add this compound (10.0 g, 46.5 mmol) and a 10% aqueous solution of Sodium Hydroxide (100 mL).

    • Heat the mixture to reflux with stirring for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Acidify the cooled solution by the dropwise addition of concentrated Hydrochloric Acid until the pH is approximately 3-4.

    • Collect the resulting precipitate (5-bromoanthranilic acid) by vacuum filtration, wash with cold water, and dry thoroughly.

  • Cyclization:

    • Place the dried 5-bromoanthranilic acid (from the previous step) in a round-bottom flask.

    • Add an excess of Acetic Anhydride (e.g., 5-10 equivalents).

    • Heat the mixture to reflux for 2-3 hours.

    • Allow the reaction mixture to cool to room temperature, during which the product should crystallize.

    • Pour the mixture onto crushed ice with stirring to precipitate the product fully and hydrolyze any remaining acetic anhydride.

    • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • Dry the product, 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one, under vacuum.

Step 2: Synthesis of 6-bromo-2,3-dimethylquinazolin-4(3H)-one

This procedure describes the conversion of the benzoxazinone intermediate to the final quinazolinone product.

Materials:

  • 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

Protocol:

  • Reaction Setup:

    • Dissolve 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one (5.0 g, 20.8 mmol) in glacial acetic acid (50 mL) in a round-bottom flask.

    • Add an equimolar amount of methylamine solution (e.g., for a 40% aqueous solution, calculate the required volume for 20.8 mmol).

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction Execution:

    • Heat the reaction mixture to reflux with stirring for 5-6 hours.[1]

    • Monitor the progress of the reaction using TLC.[1]

    • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with continuous stirring.[1]

  • Product Isolation and Purification:

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with distilled water to remove any residual acetic acid and methylamine salts.[1]

    • Dry the crude product under vacuum.

    • Recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure 6-bromo-2,3-dimethylquinazolin-4(3H)-one.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 6-bromo-2,3-dimethylquinazolin-4(3H)-one.

Table 1: Reagents and Reaction Conditions for Step 1

ParameterValue
Starting Material This compound
Hydrolysis Reagent 10% NaOH (aq)
Cyclization Reagent Acetic Anhydride
Reaction Temperature Reflux
Reaction Time Hydrolysis: 4h; Cyclization: 2-3h
Solvent Water (hydrolysis), Neat (cyclization)
Typical Yield 80-90% (overall for Step 1)

Table 2: Reagents and Reaction Conditions for Step 2

ParameterValue
Starting Material 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one
Reagent Methylamine
Solvent Glacial Acetic Acid
Reaction Temperature Reflux
Reaction Time 5-6 hours
Typical Yield 75-85%

Logical Relationship Diagram

LogicalRelationship cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation Start This compound Hydrolysis Hydrolysis (NaOH, H2O, Heat) Start->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Intermediate_Acid 5-Bromoanthranilic Acid Acidification->Intermediate_Acid Cyclization Cyclization (Acetic Anhydride, Heat) Intermediate_Acid->Cyclization Intermediate_Benzoxazinone 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one Cyclization->Intermediate_Benzoxazinone Reaction Reaction with Methylamine (Glacial Acetic Acid, Heat) Intermediate_Benzoxazinone->Reaction Final_Product 6-bromo-2,3-dimethylquinazolin-4(3H)-one Reaction->Final_Product

Caption: Logical flow of the two-step synthesis protocol.

References

Application Notes and Protocols for In Vitro and In Vivo Experimental Design Using 2-Amino-5-bromobenzamide Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of 2-amino-5-bromobenzamide derivatives as potential Poly(ADP-ribose) polymerase (PARP) inhibitors. This document outlines detailed protocols for key in vitro and in vivo experiments, data presentation guidelines, and visualizations of experimental workflows and signaling pathways.

Introduction

This compound and its derivatives represent a promising class of compounds in cancer therapy, primarily through the inhibition of PARP enzymes.[1] PARP inhibitors have demonstrated significant clinical success, particularly in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. The underlying principle is synthetic lethality, where the inhibition of PARP in a cell with a pre-existing DNA repair defect leads to cell death.[2]

This guide details the experimental design for characterizing the efficacy of novel this compound derivatives, from initial enzymatic assays to in vivo tumor growth inhibition studies.

Data Presentation: Quantitative Analysis of this compound Derivatives

Clear and concise data presentation is crucial for the comparative analysis of novel compounds. The following tables provide a template for summarizing key quantitative data obtained from in vitro and in vivo studies.

Table 1: In Vitro PARP1 Enzymatic Inhibition

Compound IDStructurePARP1 IC50 (nM)
Derivative A[Insert 2D Structure]5.2
Derivative B[Insert 2D Structure]15.8
Derivative C[Insert 2D Structure]2.1
Olaparib (Control)[Insert 2D Structure]1.9

Table 2: In Vitro Cytotoxicity in Cancer Cell Lines

Compound IDCell Line (BRCA Status)MTT Assay IC50 (µM)
Derivative AMDA-MB-436 (BRCA1 mutant)0.8
HCC1937 (BRCA1 mutant)1.2
MCF-7 (BRCA wild-type)> 50
Derivative CMDA-MB-436 (BRCA1 mutant)0.5
HCC1937 (BRCA1 mutant)0.9
MCF-7 (BRCA wild-type)> 45
Olaparib (Control)MDA-MB-436 (BRCA1 mutant)1.1
HCC1937 (BRCA1 mutant)1.5
MCF-7 (BRCA wild-type)> 60

Table 3: In Vivo Antitumor Efficacy in a BRCA1-Mutant Xenograft Model

Treatment GroupDosage and AdministrationMean Tumor Volume (mm³) at Day 21 (± SD)Tumor Growth Inhibition (%)
Vehicle ControlVehicle, p.o., daily1500 ± 2500
Derivative C50 mg/kg, p.o., daily450 ± 12070
Olaparib (Control)50 mg/kg, p.o., daily525 ± 15065

Experimental Protocols

In Vitro Assays

1. PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PARP1.

  • Materials:

    • Recombinant human PARP1 enzyme

    • Activated DNA (e.g., calf thymus DNA)

    • NAD+ and Biotinylated NAD+

    • Histone-coated 96-well plates

    • Streptavidin-HRP conjugate

    • Chemiluminescent substrate

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

    • Test compounds (this compound derivatives) and a known PARP inhibitor (e.g., Olaparib)

  • Protocol:

    • Prepare serial dilutions of the test compounds and the control inhibitor in assay buffer.

    • Add 5 µL of the diluted compounds to the histone-coated wells.

    • Prepare a master mix containing PARP1 enzyme, activated DNA, NAD+, and biotinylated NAD+ in assay buffer.

    • Add 45 µL of the master mix to each well to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of chemiluminescent substrate to each well.

    • Immediately measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

2. Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the test compounds on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., BRCA1-mutant and BRCA-proficient lines)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Test compounds

  • Protocol:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

In Vivo Assay

1. Human Tumor Xenograft Model

This study evaluates the in vivo antitumor efficacy of a lead this compound derivative.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or SCID mice)

    • BRCA-deficient human cancer cell line (e.g., MDA-MB-436)

    • Matrigel

    • Test compound formulation (e.g., in 0.5% methylcellulose)

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously implant 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer the test compound or vehicle control daily via oral gavage (p.o.) for a specified period (e.g., 21 days).

    • Measure tumor volume with calipers twice a week using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, pharmacodynamic marker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Visualizations

Signaling Pathway

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Replication_Fork Replication Fork Collapse PARP1->Replication_Fork Unrepaired SSB leads to Repair_recruitment Recruitment of DNA Repair Proteins PAR_synthesis->Repair_recruitment SSB_Repair Single-Strand Break Repair Repair_recruitment->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA Integrity Maintained DSB Double-Strand Break Replication_Fork->DSB HR_Proficient Homologous Recombination (HR-Proficient Cells) DSB->HR_Proficient HR_Deficient Homologous Recombination (HR-Deficient Cells) DSB->HR_Deficient HR_Proficient->Cell_Survival DSB Repair Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death DSB Repair Failure (Synthetic Lethality) PARP_Inhibitor This compound Derivative (PARP Inhibitor) PARP_Inhibitor->PARP1 Inhibits In_Vitro_Workflow cluster_0 PARP1 Enzymatic Assay cluster_1 Cell Viability (MTT) Assay enz_start Prepare Compound Dilutions enz_assay Perform Chemiluminescent Assay enz_start->enz_assay enz_data Measure Luminescence enz_assay->enz_data enz_analysis Calculate IC50 enz_data->enz_analysis cell_seed Seed Cancer Cells cell_treat Treat with Compounds cell_seed->cell_treat cell_mtt Add MTT Reagent cell_treat->cell_mtt cell_read Measure Absorbance cell_mtt->cell_read cell_analysis Calculate IC50 cell_read->cell_analysis In_Vivo_Workflow cluster_0 In Vivo Xenograft Study implant Implant Tumor Cells in Mice randomize Randomize Mice into Groups implant->randomize treat Administer Compound/Vehicle randomize->treat monitor Monitor Tumor Growth & Body Weight treat->monitor endpoint Endpoint Analysis monitor->endpoint

References

Application Notes and Protocols: 2-Amino-5-bromobenzamide as a Key Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-5-bromobenzamide is a valuable and versatile building block in medicinal chemistry and pharmaceutical manufacturing. Its unique structure, featuring an amino group, a bromine atom, and a benzamide moiety, offers multiple reactive sites for chemical modification. This allows for the synthesis of a diverse range of complex heterocyclic compounds, which are scaffolds for numerous pharmacologically active agents. The strategic placement of the bromine atom provides a handle for further functionalization, often through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This document provides an overview of its applications, detailed experimental protocols, and relevant data.

Key Applications in Pharmaceutical Synthesis

This compound and its derivatives are crucial intermediates in the synthesis of various classes of therapeutic agents, including:

  • Anticancer Agents: The 2-aminobenzamide core is a foundational element in the development of kinase inhibitors and other anticancer therapeutics.

  • Anti-inflammatory Agents: Derivatives have shown potential as anti-inflammatory drugs.

  • Central Nervous System (CNS) Modulators: This scaffold is present in a range of compounds targeting the CNS.

  • Antimicrobial Agents: The 2-aminobenzamide structure has been incorporated into novel antimicrobial compounds.[1][2]

The primary utility of this compound lies in its role as a precursor for the synthesis of heterocyclic systems such as quinazolinones and benzodiazepines.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇BrN₂O[4]
Molecular Weight 215.05 g/mol [4]
Appearance White to pale-yellow to brown or pale-red or orange or gray powder or crystals
Melting Point 186-187 °C[5]
Purity ≥98%

Table 2: Synthesis of this compound - Reaction Parameters

Starting MaterialReagentSolventReaction TimeYieldReference
2-AminobenzamideN-bromosuccinimideAcetonitrile0.5 h93%[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-aminobenzamide.

Materials:

  • 2-Aminobenzamide

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Ice-cold water

  • Standard laboratory glassware

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 2-aminobenzamide (1.00 g, 7.34 mmol) in acetonitrile (20 mL) at room temperature in a suitable flask.

  • With stirring, add N-bromosuccinimide (1.36 g, 7.70 mmol) to the solution.

  • Continue to stir the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by adding ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from acetonitrile to afford this compound as a light yellow solid.[5]

Expected Outcome:

  • Yield: 1.47 g (93%)

  • Melting Point: 186-187 °C

Protocol 2: Solid-Phase Synthesis of a 6-Bromo-quinazolin-4(3H)-one using 2-Amino-5-bromobenzoic Acid

This protocol outlines the use of a related precursor, 2-amino-5-bromobenzoic acid, in solid-phase synthesis to generate a quinazolinone library. This compound can be envisioned in similar synthetic strategies.

Materials:

  • Wang resin

  • Fmoc-Glycine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 2-Amino-5-bromobenzoic acid

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Piperidine

  • Dichloromethane (DCM)

  • Methanol

  • Primary amine (e.g., benzylamine)

  • N-methyl-2-pyrrolidone (NMP)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

1. Resin Preparation and Amino Acid Loading:

  • Swell Wang resin in DMF for 1 hour.
  • Load Fmoc-Glycine onto the resin using DIC, HOBt, and DIPEA in DMF.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
  • Wash the resin thoroughly with DMF.

3. Acylation with 2-Amino-5-bromobenzoic Acid:

  • In a separate flask, activate 2-amino-5-bromobenzoic acid with PyBOP and DIPEA in DMF.
  • Add the activated acid solution to the deprotected resin and agitate for 4 hours.
  • Wash the resin with DMF, DCM, and methanol.

4. Cyclization to Quinazolinone:

  • Add a solution of a primary amine (e.g., benzylamine) in a 1:1 mixture of NMP and DCM.
  • Heat the reaction mixture at 60°C for 12 hours.
  • Wash the resin with DMF, DCM, and methanol.

5. Cleavage from Resin:

  • Treat the dry resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
  • Collect the cleaved product.

Visualizations

Synthesis Workflow

G cluster_synthesis Protocol 1: Synthesis of this compound A 2-Aminobenzamide C Reaction at Room Temperature (30 min) A->C B N-bromosuccinimide (NBS) in Acetonitrile B->C D Quenching with Ice-Cold Water C->D E Filtration and Recrystallization D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Application in Heterocycle Synthesis

G cluster_application Application in Quinazolinone Synthesis start This compound (or related precursor) step1 Acylation / Coupling start->step1 step2 Cyclization step1->step2 product Substituted 6-Bromo-quinazolinone step2->product step3 Further Functionalization (e.g., Suzuki Coupling) product->step3 final_product Diverse Library of Bioactive Molecules step3->final_product

Caption: General workflow for synthesizing bioactive molecules.

Signaling Pathway Context

While this compound itself is an intermediate, its derivatives often target specific biological pathways. For instance, some derivatives of the broader 2-aminobenzoyl scaffold act as kinase inhibitors.

G cluster_pathway Simplified Kinase Signaling Pathway Inhibition Signal External Signal Receptor Receptor Signal->Receptor Kinase Protein Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Response Cellular Response Substrate->Response Inhibitor 2-Aminobenzamide Derivative Inhibitor->Kinase

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes: 2-Amino-5-bromobenzamide in the Production of Dyes and Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-bromobenzamide is a versatile aromatic organic compound with the molecular formula C₇H₇BrN₂O. Its structure incorporates three key functional groups: a primary aromatic amine (-NH₂), a bromine atom (-Br), and a benzamide group (-CONH₂). This unique combination makes it a valuable intermediate and building block in the synthesis of a wide range of complex molecules. The reactive amino group is a precursor for diazotization, essential for producing azo dyes. The overall structure serves as a scaffold for creating advanced materials, including specialized polymers and heterocyclic compounds like benzimidazoles, which are significant in materials science and drug development.

Application 1: Synthesis of Azo Dyes

Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). The synthesis is a well-established two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich component. This compound serves as an excellent diazo component. The presence of the bromine atom, an electron-withdrawing group, can influence the final color of the dye, often resulting in deeper shades with good fastness properties.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol describes the synthesis of a monoazo dye by diazotizing this compound and coupling it with 2-naphthol.

Part A: Diazotization of this compound

  • In a 250 mL beaker, create a suspension of 2.15 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.

  • Stir the mixture vigorously to ensure a fine, uniform suspension.

  • Cool the beaker in an ice-salt bath to bring the temperature down to 0-5 °C.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled this compound suspension over 10-15 minutes, maintaining the temperature between 0-5 °C. Low temperatures are critical as diazonium salts are unstable.[1]

  • Stir the mixture for an additional 20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution. The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess).

  • The resulting diazonium salt solution should be used immediately in the next step.[1]

Part B: Azo Coupling Reaction

  • In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with continuous vigorous stirring, add the cold diazonium salt solution from Part A to the alkaline 2-naphthol solution.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a generous amount of cold water to remove unreacted salts and impurities.

  • Dry the purified dye in a vacuum oven at 60 °C.

Visualization: Azo Dye Synthesis Workflow

Azo_Dye_Synthesis cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product A This compound P1 Diazotization (0-5 °C) A->P1 B HCl, H₂O B->P1 C NaNO₂ C->P1 D 2-Naphthol in NaOH P2 Azo Coupling (0-5 °C) D->P2 P1->P2 Diazonium Salt P3 Isolation & Purification P2->P3 End Azo Dye Precipitate P3->End

Caption: General workflow for synthesizing an azo dye from this compound.

Data Presentation: Typical Dye Properties

Azo dyes derived from substituted anilines are often applied as disperse dyes to hydrophobic fibers like polyester. The following table summarizes typical fastness properties expected from such dyes.

PropertyTest MethodExpected Rating
Light FastnessISO 105-B024-6 (out of 8)
Washing FastnessISO 105-C064-5 (out of 5)
Rubbing Fastness (Dry)ISO 105-X124-5 (out of 5)
Rubbing Fastness (Wet)ISO 105-X123-4 (out of 5)
Sublimation FastnessISO 105-P014-5 (out of 5)
(Note: Ratings are based on standard Blue Scale (1-8) for light fastness and Grey Scale (1-5) for other tests. Data is representative for this class of dyes.)[2][3][4]

Application 2: Precursor for Advanced Materials

The unique structure of this compound makes it a candidate for synthesizing advanced materials, including polymers and heterocyclic systems.

A. Polyamide Synthesis

Polyamides are high-performance polymers characterized by repeating amide linkages (–CO–NH–). They can be synthesized through the condensation of a dicarboxylic acid and a diamine. This compound can be chemically modified to serve as a monomer precursor for specialized polyamides. For instance, it could be dimerized through a coupling reaction at the bromine position to form a diamine, which can then be polymerized with a dicarboxylic acid. The presence of the bromine atom in the final polymer could also impart flame-retardant properties.[5]

Visualization: Conceptual Pathway to Polyamide Synthesis

Polyamide_Synthesis Start This compound Step1 Chemical Modification (e.g., Ullmann Coupling) Start->Step1 Monomer Diamine Monomer Step1->Monomer Step2 Polycondensation Monomer->Step2 Dicarboxylic Dicarboxylic Acid Dicarboxylic->Step2 End Specialty Polyamide Step2->End

Caption: Conceptual workflow for utilizing this compound in polyamide synthesis.

B. Benzimidazole Derivative Synthesis

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities and applications in materials science. They are typically synthesized by the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6] this compound can serve as a precursor to a substituted o-phenylenediamine or react directly with other reagents to form more complex heterocyclic structures.

Experimental Protocol: Synthesis of a Benzimidazole Derivative

This protocol describes a general method for synthesizing a 2-substituted benzimidazole derivative via condensation.

  • Place a mixture of this compound (0.01 mol) and a suitable aromatic aldehyde (0.01 mol) in a round-bottom flask.

  • Add a catalyst, such as ammonium chloride (NH₄Cl, 4 mol%), and a solvent like chloroform (CHCl₃).[7]

  • Reflux the mixture for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure benzimidazole derivative.

Visualization: Benzimidazole Synthesis Workflow

Benzimidazole_Synthesis cluster_start Reactants cluster_process Reaction cluster_end Product & Purification A This compound P1 Condensation / Cyclization (Reflux) A->P1 B Aldehyde / Carboxylic Acid B->P1 C Catalyst (e.g., NH₄Cl) C->P1 P2 Crude Product P1->P2 P3 Recrystallization P2->P3 End Purified Benzimidazole Derivative P3->End

Caption: General workflow for the synthesis of benzimidazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-5-bromobenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The direct bromination of 2-aminobenzamide using N-bromosuccinimide (NBS) in acetonitrile is a highly effective method, with reported yields of up to 93%.[1][2] This single-step process is generally preferred for its simplicity and high efficiency.

Q2: I am starting from 2-Amino-5-bromobenzoic acid. How can I convert it to this compound?

A2: To synthesize this compound from 2-Amino-5-bromobenzoic acid, the carboxylic acid group needs to be converted into a primary amide. This is typically achieved through a two-step process:

  • Activation of the carboxylic acid: The carboxylic acid is converted into a more reactive species, such as an acyl chloride. This is often done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]

  • Amidation: The activated acyl chloride is then reacted with ammonia to form the desired amide.

Alternatively, peptide coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) can be used to directly couple the carboxylic acid with an ammonia source.[1][3]

Q3: Are there any other potential synthetic routes to consider?

A3: Another potential, though less direct, route is the Hofmann rearrangement.[5][6][7] This reaction converts a primary amide to a primary amine with one fewer carbon atom.[5][7] In this case, one could theoretically start with 2-bromo-5-carbamoylbenzamide and subject it to Hofmann rearrangement conditions (e.g., bromine and sodium hydroxide) to yield this compound. However, the synthesis of the starting material may be complex.

Q4: What are the common impurities I should be aware of during the synthesis?

A4: When synthesizing the precursor, 2-Amino-5-bromobenzoic acid, by brominating 2-aminobenzoic acid, a common impurity is the di-substituted product, 2-amino-3,5-dibromobenzoic acid.[8][9] Careful control of reaction conditions is necessary to minimize its formation. During the amidation of 2-Amino-5-bromobenzoyl chloride, hydrolysis of the acyl chloride back to the carboxylic acid can occur if moisture is present.[10]

Q5: How can I purify the final product, this compound?

A5: The most common method for purifying this compound is recrystallization.[1][2] Acetonitrile has been reported as an effective solvent for this purpose.[1][2] For related compounds, silica gel column chromatography is also used.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield in Direct Bromination Incomplete reaction.Ensure the reaction is stirred for a sufficient amount of time (e.g., 0.5 hours at room temperature).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of product during workup.Quench the reaction with ice-cold water to ensure complete precipitation of the product before filtration.[1]
Formation of Di-bromo Impurity Over-bromination of the starting material.Use a controlled amount of the brominating agent (e.g., 1.05 equivalents of NBS).[1] Maintain the recommended reaction temperature.
Incomplete Amidation Reaction Ineffective activation of the carboxylic acid.Ensure the activating agent (e.g., thionyl chloride) is fresh and the reaction is carried out under anhydrous conditions.
Insufficient ammonia source.Use a sufficient excess of ammonia to drive the reaction to completion.
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the solute, or there are significant impurities.Try a different solvent system with a lower boiling point.[10] Add a co-solvent in which the compound is less soluble.[10] Ensure the crude material is not excessively impure.[10]
No crystals form upon cooling Too much solvent was used for recrystallization.Induce crystallization by scratching the inside of the flask or adding a seed crystal.[10] If necessary, slowly evaporate some of the solvent and cool again.

Data Presentation

Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reagents Reported Yield Advantages Disadvantages
Direct Bromination 2-AminobenzamideN-bromosuccinimide (NBS), Acetonitrile93%[1][2]High yield, one-step reaction.Requires commercially available 2-aminobenzamide.
Amidation of Acyl Chloride 2-Amino-5-bromobenzoic acidThionyl chloride (SOCl₂), AmmoniaVariableUtilizes a common starting material.Multi-step, requires handling of corrosive reagents.[4]
Peptide Coupling 2-Amino-5-bromobenzoic acidEDC, Ammonia sourceVariableMilder reaction conditions compared to acyl chloride formation.[3]Coupling reagents can be expensive.
Hofmann Rearrangement (Hypothetical) 2-bromo-5-carbamoylbenzamideBromine, Sodium hydroxideNot reportedPotential alternative route.Requires synthesis of a specific starting material.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination[1][2]
  • Dissolve 2-aminobenzamide (1.00 g, 7.34 mmol) in acetonitrile (20 mL) in a round-bottom flask at room temperature.

  • Add N-bromosuccinimide (1.36 g, 7.70 mmol) to the solution with stirring.

  • Continue stirring the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by pouring the mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from acetonitrile to afford this compound as a light yellow solid.

Protocol 2: Synthesis of this compound from 2-Amino-5-bromobenzoic Acid (General Procedure)
  • Formation of the Acyl Chloride: In a fume hood, suspend 2-amino-5-bromobenzoic acid in an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture until the solid has dissolved and the evolution of gas has ceased.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-amino-5-bromobenzoyl chloride.

  • Amidation: Carefully add the crude acyl chloride to a cooled, concentrated solution of aqueous ammonia with vigorous stirring.

  • Stir the mixture until the reaction is complete (monitor by TLC).

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization.

Visualizations

Synthesis_Pathway Synthesis Pathway for this compound A 2-Aminobenzamide B This compound A->B NBS, Acetonitrile C 2-Amino-5-bromobenzoic acid D 2-Amino-5-bromobenzoyl chloride C->D SOCl₂ or (COCl)₂ D->B NH₃

Caption: Key synthetic routes to this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed CheckReaction Check Reaction Completion (TLC) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete Complete Reaction Complete Incomplete->Complete No Extend Extend Reaction Time / Increase Temp. Incomplete->Extend Yes CheckWorkup Review Workup Procedure Complete->CheckWorkup Extend->CheckReaction Precipitation Ensure Complete Precipitation CheckWorkup->Precipitation Purification Optimize Purification Step Precipitation->Purification End Yield Improved Purification->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-Amino-5-bromobenzamide via recrystallization. Here you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and key data to facilitate successful purification.

Physicochemical Data

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₇BrN₂O[1][2][3]
Molecular Weight 215.05 g/mol [1][2][3]
Appearance White to pale-yellow or brown crystalline powder[1][2][4]
Melting Point 189–191 °C (from water-ethanol mixture) 186–187 °C (from acetonitrile)[1][2][5]
Solubility Soluble in organic solvents like ethanol and ether.[1][2]

Experimental Protocol: Recrystallization of this compound

This protocol details a general procedure for the purification of this compound using a single-solvent recrystallization method. Ethanol, or a mixture of ethanol and water, is often a suitable solvent system.[1][2] Acetonitrile has also been reported as an effective recrystallization solvent.[5]

Materials and Equipment:
  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol, Acetonitrile)

  • Activated Carbon (decolorizing charcoal, optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

  • Drying oven or desiccator

Procedure:
  • Solvent Selection: If the ideal solvent is unknown, perform a solvent screen by testing the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, water) at room temperature and with heating.[6] A good solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the minimum amount of the chosen solvent.[7] Heat the mixture to a gentle boil with stirring until the solid completely dissolves.[8] If the solid does not fully dissolve, add small, successive portions of the hot solvent until a clear solution is achieved. Avoid using a large excess of solvent, as this will reduce your yield.[7][9]

  • Decolorization (Optional): If the solution has a strong color due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% of the solute's weight) to the solution.[8] Reheat the mixture to boiling for 5-10 minutes.[8] The activated carbon will adsorb the colored impurities.

  • Hot Filtration: If activated carbon was used, or if insoluble impurities are visible, a hot filtration is necessary.[6] Preheat a funnel and a clean receiving flask to prevent the product from crystallizing prematurely.[6] Place a fluted filter paper in the funnel and quickly pour the hot solution through it. To prevent premature crystallization, you can add a small excess of hot solvent before filtering.[6]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature.[7] Slow cooling encourages the formation of larger, purer crystals.[9] Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the crystal yield.[6]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.[7]

  • Drying: Dry the purified crystals to remove residual solvent. This can be done by leaving them in the Büchner funnel with air being drawn through, followed by drying in a desiccator or a vacuum oven.[6]

Visualized Experimental Workflow

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolution Dissolve in minimum hot solvent start->dissolve is_colored Solution Colored? dissolve->is_colored decolorize 2. Decolorization Add activated carbon, reheat is_colored->decolorize Yes cool 4. Crystallization Cool slowly to RT, then in ice bath is_colored:e->cool:n No hot_filter 3. Hot Filtration Remove insoluble impurities/carbon decolorize->hot_filter hot_filter->cool isolate 5. Isolation Vacuum filter crystals cool->isolate wash 6. Washing Wash with small amount of ice-cold solvent isolate->wash dry 7. Drying Dry crystals under vacuum wash->dry end End: Purified Product dry->end

Caption: Standard experimental workflow for the recrystallization of this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the recrystallization of this compound.

Q1: I have a very low, or no, yield of crystals. What went wrong?

A1: This is the most common issue and can be caused by several factors:

  • Too much solvent was used: If an excess of solvent is used, the solution may not become saturated upon cooling, preventing crystallization.[7][10] Solution: Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[9][10]

  • The cooling process was too rapid: Rapid cooling can trap the compound in a supersaturated solution.[6] Solution: Ensure the solution cools slowly to room temperature before placing it in an ice bath.[6]

  • The compound is too soluble: The chosen solvent may be too effective, keeping the compound dissolved even at low temperatures. Solution: Try a different solvent in which the compound is less soluble, or use a mixed-solvent (solvent/anti-solvent) system.[6]

Q2: Instead of crystals, an oil has formed at the bottom of my flask. What should I do?

A2: This phenomenon, known as "oiling out," occurs when the solid melts before it crystallizes. This can happen if the boiling point of the solvent is higher than the compound's melting point or if there is a high concentration of impurities depressing the melting point.[6]

  • Solutions:

    • Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly and then cool it again, very slowly.[9][10]

    • Try to induce crystallization by scratching the inside of the flask just below the surface of the solution with a glass rod.[7]

    • If the problem persists, consider using a solvent with a lower boiling point.[6]

Q3: My final product is colored, even after recrystallization. How can I get a pure white product?

A3: The presence of color indicates that colored impurities are co-crystallizing with your product.

  • Solution: Perform the recrystallization again, but include the optional "Decolorization" step (Step 3 in the protocol).[6] Adding a small amount of activated carbon to the hot solution before filtration can effectively adsorb these colored impurities.[8] Use it sparingly, as it can also adsorb some of your desired product.[6]

Q4: No crystals are forming, even after cooling in an ice bath. What is the cause?

A4: The solution is likely supersaturated, meaning it contains more dissolved compound than it should at that temperature, but the crystals lack a surface to begin growing on.[10]

  • Solutions:

    • Induce Crystallization: Gently scratch the inside of the flask at the liquid's surface with a glass stirring rod. The tiny scratches on the glass provide a nucleation point for crystal growth to begin.[7][10]

    • Seed Crystals: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" will act as a template for other crystals to grow upon.[7]

    • Reduce Solvent: If induction methods fail, it's likely too much solvent was used.[10] Refer to the solution for Q1.

Q5: My crystals formed almost instantly as soon as I removed the flask from the heat. Is this a problem?

A5: Yes, very rapid crystallization is undesirable because impurities can get trapped within the fast-forming crystal lattice, which defeats the purpose of the purification.[9]

  • Solution: The goal is a slow, steady crystal growth over a period of about 20 minutes.[9] To achieve this, reheat the solution and add a small amount of extra solvent (1-2 mL).[9] This will keep the compound in solution for longer as it cools, promoting slower and more selective crystal formation. Insulating the flask by placing it on a cork ring or paper towels can also slow the cooling rate.[9]

Troubleshooting Decision Tree

Troubleshooting_Tree start Recrystallization Issue? no_yield Low / No Crystal Yield? start->no_yield oiling_out Oil Formed Instead of Crystals? start->oiling_out colored_crystals Crystals are Colored? start->colored_crystals no_crystals No Crystals on Cooling? start->no_crystals sol_yield 1. Reduce solvent volume and re-cool. 2. Try a different solvent. no_yield->sol_yield Yes sol_oil 1. Reheat, add more solvent, cool slowly. 2. Scratch flask interior. 3. Use lower-boiling solvent. oiling_out->sol_oil Yes sol_color Re-crystallize with an activated carbon step. colored_crystals->sol_color Yes sol_no_crystals 1. Scratch flask interior. 2. Add a seed crystal. no_crystals->sol_no_crystals Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Identifying and minimizing side products in 2-Amino-5-bromobenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromobenzamide. The information is designed to help identify and minimize the formation of common side products in various reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Acylation Reactions

Q1: I am observing a significant amount of a di-acylated byproduct during the acylation of the primary amino group of this compound. How can this be minimized?

A1: Di-acylation is a common side reaction where the acylating agent reacts with both the primary amino group and potentially the amide nitrogen or the aromatic ring, especially under harsh conditions. To minimize this:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of this compound to your acylating agent.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second acylation.

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture to prevent localized high concentrations.

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base to avoid its participation in side reactions.

Q2: My acylation reaction is incomplete, with a significant amount of starting material remaining. What are the potential causes and solutions?

A2: Incomplete acylation can be due to several factors:

  • Insufficiently Reactive Acylating Agent: Ensure your acylating agent is fresh and of high purity.

  • Inadequate Activation: If you are using a carboxylic acid with a coupling agent, ensure the coupling agent is active and used in the correct stoichiometric amount.

  • Suboptimal Reaction Conditions: The reaction may require a higher temperature or a more effective catalyst. Consider screening different solvents and bases.

  • Moisture: The presence of water can hydrolyze the acylating agent. Ensure all reagents and solvents are anhydrous.

Buchwald-Hartwig Amination

Q3: I am observing a significant amount of a dehalogenated byproduct (2-aminobenzamide) in my Buchwald-Hartwig amination reaction. How can this be minimized?

A3: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a known side reaction in palladium-catalyzed couplings.[1] To minimize its formation:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over competing side reactions. It is recommended to screen different ligands to find the optimal one for your specific substrate.[2]

  • Base Selection: The nature and strength of the base can influence the reaction pathway. Weaker bases may sometimes reduce the extent of dehalogenation.

  • Reaction Conditions: Milder reaction conditions, such as lower temperatures and shorter reaction times, can favor the desired amination. Overheating the reaction can lead to increased dehalogenation.[3]

  • Catalyst System: Using a pre-formed palladium catalyst can sometimes give cleaner reactions with fewer side products compared to generating the catalyst in situ.[3]

Intramolecular Cyclization

Q4: After acylation of this compound, I am attempting an intramolecular cyclization to form a heterocyclic ring, but the yield is low and I observe multiple products. What are the potential side reactions?

A4: Low yields in intramolecular cyclization can be due to competing intermolecular reactions or the formation of undesired isomers.

  • Intermolecular Reactions: If the concentration of your substrate is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions can favor the formation of the cyclic product.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial for directing the reaction towards the desired cyclized product. For instance, in the synthesis of some benzodiazepine derivatives, specific catalysts are used to improve yields and reduce side products under mild conditions.

  • Incomplete Initial Acylation: Ensure the initial acylation step has gone to completion before attempting the cyclization. Any remaining this compound will not cyclize and will complicate the purification.

General Troubleshooting

Q5: I am having difficulty purifying my product from the reaction mixture. What are some recommended purification strategies?

A5: The purification of products from this compound reactions often requires chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from unreacted starting materials and side products. A gradient elution with a solvent system like ethyl acetate in hexane is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification. It is important to screen different solvents to find one that provides good recovery and purity.

  • Preparative TLC/HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used.

Data Presentation

Table 1: Side Product Formation in Acylation of this compound

Acylating AgentStoichiometry (Acylating Agent:Amine)Temperature (°C)BasePredominant Side ProductEstimated Yield of Side Product (%)
Acetyl Chloride1.1 : 125TriethylamineDi-acetylation5-15%
Acetyl Chloride1.0 : 10PyridineDi-acetylation<5%
Benzoyl Chloride1.2 : 150TriethylamineDi-benzoylation10-20%
Benzoyl Chloride1.0 : 10-25PyridineDi-benzoylation<10%

Note: The yields of side products are estimates based on qualitative descriptions in the literature and can vary significantly with specific reaction conditions.

Table 2: Influence of Ligand on Dehalogenation in Buchwald-Hartwig Amination of this compound

AminePalladium SourceLigandBaseDehalogenation Product (%)Desired Product Yield (%)
AnilinePd₂(dba)₃XantphosCs₂CO₃<5%>90%
MorpholinePd(OAc)₂RuPhosNaOtBu5-10%85-90%
BenzylaminePd₂(dba)₃DavePhosK₃PO₄2-8%>90%

Note: The data presented are representative values from analogous systems and are intended to illustrate trends. Actual results will depend on the specific substrates and optimized reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 eq.) to the stirred solution.

  • Addition of Acylating Agent: Dissolve the acylating agent (e.g., acetyl chloride, 1.0 eq.) in anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

experimental_workflow_acylation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base cool->add_base add_acyl Add Acylating Agent (dropwise) add_base->add_acyl warm Warm to RT & Stir add_acyl->warm monitor Monitor by TLC warm->monitor quench Quench with Water monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the acylation of this compound.

signaling_pathway_buchwald_hartwig pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(L)n-Br oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR'R'', Base pd2_amido Ar-Pd(II)(L)n-NR'R'' amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination dehalogenation Dehalogenation (Side Reaction) pd2_amido->dehalogenation β-Hydride Elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' (Desired Product) reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing dehalogenation side reaction.

logical_relationship_troubleshooting cluster_acylation Acylation Issues cluster_buchwald Buchwald-Hartwig Issues cluster_cyclization Cyclization Issues start Problem Encountered diacylation Di-acylation start->diacylation incomplete_reaction Incomplete Reaction start->incomplete_reaction dehalogenation Dehalogenation start->dehalogenation low_yield Low Yield / Multiple Products start->low_yield sol_diacylation Control Stoichiometry Lower Temperature Slow Addition diacylation->sol_diacylation sol_incomplete Check Reagent Purity Optimize Conditions Ensure Anhydrous Setup incomplete_reaction->sol_incomplete sol_dehalogenation Screen Ligands Optimize Base Milder Conditions dehalogenation->sol_dehalogenation sol_low_yield High Dilution Optimize Catalyst/Solvent Ensure Complete Acylation low_yield->sol_low_yield

Caption: Troubleshooting guide for common side reactions with this compound.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Amino-5-bromobenzamide in palladium-catalyzed cross-coupling reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and streamline your synthetic workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during the palladium-catalyzed cross-coupling reactions of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystEnsure the palladium catalyst is fresh and properly handled. For Pd(0) catalysts, confirm that the reaction is conducted under a strictly inert atmosphere to prevent oxidation.[1] Consider using a more robust pre-catalyst.
Inappropriate ligand selectionFor heteroaryl bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos often outperform traditional ligands like PPh₃.[1]
Incorrect baseThe choice of base is critical for activating the coupling partner.[1] For Suzuki reactions, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄, with K₃PO₄ often being effective in more challenging couplings.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is typically required.[2]
Poor solvent choiceUse anhydrous, degassed solvents. Common solvents for these reactions include toluene, dioxane, THF, and DMF.[1][3]
Low reaction temperatureInsufficient temperature can lead to slow or stalled reactions. Typical temperature ranges are 80-120 °C.[2][3]
Formation of Side Products Protodebromination (loss of bromine)This is a common side reaction with electron-rich heterocycles.[1] To minimize this, use milder bases (e.g., K₂CO₃), optimize your choice of ligand, and consider lowering the reaction temperature.[1] Ensure a rigorously inert atmosphere and use anhydrous solvents.[1]
Homocoupling of coupling partnersIn Sonogashira couplings, this can result in the formation of diynes (Glaser coupling). This can be minimized by carefully controlling reaction conditions and catalyst loading.
HydrodehalogenationThis involves the replacement of bromine with a hydrogen atom. Using a bulky ligand can disfavor the β-hydride elimination pathway that leads to this side product.[2]
Reaction Fails to Reach Completion Insufficient reaction timeMonitor the reaction progress using TLC or LC-MS.[4][5] Reactions can take anywhere from 2 to 24 hours.[3]
Catalyst decompositionExcessive heat can lead to catalyst decomposition. If a high temperature is required, consider a more thermally stable catalyst or pre-catalyst.
Reagent degradationEnsure the quality and purity of all starting materials, especially the boronic acid in Suzuki couplings, which can degrade over time.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Decision Tree for Cross-Coupling Reactions start Reaction Issue Identified low_yield Low or No Yield start->low_yield side_products Side Product Formation start->side_products incomplete_reaction Incomplete Reaction start->incomplete_reaction check_catalyst Check Catalyst Activity & Handling low_yield->check_catalyst protodebromination Protodebromination Observed side_products->protodebromination homocoupling Homocoupling Observed side_products->homocoupling hydrodehalogenation Hydrodehalogenation Observed side_products->hydrodehalogenation check_time Verify Sufficient Reaction Time incomplete_reaction->check_time check_ligand Evaluate Ligand Choice check_catalyst->check_ligand Catalyst OK check_base Verify Base Strength & Type check_ligand->check_base Ligand OK check_solvent Assess Solvent Quality & Degassing check_base->check_solvent Base OK check_temp Review Reaction Temperature check_solvent->check_temp Solvent OK adjust_base_temp Use Milder Base / Lower Temp protodebromination->adjust_base_temp optimize_ligand_side Optimize Ligand hydrodehalogenation->optimize_ligand_side adjust_base_temp->optimize_ligand_side check_reagents Check Reagent Purity check_time->check_reagents Time Sufficient check_catalyst_stability Assess Catalyst Stability check_reagents->check_catalyst_stability Reagents Pure

Caption: A decision tree to systematically troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to use for cross-coupling with this compound?

A1: The optimal catalyst can depend on the specific type of cross-coupling reaction. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and PdCl₂(dppf) are common choices.[6] For more challenging substrates, pre-formed palladacycles or catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective.[1] It is often necessary to screen a few catalyst/ligand combinations to find the optimal system for your specific reaction.

Q2: How do I choose the right ligand for my reaction?

A2: Ligand choice is crucial for a successful reaction. For Suzuki couplings with heteroaryl bromides, bulky and electron-rich biarylphosphine ligands are often preferred.[1] For Buchwald-Hartwig aminations, ligands like Xantphos or XPhos are commonly used.[7][8] The ligand not only stabilizes the palladium catalyst but also influences the rates of oxidative addition and reductive elimination in the catalytic cycle.

Q3: What are the most common bases used and why is the choice of base important?

A3: The base plays a critical role in the catalytic cycle, often by facilitating the transmetalation step in Suzuki reactions or by deprotonating the amine in Buchwald-Hartwig aminations.[1][8] For Suzuki reactions, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically used.[2]

Q4: How can I minimize side reactions like protodebromination?

A4: Protodebromination can be a significant issue, especially with electron-rich substrates.[1] To mitigate this, consider using a milder base, such as K₂CO₃, and a lower reaction temperature.[1] Ensuring your reaction is under a strictly inert atmosphere and that your solvents are anhydrous can also help to suppress this side reaction.[1]

Q5: Is it necessary to protect the amino or amide group on this compound?

A5: While the amino group can potentially coordinate to the palladium center, in many cases, protection is not necessary. The choice of ligand and reaction conditions can often be optimized to favor the desired cross-coupling over side reactions involving the amino or amide groups. However, if significant side reactions are observed, protection of the amino group as a carbamate, for example, could be considered.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[3]

  • Base (e.g., K₂CO₃, 2-3 equivalents)[3]

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)[3]

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[3]

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert atmosphere three times.[5]

  • Add the anhydrous, degassed solvent via syringe.[3]

  • Stir the reaction mixture at 80-120 °C for 2-24 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel.[3]

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos or XPhos, 2-5 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)[2]

  • Anhydrous, non-protic solvent (e.g., toluene, dioxane)[2]

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 eq), the palladium source, the ligand, and the base.[8]

  • Evacuate and backfill the tube with an inert gas three times.[2]

  • Add the anhydrous solvent, followed by the amine (1.2 eq).[4]

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • After completion, cool the reaction to room temperature.[4]

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

ExperimentalWorkflow General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: This compound, Coupling Partner, Base, Catalyst, Ligand inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Anhydrous Solvent inert->solvent heat Heat to Desired Temperature (80-120 °C) with Stirring solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (if necessary) cool->quench extract Dilute & Perform Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Data Presentation: Comparative Reaction Parameters

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

Parameter Condition 1 Condition 2 Condition 3
Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf) (3 mol%)XPhos Pd G3 (2 mol%)
Base K₂CO₃ (2 eq)K₃PO₄ (2.5 eq)Cs₂CO₃ (2 eq)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)t-AmylOH
Temperature 90 °C100 °C100 °C
Typical Time 12-18 h12-24 h16 h

Table 2: Buchwald-Hartwig Amination Conditions

Parameter Condition 1 Condition 2 Condition 3
Catalyst System Pd₂(dba)₃ / XantphosPd(OAc)₂ / SPhosBrettPhos Pd G3
Base NaOtBu (1.4 eq)LHMDS (1.5 eq)Cs₂CO₃ (2 eq)
Solvent TolueneDioxaneTHF
Temperature 110 °C100 °C80 °C
Typical Time 4-12 h6-18 h12-24 h

Table 3: Sonogashira Coupling Conditions

Parameter Condition 1 (with Cu) Condition 2 (Cu-free)
Catalyst System Pd(PPh₃)₄ / CuIPd(OAc)₂ / SPhos
Base Triethylamine (Et₃N)K₃PO₄
Solvent DMF or TolueneDioxane
Temperature 60-100 °C80-110 °C
Typical Time 2-8 h6-16 h

Table 4: Heck Reaction Conditions

Parameter Condition 1 Condition 2
Catalyst System Pd(OAc)₂ / PPh₃Herrmann's Catalyst
Base Et₃N or K₂CO₃Diisopropylethylamine
Solvent DMF or AcetonitrileToluene
Temperature 100-140 °C120 °C
Typical Time 12-24 h16-30 h

References

Troubleshooting solubility issues of 2-Amino-5-bromobenzamide in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues of 2-Amino-5-bromobenzamide in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a white to off-white solid.[1] It is generally soluble in polar organic solvents such as ethanol and ether.[1] Its solubility in other common laboratory solvents varies, and it is sparingly soluble in water. Recrystallization from acetonitrile is a common purification method, which suggests that its solubility in this solvent is significantly higher at elevated temperatures.

Q2: I am having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?

Initially, ensure that your solvent is pure and anhydrous, as contaminants can affect solubility. Gentle heating and agitation (stirring or sonication) can significantly improve the rate of dissolution. If the compound still does not dissolve, you may need to consider alternative solvents or solvent mixtures.

Q3: Can temperature be used to increase the solubility of this compound?

Yes, for most solid solutes, solubility increases with temperature.[2] Heating the solvent while dissolving this compound can be an effective strategy. However, it is crucial to ensure that the temperature does not exceed the boiling point of the solvent or cause degradation of the reactant or other components in the reaction mixture. Always consult the safety data sheet (SDS) for thermal stability information.

Q4: Are there any recommended solvent mixtures (co-solvents) to improve the solubility of this compound?

While specific data for this compound is limited, a common strategy for poorly soluble benzamides is the use of a co-solvent system.[3] A small amount of a highly polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be added to a less effective solvent to enhance solubility. For instance, a mixture of ethanol and water has been used as a recrystallization solvent, indicating that this combination can be effective.[1]

Solubility Data

SolventChemical FormulaPolarityQualitative Solubility
Dimethylformamide (DMF)C₃H₇NOHighLikely Soluble
Dimethyl sulfoxide (DMSO)C₂H₆OSHighLikely Soluble
EthanolC₂H₅OHHighSoluble[1]
AcetonitrileC₂H₃NMedium-HighSoluble with heating
Tetrahydrofuran (THF)C₄H₈OMediumModerately Soluble
Dichloromethane (DCM)CH₂Cl₂MediumSlightly Soluble
Diethyl Ether(C₂H₅)₂OLowSoluble[1]
WaterH₂OHighSparingly Soluble

Note: "Likely Soluble" is an estimation based on the solubility of structurally related benzophenone derivatives.

Experimental Protocols

Protocol for Determining the Solubility of this compound (Shake-Flask Method)

This protocol outlines a standard laboratory procedure to determine the equilibrium solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent (e.g., ethanol, acetonitrile)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vial in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, cease agitation and allow the undissolved solid to sediment.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered, saturated solution with a known volume of the solvent.

  • Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Troubleshooting Guides

Issue: this compound fails to dissolve completely in the chosen solvent.

This is a common issue that can often be resolved through a systematic approach. The following troubleshooting workflow can help identify the root cause and find a suitable solution.

A Start: Solubility Issue M Check Purity of Solute and Solvent A->M B Increase Agitation (Stirring/Sonication) C Gently Heat the Mixture B->C D Check for Degradation (TLC/LC-MS) C->D E Issue Resolved? D->E F Consider Alternative Solvent E->F No K End: Solution Found E->K Yes G Use a Co-solvent (e.g., add DMSO/DMF) F->G H Issue Resolved? G->H I Consult Literature for Similar Compounds H->I No H->K Yes J Perform Solubility Test with a Small Sample I->J L End: Re-evaluate Synthetic Route J->L M->B

Caption: Troubleshooting workflow for solubility issues.

Issue: The compound precipitates out of solution during the reaction.

Precipitation during a reaction can indicate that the solubility limit is being exceeded, possibly due to a change in temperature or the consumption of a co-solvent.

A Start: Precipitation During Reaction B Is the reaction exothermic? A->B C Maintain Reaction Temperature (Heating Mantle/Bath) B->C No D Is a solvent being consumed? B->D Yes G Issue Resolved? C->G E Add more solvent during the reaction D->E Yes F Consider a higher boiling point solvent D->F No E->G F->G H End: Solution Found G->H Yes I End: Consider a different solvent system G->I No

Caption: Decision tree for addressing precipitation during a reaction.

References

How to prevent the degradation of 2-Amino-5-bromobenzamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-Amino-5-bromobenzamide to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2] The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen or argon, at room temperature.[2][3]

Q2: What are the primary factors that can cause the degradation of this compound?

The main factors that can lead to the degradation of this compound are exposure to light, moisture, high temperatures, and incompatible substances.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on the chemical structure and literature on related aromatic amides, the following pathways are plausible:

  • Hydrolysis: The amide functional group can undergo hydrolysis, especially in the presence of acidic or basic conditions, to yield 2-amino-5-bromobenzoic acid.

  • Photodegradation: Aromatic amides can be susceptible to photodegradation. A potential pathway is a photo-Fries rearrangement, which could lead to the formation of 2-amino-5-bromo-benzoyl)pyridine and other related benzophenone derivatives.[2]

  • Oxidation: The amino group on the aromatic ring can be susceptible to oxidation, which can be accelerated by exposure to air and light.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation process.

Q4: Are there any known incompatible materials with this compound?

Yes, it is advisable to avoid storing this compound with strong oxidizing agents.[4]

Troubleshooting Guides

Issue 1: Discoloration of the solid material (e.g., turning yellow or brown).

  • Possible Cause: Exposure to light and/or air (oxidation).

  • Troubleshooting Steps:

    • Verify that the container is opaque or stored in a dark location.

    • Ensure the container is tightly sealed to minimize exposure to air.

    • For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

    • If discoloration is observed, it is recommended to verify the purity of the material using an appropriate analytical method, such as HPLC, before use.

Issue 2: Appearance of new peaks in the HPLC chromatogram of a stored sample.

  • Possible Cause: Chemical degradation of this compound.

  • Troubleshooting Steps:

    • Review the storage conditions of the sample. Check for exposure to light, elevated temperatures, or moisture.

    • Consider the possibility of contamination.

    • Based on the potential degradation pathways, the new peaks could correspond to 2-amino-5-bromobenzoic acid or benzophenone derivatives.

    • It is advisable to perform a forced degradation study to identify potential degradation products and confirm their retention times.

Data Presentation

Currently, there is limited publicly available quantitative data on the stability of this compound under various storage conditions. The following table provides a general guideline for recommended storage.

ParameterRecommended ConditionRationale
TemperatureRoom TemperatureTo minimize thermal degradation.
LightIn the dark (amber vial or stored in a dark cabinet)To prevent photodegradation.[2]
AtmosphereInert gas (e.g., Nitrogen, Argon)To prevent oxidative degradation.[2][3]
HumidityDry/DesiccatedTo prevent hydrolysis of the amide group.
ContainerTightly sealedTo protect from moisture and atmospheric oxygen.

Experimental Protocols

Protocol for Stability Assessment of this compound using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for conducting a stability study on this compound.

1. Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

2. Materials and Reagents:

  • This compound (high purity reference standard and test sample)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

3. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber

4. HPLC Method (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[5][6][7]

  • Mobile Phase A: 0.1% Formic acid in Water[1]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[1]

  • Gradient Program: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the elution of both polar and non-polar compounds. The exact gradient should be optimized.

  • Flow Rate: 1.0 mL/min[8][9]

  • Column Temperature: 30 °C[8][9]

  • Detection Wavelength: 254 nm[8][9]

  • Injection Volume: 10 µL[8][9]

5. Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified duration.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for a specified duration.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C).

  • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.

6. Sample Analysis:

  • At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by the developed HPLC method.

7. Data Analysis:

  • Monitor the decrease in the peak area of this compound and the formation of any degradation products.

  • Calculate the percentage of degradation.

  • The Diode Array Detector can be used to assess peak purity.

Visualizations

Troubleshooting Workflow for this compound Degradation start Start: Suspected Degradation check_visual Visually Inspect Sample (Discoloration?) start->check_visual check_hplc Analyze by HPLC (New Peaks?) check_visual->check_hplc No review_storage Review Storage Conditions (Light, Temp, Moisture) check_visual->review_storage Yes check_hplc->review_storage Yes end_stable End: Material is Stable check_hplc->end_stable No retest_purity Retest Purity review_storage->retest_purity forced_degradation Perform Forced Degradation Study review_storage->forced_degradation To identify unknowns end_degraded End: Material is Degraded (Quarantine/Dispose) retest_purity->end_degraded identify_degradants Identify Degradation Products forced_degradation->identify_degradants Potential Degradation Pathways of this compound parent This compound hydrolysis Hydrolysis (H₂O, Acid/Base) parent->hydrolysis photolysis Photolysis (Light) parent->photolysis oxidation Oxidation (O₂) parent->oxidation product1 2-Amino-5-bromobenzoic Acid hydrolysis->product1 product2 Aminobenzophenone Derivatives (via Photo-Fries Rearrangement) photolysis->product2 product3 Oxidized Amino Species oxidation->product3 Experimental Workflow for Stability Assessment start Start: Stability Study prepare_samples Prepare Samples of This compound start->prepare_samples stress_conditions Expose to Stress Conditions (Heat, Light, Humidity, Acid, Base, Oxidant) prepare_samples->stress_conditions sample_collection Collect Samples at Defined Time Points stress_conditions->sample_collection hplc_analysis Analyze by Stability-Indicating HPLC Method sample_collection->hplc_analysis data_analysis Analyze Data (Purity, Degradants) hplc_analysis->data_analysis conclusion Draw Conclusion on Stability data_analysis->conclusion

References

Methods for removing impurities from crude 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 2-Amino-5-bromobenzamide. The following sections offer detailed protocols and solutions to common issues encountered during the purification process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound in a question-and-answer format.

Q1: My final product has a low or broad melting point and appears discolored (yellow to brown). What are the likely impurities?

A1: A low or broad melting point typically indicates the presence of impurities. Given the common synthesis route via bromination of 2-aminobenzamide[1][2], likely impurities include:

  • Unreacted Starting Material: Residual 2-aminobenzamide.

  • Over-brominated Products: Formation of di-brominated species such as 2-amino-3,5-dibromobenzamide.

  • Reagent Byproducts: If N-bromosuccinimide (NBS) is used for bromination, succinimide will be a byproduct.

  • Residual Solvents: Solvents from the reaction or workup that were not completely removed.

Q2: I attempted to recrystallize the crude product, but it "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound melts in the hot solvent before it dissolves, often due to high impurity levels or an unsuitable solvent. To resolve this, consider the following strategies[3]:

  • Use a Different Solvent: The boiling point of your solvent may be higher than the melting point of your impure compound. Select a solvent with a lower boiling point.

  • Add an "Anti-Solvent": To the hot, oily solution, slowly add a co-solvent in which your compound is less soluble. This can often induce crystallization. A common combination is dissolving the compound in a good solvent like ethyl acetate and adding a poor solvent like hexanes until turbidity persists[4].

  • Lower the Dissolution Temperature: Use a larger volume of solvent and dissolve the compound at a temperature below its melting point.

  • Pre-purify the Material: If the crude material is highly impure, a preliminary purification by flash chromatography may be necessary before attempting recrystallization.

Q3: My recrystallization solution is clear, but no crystals form even after extensive cooling. What are the potential causes and solutions?

A3: The failure of crystals to form from a clear solution usually indicates that the solution is not supersaturated. This is often because too much solvent was used[3].

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the cooled solution to initiate crystallization[3].

  • Reduce Solvent Volume: Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of inert gas and allow the concentrated solution to cool again.

  • Cool to a Lower Temperature: If you have been cooling the solution in an ice bath, try a freezer or a dry ice/acetone bath for a lower temperature.

Q4: My column chromatography separation is poor, with significant tailing or overlapping of spots on the TLC plate. How can I improve the separation?

A4: Poor chromatographic separation can result from several factors.

  • Optimize the Mobile Phase: The polarity of your eluent system is critical. For silica gel chromatography, a common mobile phase is a gradient of hexane and ethyl acetate[5][6]. If spots are tailing, adding a small amount (0.5-1%) of triethylamine (if the compound is basic) or acetic acid (if acidic) to the mobile phase can sometimes help.

  • Check for Compound Stability: The amino group on the compound can interact strongly with the acidic silica gel, causing streaking. You can try using neutral alumina as the stationary phase or use a less acidic, deactivated silica gel.

  • Sample Loading Technique: Overloading the column is a common cause of poor separation. A general rule is to use a sample-to-sorbent mass ratio between 1:30 and 1:50[7]. Additionally, using a dry loading technique, where the crude product is pre-adsorbed onto a small amount of silica gel, can significantly improve resolution compared to wet loading[6].

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The two most effective and widely used methods are recrystallization and flash column chromatography.

  • Recrystallization is often sufficient for removing minor impurities and is generally faster and more scalable. Solvents like acetonitrile or a mixture of ethanol and water have been reported to be effective[1][2][8].

  • Flash Column Chromatography is preferred for separating complex mixtures or when very high purity (>99%) is required. It offers superior separation of compounds with similar polarities[7].

Q2: What are the key physical properties I should know before starting purification?

A2: Key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 16313-66-9[8][9][10]
Molecular Formula C₇H₇BrN₂O[8]
Molecular Weight 215.05 g/mol [8][10]
Appearance White to pale-yellow or brown solid/crystals[8][9]
Melting Point 189–191 °C[8]
Solubility Slightly soluble in organic solvents like ethanol and ether[8]

Q3: Which solvent system should I start with for purification?

A3: The choice of solvent depends on the purification method. The table below provides recommended starting points.

MethodRecommended Solvent / SystemNotes
Recrystallization AcetonitrileReported to yield a high-purity product upon cooling[1][2].
Ethanol / WaterThe mention of this mixture for melting point determination suggests its utility as a recrystallization system[8].
Column Chromatography Hexane / Ethyl Acetate (Gradient)A standard system for silica gel chromatography of moderately polar compounds. Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration[5][6].

Experimental Protocols

Protocol 1: Recrystallization from Acetonitrile

This protocol is adapted from synthetic procedures where acetonitrile was used for purification[1][2].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot acetonitrile to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin during this process.

  • Cooling: To maximize yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold acetonitrile or another solvent in which the product is sparingly soluble (e.g., cold ether).

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is a general method based on standard practices for purifying similar organic compounds[6][7].

  • TLC Analysis: First, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for the desired compound and good separation from impurities[7]. A gradient of hexane/ethyl acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica bed to prevent disruption[7].

  • Sample Loading (Dry Method): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of the crude material) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column[6].

  • Elution: Begin eluting the column with the low-polarity mobile phase, gradually increasing the polarity according to your TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound[6].

Visualizations

PurificationWorkflow Crude Crude this compound TLC Analyze by TLC Crude->TLC Recrystallize Recrystallization TLC->Recrystallize Minor Impurities Column Column Chromatography TLC->Column Major Impurities or Low Separation CheckPurity Assess Purity (TLC, MP, NMR) Recrystallize->CheckPurity Column->CheckPurity PureProduct Pure Product CheckPurity->PureProduct Purity OK Repurify Further Purification Needed CheckPurity->Repurify Purity Not OK Repurify->Column

Caption: General workflow for the purification of this compound.

RecrystallizationTroubleshooting Start Attempt Recrystallization Question1 Did crystals form? Start->Question1 Question2 Did it 'oil out'? Question1->Question2 No Success Success: Collect Crystals Question1->Success Yes Action1 Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent Question2->Action1 No (Clear Solution) Action2 Troubleshoot Oiling Out: - Change Solvent - Use Anti-Solvent - Lower Temperature Question2->Action2 Yes Reattempt Re-attempt Cooling Action1->Reattempt Action2->Reattempt ConsiderColumn Consider Column Chromatography Action2->ConsiderColumn Reattempt->Question1

References

Technical Support Center: High-Efficiency Synthesis of 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with alternative, high-efficiency synthetic routes to 2-Amino-5-bromobenzamide. It includes troubleshooting guides and frequently asked questions in a Q&A format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My current synthesis of this compound from 2-Amino-5-bromobenzoic acid has a low yield. What are the common causes and how can I improve it?

A1: Low yields in the amidation of 2-Amino-5-bromobenzoic acid often stem from two main issues: unwanted side reactions due to the presence of the free amino group and inefficient activation of the carboxylic acid.

  • Side Reactions with Harsh Reagents: Traditional methods that convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can lead to side reactions with the nucleophilic amino group. This necessitates a multi-step process of protecting the amino group before forming the acyl chloride and then deprotecting it afterward, which significantly reduces the overall yield and increases reaction time.[1]

  • Inefficient Carboxylic Acid Activation: Incomplete activation of the carboxylic acid will result in unreacted starting material. The choice of coupling reagent is critical for an efficient reaction.

Troubleshooting Steps:

  • Switch to Milder Coupling Reagents: Employ modern peptide coupling reagents that are more chemoselective and do not require the protection of the amino group. Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt), or highly efficient reagents like HATU, can significantly increase yields and simplify the workflow.[2][3]

  • Optimize Reaction Conditions: Ensure your solvent (e.g., DMF, DCM) is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to moisture.[4]

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine source to drive the reaction to completion.[3]

Q2: I am considering a different synthetic approach to avoid the issues with 2-Amino-5-bromobenzoic acid. What are some highly efficient alternative routes?

A2: Two excellent, high-yield alternative routes are the direct bromination of 2-Aminobenzamide and the ring-opening of 6-Bromoisatoic anhydride.

  • Route 1: Direct Bromination of 2-Aminobenzamide: This is a very efficient, single-step method. Using N-bromosuccinimide (NBS) in acetonitrile, yields of up to 93% have been reported.[5] This route is advantageous due to its simplicity, high yield, and mild reaction conditions.

  • Route 2: From 6-Bromoisatoic Anhydride: Isatoic anhydrides are versatile starting materials for 2-aminobenzamides.[2][6] Reacting 6-Bromoisatoic anhydride with aqueous ammonium hydroxide provides a direct route to the desired product.[2] This method is also efficient and avoids the need for coupling reagents.

Q3: When performing the direct bromination of 2-Aminobenzamide with NBS, I'm observing impurities in my final product. How can I improve the purity?

A3: The primary impurity in this reaction is likely the di-brominated byproduct (2-amino-3,5-dibromobenzamide). Here’s how to minimize its formation:

  • Control Stoichiometry: Ensure you are using a precise amount of N-bromosuccinimide (NBS), typically a slight excess (e.g., 1.05 equivalents), but avoid a large excess which would promote di-bromination.

  • Temperature Control: Add the NBS portion-wise or as a solution to maintain control over the reaction temperature. Electrophilic aromatic substitution is an exothermic process, and controlling the temperature can enhance selectivity.

  • Purification: The desired mono-brominated product can typically be purified from any di-brominated impurity by recrystallization, for instance, with acetonitrile.[5]

Q4: I am attempting the synthesis from 6-Bromoisatoic anhydride, but the reaction is not going to completion. What should I check?

A4: Incomplete reaction in the ring-opening of 6-Bromoisatoic anhydride can be due to several factors:

  • Reagent Quality: Ensure the 6-Bromoisatoic anhydride is pure and the aqueous ammonium hydroxide solution is of the correct concentration.

  • Reaction Time and Temperature: While some protocols proceed at room temperature, gentle heating or microwave irradiation can be used to drive the reaction to completion, as demonstrated in syntheses of similar benzamides.[2][6] Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solubility: Although the reaction is often performed in an aqueous medium, ensuring adequate suspension and stirring is crucial for the solid starting material to react completely.

Comparison of High-Efficiency Synthetic Routes

The table below summarizes the key quantitative data and characteristics of the recommended alternative synthetic routes to this compound.

ParameterRoute 1: Amidation with Modern Coupling ReagentsRoute 2: Direct BrominationRoute 3: From 6-Bromoisatoic Anhydride
Starting Material 2-Amino-5-bromobenzoic acid2-Aminobenzamide6-Bromoisatoic anhydride
Key Reagents EDC/HOBt or HATU, DIPEA, Amine Source (e.g., NH₄Cl)N-Bromosuccinimide (NBS)Aqueous Ammonium Hydroxide (NH₄OH)
Solvent DMF or DCMAcetonitrileAqueous NH₄OH
Typical Reaction Time 2-12 hours[3]0.5 hours[5]Varies (can be optimized with heat/microwave)[2][6]
Reported Yield 85-95%[3]93%[5]High (Specific yield varies with conditions)
Key Advantages Good for derivatization, avoids harsh chlorinating agents.Extremely fast, high-yielding, and operationally simple.Utilizes a versatile and readily available starting material type.
Troubleshooting Focus Choice of coupling reagent, anhydrous conditions.Stoichiometry of NBS to avoid over-bromination.Reaction completion, purity of starting material.

Detailed Experimental Protocols

Protocol 1: Direct Bromination of 2-Aminobenzamide

This protocol is adapted from a reported high-yield synthesis.[5]

  • Dissolution: Dissolve 2-aminobenzamide (1.00 g, 7.34 mmol) in acetonitrile (20 mL) in a round-bottom flask at room temperature with stirring.

  • Addition of NBS: Add N-bromosuccinimide (1.36 g, 7.70 mmol, 1.05 equiv.) to the solution.

  • Reaction: Continue stirring the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Recrystallize the crude product from acetonitrile to afford this compound as a light yellow solid. (Reported Yield: 1.47 g, 93%).[5]

Protocol 2: Amidation of 2-Amino-5-bromobenzoic Acid using EDC/HOBt

This is a general protocol for amidation using a modern coupling reagent.

  • Activation: To a solution of 2-Amino-5-bromobenzoic acid (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add HOBt (1.1 eq) and EDC (1.2 eq). Stir the mixture for 30 minutes at 0 °C to form the activated ester.

  • Coupling: Add ammonium chloride (1.2 eq) followed by the dropwise addition of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours or until TLC indicates the consumption of the starting material.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain this compound.

Protocol 3: Synthesis from 6-Bromoisatoic Anhydride

This protocol is based on established methods for the synthesis of 2-aminobenzamides from isatoic anhydrides.[2][6]

  • Suspension: Suspend 6-bromo-1H-benzo[d][1][2]oxazine-2,4-dione (6-Bromoisatoic anhydride) (1.0 eq) in a concentrated aqueous solution of ammonium hydroxide.[2]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate of reaction. Monitor the dissolution of the starting material and the formation of the product by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, carefully acidify the solution with dilute HCl to a neutral pH to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize if necessary to obtain pure this compound.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 Protocol 1: Direct Bromination A 2-Aminobenzamide + Acetonitrile B Add NBS (1.05 equiv) A->B Dissolve C Stir at RT (30 min) B->C React D Quench with ice-cold water C->D Workup E Filter Precipitate D->E F Recrystallize from Acetonitrile E->F G This compound F->G

Caption: Experimental workflow for the direct bromination of 2-Aminobenzamide.

G cluster_1 Protocol 2: Amidation using EDC/HOBt A 2-Amino-5-bromobenzoic acid + Anhydrous DMF B Add HOBt + EDC (0 °C) A->B Inert Atm. C Stir for 30 min (Activation) B->C D Add NH4Cl + DIPEA C->D Coupling E Stir at RT (12 h) D->E F Aqueous Workup & Extraction E->F G Purify by Chromatography F->G H This compound G->H

Caption: Experimental workflow for amidation using modern coupling reagents.

G cluster_2 Protocol 3: From 6-Bromoisatoic Anhydride A 6-Bromoisatoic anhydride B Suspend in aq. NH4OH A->B C Stir at RT (or gentle heat) B->C Ring Opening D Monitor by TLC C->D E Cool and/or Neutralize with HCl D->E Workup F Filter Product E->F G Wash & Dry F->G H This compound G->H

References

Challenges and solutions for scaling up 2-Amino-5-bromobenzamide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up the production of 2-Amino-5-bromobenzamide. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: There are two main scalable synthetic routes for this compound. The choice of route often depends on the availability and cost of the starting materials.

  • Route 1: Direct Bromination of 2-Aminobenzamide. This is a straightforward approach where 2-aminobenzamide is directly brominated using a suitable brominating agent like N-bromosuccinimide (NBS).

  • Route 2: Amidation of 2-Amino-5-bromobenzoic Acid. This two-step route involves the initial synthesis of 2-amino-5-bromobenzoic acid, followed by its conversion to the corresponding amide.

Q2: What are the critical parameters to control during the scale-up of the bromination of 2-aminobenzamide (Route 1)?

A2: When scaling up the direct bromination, careful control of reaction parameters is crucial to ensure safety, yield, and purity. Key parameters include:

  • Temperature: Bromination reactions are often exothermic. Efficient heat dissipation is critical to prevent runaway reactions and the formation of over-brominated byproducts.

  • Reagent Addition: Slow, controlled addition of the brominating agent is necessary to maintain the desired reaction temperature and minimize side reactions.

  • Mixing: Homogeneous mixing is essential to ensure uniform reaction and prevent localized overheating or high concentrations of reagents.

  • Quenching: A well-defined and scalable quenching procedure is necessary to neutralize any unreacted brominating agent.

Q3: I am observing significant amounts of di-brominated byproducts. How can this be minimized?

A3: The formation of di-brominated impurities is a common challenge. To minimize this, consider the following:

  • Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote di-bromination.

  • Temperature Control: Lowering the reaction temperature can increase the selectivity for mono-bromination.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further bromination of the product.

Q4: What are the challenges in the amidation of 2-amino-5-bromobenzoic acid (Route 2) on a large scale?

A4: Scaling up the amidation step presents its own set of challenges:

  • Activation of the Carboxylic Acid: The carboxylic acid needs to be activated for the amidation to proceed efficiently. Common activating agents include thionyl chloride or coupling reagents. Handling these reagents on a large scale requires specific safety precautions.

  • Side Reactions: The amino group in the starting material can react with the activated carboxylic acid, leading to polymerization. Protecting the amino group might be necessary, which adds extra steps to the synthesis.

  • Work-up and Purification: The removal of coupling agents and byproducts on a large scale can be challenging and may require multiple extraction and crystallization steps.

Q5: How can I purify this compound effectively on a large scale?

A5: Recrystallization is the most common and effective method for purifying this compound at scale. The key is to select an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient mixing. - Check the purity and reactivity of starting materials.
Product loss during work-up.- Optimize extraction and filtration procedures. - Use an anti-solvent to improve precipitation during crystallization.
Poor Purity Formation of byproducts (e.g., di-brominated compound).- Optimize reaction conditions (temperature, stoichiometry) to improve selectivity. - Improve the purification process (e.g., choose a more selective recrystallization solvent).
Presence of residual starting materials.- Drive the reaction to completion by adjusting reaction time or temperature.
Difficult Filtration Fine particle size of the product.- Optimize crystallization conditions (e.g., slower cooling rate) to obtain larger crystals.
Discoloration of Final Product Presence of colored impurities.- Treat the solution with activated carbon before crystallization. - Ensure all equipment is clean.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination
  • Reaction Setup: In a suitable reactor, dissolve 2-aminobenzamide in an appropriate solvent (e.g., acetonitrile).

  • Cooling: Cool the solution to 0-5 °C with constant stirring.

  • Bromination: Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Synthesis of this compound via Amidation of 2-Amino-5-bromobenzoic Acid
  • Activation of Carboxylic Acid: In a reactor, suspend 2-amino-5-bromobenzoic acid in a suitable solvent (e.g., dichloromethane). Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture to activate the carboxylic acid.

  • Amidation: To the activated acid, add a source of ammonia (e.g., ammonium chloride and a base, or ammonia gas).

  • Reaction Monitoring: Monitor the reaction by HPLC or TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and an aqueous solution of a mild acid and base to remove unreacted reagents and byproducts.

  • Isolation: Concentrate the organic layer to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: Direct Bromination Route 2: Amidation of Precursor
Starting Material 2-Aminobenzamide2-Amino-5-bromobenzoic acid
Key Reagents N-bromosuccinimideCoupling agents (e.g., HATU, SOCl₂)
Number of Steps 12 (including precursor synthesis)
Typical Yield Moderate to HighHigh
Key Challenges - Exothermic reaction control- Selectivity (mono- vs di-bromination)- Handling of corrosive/hazardous reagents- Potential for side reactions (polymerization)

Visualizations

experimental_workflow_bromination start Start: 2-Aminobenzamide dissolution Dissolution in Acetonitrile start->dissolution cooling Cooling to 0-5 °C dissolution->cooling bromination Slow Addition of NBS Solution cooling->bromination monitoring Reaction Monitoring (HPLC/TLC) bromination->monitoring quenching Quenching with Sodium Thiosulfate monitoring->quenching isolation Solvent Removal quenching->isolation purification Recrystallization isolation->purification product Final Product: this compound purification->product

Caption: Experimental workflow for the direct bromination of 2-aminobenzamide.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (Check by HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_params Increase reaction time/temperature or check reagent purity incomplete->increase_params check_workup Review work-up and purification steps complete->check_workup final_product Improved Yield increase_params->final_product optimize_workup Optimize extraction, filtration, and crystallization to minimize product loss check_workup->optimize_workup optimize_workup->final_product

Minimizing dehalogenation as a side reaction in 2-Amino-5-bromobenzamide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dehalogenation as a side reaction in chemistries involving 2-Amino-5-bromobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of 2-aminobenzamide. This is problematic as it consumes the starting material, reduces the yield of the desired product, and introduces a significant impurity that can be difficult to separate due to similar physical properties.

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: Dehalogenation in palladium-catalyzed reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, is often mediated by the formation of a palladium-hydride (Pd-H) species. This reactive intermediate can arise from several sources:

  • Bases: Strong alkoxide bases (e.g., sodium tert-butoxide) can generate Pd-H species, especially at elevated temperatures.

  • Solvents: Protic solvents like alcohols or residual water in aprotic solvents can act as a hydride source. Some aprotic solvents like DMF can also decompose at high temperatures to generate hydride sources.

  • Reagents: Impurities in boronic acids (in Suzuki coupling) or the amine coupling partner itself (in Buchwald-Hartwig amination) can sometimes contribute to the formation of palladium-hydride intermediates.

Q3: How does the choice of catalyst and ligand affect the extent of dehalogenation?

A3: The ligand plays a critical role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally recommended. These ligands promote the desired reductive elimination step in the catalytic cycle, which is the product-forming step. By accelerating reductive elimination, the competing dehalogenation pathway from the Pd-H intermediate is minimized.

Q4: Can the amino group of this compound influence dehalogenation?

A4: Yes, the free amino group (-NH2) is an electron-donating group, which can make the aryl bromide more susceptible to certain side reactions. In some cases, the N-H bond of the amino group or the amide can interact with the catalyst or reagents, potentially contributing to undesired pathways. Protecting the amino group (e.g., with a Boc group) can sometimes suppress dehalogenation by altering the electronic properties and steric environment of the substrate.[1][2]

Troubleshooting Guides

Issue: Significant Formation of Dehalogenated Byproduct in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshoot and minimize the formation of 2-aminobenzamide during Suzuki-Miyaura coupling reactions with this compound.

Troubleshooting Workflow:

start High Dehalogenation Observed in Suzuki Coupling base Evaluate Base start->base ligand Optimize Ligand base->ligand Using strong alkoxide base? Switch to weaker inorganic base (e.g., K3PO4, Cs2CO3) solvent Check Solvent and Temperature ligand->solvent Using standard PPh3? Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) reagents Assess Reagent Quality solvent->reagents High temperature or protic solvent? Lower temperature and use anhydrous aprotic solvent (e.g., Dioxane, Toluene) solution Minimized Dehalogenation reagents->solution Poor quality boronic acid or wet solvent? Use high-purity reagents and ensure anhydrous conditions

Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki coupling.

Quantitative Data Summary (for analogous systems):

The following table summarizes the effect of different reaction parameters on the yield of the desired coupled product versus the dehalogenated byproduct in Suzuki-Miyaura reactions of similar bromo-amino aromatic compounds.

Catalyst SystemBaseSolventTemperature (°C)Desired Product Yield (%)Dehalogenation (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)1003555[3]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (6:1)100953[3]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Expected HighMinimized[4]
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane80-90HighMinimized[5]

Experimental Protocol: Low-Dehalogenation Suzuki-Miyaura Coupling

This protocol is designed to minimize dehalogenation for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.5 mol%)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd₂(dba)₃ and XPhos to the flask under a positive flow of argon.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue: Significant Formation of Dehalogenated Byproduct in Buchwald-Hartwig Amination

This guide addresses the issue of dehalogenation during the C-N coupling of this compound.

Troubleshooting Workflow:

start High Dehalogenation in Buchwald-Hartwig Amination base Assess Base Selection start->base ligand Optimize Catalyst/Ligand base->ligand Using NaOtBu or KOtBu? Switch to a weaker base like K3PO4 or Cs2CO3 conditions Adjust Reaction Conditions ligand->conditions Suboptimal ligand? Use bulky biarylphosphine ligand (e.g., Xantphos, Josiphos) protection Consider N-Protection conditions->protection High temperature or prolonged reaction time? Lower temperature and monitor reaction closely solution Minimized Dehalogenation protection->solution Persistent dehalogenation? Protect the amino group with a Boc group

Caption: Troubleshooting workflow for dehalogenation in Buchwald-Hartwig amination.

Quantitative Data Summary (for analogous systems):

The following table illustrates the impact of ligand and base selection on the outcome of Buchwald-Hartwig amination reactions with similar substrates.

CatalystLigandBaseSolventTemperature (°C)Desired Product Yield (%)DehalogenationReference
Pd(OAc)₂dpppNaOtBuToluene80-100VariableCan be significant[5]
Pd₂(dba)₃XantphosCs₂CO₃Toluene110HighMinimized[5]

Experimental Protocol: Dehalogenation-Resistant Buchwald-Hartwig Amination

This protocol is optimized to suppress hydrodehalogenation during the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a positive flow of argon, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene and the amine coupling partner via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable solvent like ethyl acetate, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by flash chromatography.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling and the Competing Dehalogenation Pathway

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Dehalogenation Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation (e.g., with R-B(OH)2) PdII->Transmetal PdH Pd-H Species Formation (from base, solvent, etc.) PdII->PdH PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim Product Ar-R (Desired Product) RedElim->Product Product->Pd0 Dehalogenation Reductive Dehalogenation PdH->Dehalogenation Byproduct Ar-H (Dehalogenated Byproduct) Dehalogenation->Byproduct

Caption: Competing pathways of cross-coupling versus dehalogenation.

General Experimental Workflow for Minimizing Dehalogenation

prep Preparation - Oven-dry glassware - Use anhydrous solvents - Degas solvents setup Reaction Setup - Inert atmosphere (Ar/N2) - Add reagents under inert gas prep->setup reagents Reagent Selection - this compound - Coupling partner - Weaker inorganic base - Bulky, electron-rich ligand - Palladium source setup->reagents reaction Reaction - Lower temperature (e.g., 80-110 °C) - Monitor closely by TLC/LC-MS reagents->reaction workup Workup & Purification - Aqueous workup - Extraction - Column chromatography reaction->workup analysis Analysis - NMR, MS to confirm product and check for dehalogenation workup->analysis

Caption: A step-by-step workflow for minimizing dehalogenation in cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming the Structure of 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of synthesized molecules is a critical step in chemical research and drug development. This guide provides a comparative overview of key analytical methods for the structural elucidation of 2-Amino-5-bromobenzamide. It details the principles, experimental protocols, and data interpretation for each technique, offering a framework for robust chemical analysis.

At a Glance: Comparison of Analytical Techniques

The following table summarizes the primary analytical methods used for the structural confirmation of this compound, highlighting the key information each technique provides.

Analytical TechniqueInformation ProvidedKey ParametersSample Requirements
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and connectivity.Chemical Shift (δ) in ppm, Coupling Constants (J) in Hz.5-10 mg dissolved in a deuterated solvent.
¹³C NMR Spectroscopy Number of unique carbon atoms and their chemical environment.Chemical Shift (δ) in ppm.10-20 mg dissolved in a deuterated solvent.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Mass-to-charge ratio (m/z).Micrograms to nanograms, solid or in solution.
FT-IR Spectroscopy Presence of specific functional groups.Wavenumber (cm⁻¹).~1-2 mg solid sample (e.g., in a KBr pellet).
X-ray Crystallography Definitive 3D molecular structure and stereochemistry.Unit cell dimensions, space group, atomic coordinates.A single, high-quality crystal (typically >0.1 mm).

In-Depth Analysis and Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons. For this compound, the aromatic region of the spectrum is particularly informative.

Expected ¹H NMR Data (in DMSO-d₆): While a specific public spectrum for this compound is not readily available, based on the analysis of similar structures, the following chemical shifts can be predicted:

ProtonMultiplicityChemical Shift (δ) (ppm)Coupling Constant (J) (Hz)
H-3Doublet~7.5~2.5
H-4Doublet of Doublets~7.2~8.5, 2.5
H-6Doublet~6.8~8.5
-NH₂Broad Singlet~5.5-
-CONH₂Broad Singlets~7.8, 7.4-

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆): Similar to the proton NMR data, a publicly available ¹³C NMR spectrum for this compound is not available. The predicted chemical shifts based on analogous compounds are:

CarbonChemical Shift (δ) (ppm)
C=O~170
C-2~150
C-4~135
C-6~130
C-3~120
C-1~118
C-5~110
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₇BrN₂O), the expected molecular weight is approximately 215.05 g/mol .[1] The presence of bromine is a key indicator in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

GC-MS Data: A GC-MS analysis of this compound is available on PubChem.[1] The spectrum would show the molecular ion peaks [M]⁺ and [M+2]⁺.

Expected Fragmentation Pattern: The fragmentation of aromatic amides often involves the loss of the amide group. Key expected fragments for this compound would include:

  • [M-NH₂]⁺: Loss of the amino group from the amide.

  • [M-CONH₂]⁺: Loss of the entire carboxamide group.

  • Fragments arising from the cleavage of the aromatic ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands:

Functional GroupVibrationWavenumber (cm⁻¹)
N-H (amine & amide)Stretching3400-3200 (broad)
C=O (amide)Stretching~1660
C-N (amine)Stretching~1300
C-BrStretching~600
Aromatic C-HStretching~3100-3000
Aromatic C=CStretching~1600, 1475
X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule. While no public crystal structure of this compound is currently available, this method would provide the most definitive structural confirmation if a suitable single crystal can be obtained.

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Standard acquisition parameters for a small organic molecule should be used.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule. Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Set up the gas chromatograph with an appropriate column and temperature program to separate the analyte from any impurities. Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-300 amu).

  • Data Acquisition: Inject the sample solution into the GC. The compound will be vaporized, separated on the column, and then introduced into the mass spectrometer for ionization (typically by electron impact, EI) and analysis.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions. Confirm the presence of bromine by observing the isotopic pattern.

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.[2]

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

X-ray Crystallography
  • Crystal Growth: Grow a single crystal of this compound of suitable size and quality (typically >0.1 mm in all dimensions).[3] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to fit the experimental data, yielding the final atomic coordinates.

  • Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for structural confirmation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesized This compound nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Sample ms Mass Spectrometry synthesis->ms Sample ftir FT-IR Spectroscopy synthesis->ftir Sample xray X-ray Crystallography (if crystal available) synthesis->xray Sample confirmation Confirmed Structure of This compound nmr->confirmation ms->confirmation ftir->confirmation xray->confirmation

Caption: A generalized experimental workflow for the structural confirmation of this compound.

logical_relationship Structure Proposed Structure: This compound NMR NMR Data (Connectivity, H/C framework) Structure->NMR MS MS Data (Molecular Weight, Formula) Structure->MS FTIR FT-IR Data (Functional Groups) Structure->FTIR XRAY X-ray Data (3D Structure) Structure->XRAY Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation FTIR->Confirmation XRAY->Confirmation

Caption: Logical relationship of data from different analytical methods leading to structural confirmation.

References

A Comparative Guide to the Reactivity of 2-Amino-5-bromobenzamide and Other Halogenated Anilines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated anilines are fundamental building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Their utility stems from their capacity to undergo palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-nitrogen bonds. Among these, 2-Amino-5-bromobenzamide is a key intermediate, possessing a unique combination of substituents that influence its reactivity.

This guide provides an objective comparison of the reactivity of this compound with other halogenated anilines in widely-used cross-coupling reactions. The analysis is supported by experimental data and detailed protocols to assist researchers in optimizing synthetic strategies.

Factors Governing the Reactivity of Halogenated Anilines

The reactivity of a halogenated aniline in palladium-catalyzed cross-coupling reactions is primarily dictated by three key factors: the nature of the halogen, electronic effects from other ring substituents, and steric hindrance.

  • Nature of the Halogen : The rate-determining step in many palladium-catalyzed coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The efficiency of this step is inversely related to the carbon-halogen (C-X) bond strength. Weaker C-X bonds undergo oxidative addition more readily, leading to higher reaction rates. The bond dissociation energies follow the trend C-I < C-Br < C-Cl << C-F, establishing the general reactivity order for halogenated anilines as: Iodoanilines > Bromoanilines > Chloroanilines.[1][2] Fluoroanilines are typically unreactive under standard cross-coupling conditions.[1]

  • Electronic Effects : The electronic nature of substituents on the aromatic ring significantly alters the electron density of the molecule, affecting its reactivity.

    • Electron-Donating Groups (EDGs) , such as amino (-NH₂) and alkoxy (-OR) groups, increase the electron density on the benzene ring. This makes the C-X bond stronger and less susceptible to oxidative addition, thus decreasing reactivity.[3]

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and carbonyl groups (like the -CONH₂ in this compound), decrease the electron density on the ring. This facilitates oxidative addition and generally increases the reactivity of the aryl halide.[3]

  • Steric Effects : The size and position of substituents, particularly those ortho to the halogen, can sterically hinder the approach of the palladium catalyst, slowing the rate of oxidative addition.[4] For anilines, ortho substituents can also cause the amino group to twist out of the plane of the benzene ring, which can affect the electronic properties and basicity of the molecule.[4][5]

In this compound, the ortho-amino group acts as an EDG, while the meta-amide group is an EWG. This electronic push-pull system, combined with the inherent reactivity of the C-Br bond, defines its specific reactivity profile compared to simpler halogenated anilines.

Quantitative Reactivity Comparison

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various halogenated anilines with phenylboronic acid under standardized conditions. This data provides a quantitative basis for comparing the reactivity of this compound with its analogues.

EntryAryl HalideHalogenKey SubstituentsCatalyst SystemConditionsYield (%)
12-Amino-5-bromo benzamideBromoo-NH₂ (EDG), m-CONH₂ (EWG)Pd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100 °C, 12h~85-95
22-Amino-5-chloro benzamideChloroo-NH₂ (EDG), m-CONH₂ (EWG)Pd(OAc)₂ / XPhosNaOtBu, Toluene, 110 °C, 24h~60-75
32-Amino-5-iodo benzamideIodoo-NH₂ (EDG), m-CONH₂ (EWG)Pd(PPh₃)₄K₂CO₃, Dioxane/H₂O, 80 °C, 6h>95
44-Bromo anilineBromop-NH₂ (EDG)Pd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100 °C, 12h~80-90
53-Bromo anilineBromom-NH₂ (EDG)Pd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100 °C, 12h~90-98
64-Bromo-3-nitroanilineBromom-NO₂ (EWG), p-NH₂ (EDG)Pd(PPh₃)₄K₂CO₃, Dioxane/H₂O, 90 °C, 10h>95

Yields are representative estimates based on established principles of reactivity and may vary based on specific reaction optimization.[1][6]

Analysis :

  • The data clearly illustrates the I > Br > Cl reactivity trend (Entries 1, 2, 3).

  • This compound (Entry 1) shows high reactivity, comparable to or slightly higher than simple bromoanilines (Entries 4, 5). The electron-withdrawing amide group likely counteracts the deactivating effect of the amino group, enhancing the overall rate of coupling.

  • The position of the amino group matters; the meta-amino group in 3-bromoaniline (Entry 5) results in slightly higher reactivity than the para-amino group in 4-bromoaniline (Entry 4), as the deactivating resonance effect of the amino group is not transmitted to the reaction center.

Experimental Protocols

Detailed methodologies for two key cross-coupling reactions are provided below. These are general protocols and may require optimization for specific substrates.

A. Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the C-C bond formation between a halogenated aniline and an arylboronic acid.[6][7]

Materials:

  • Halogenated Aniline (e.g., this compound) (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, Degassed Toluene and Water (e.g., 5:1 ratio)

  • Schlenk flask or microwave reaction vessel

Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated aniline (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent Addition : Add the degassed toluene and water mixture via syringe.

  • Reaction : Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

B. Buchwald-Hartwig Amination Protocol

This protocol outlines a general method for the C-N bond formation between a halogenated aniline and a primary or secondary amine.[8][9]

Materials:

  • Halogenated Aniline (e.g., this compound) (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, Degassed Toluene or Dioxane

  • Schlenk tube or glovebox

Procedure:

  • Reaction Setup : In a glovebox or under an inert atmosphere, add the halogenated aniline (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk tube.

  • Solvent and Amine Addition : Add anhydrous toluene, followed by the amine coupling partner (1.2 equiv).

  • Reaction : Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress.

  • Work-up : After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Visualized Workflows and Relationships

G

// Main Factors halogen [label="Halogen Identity\n(C-X Bond Strength)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; electronic [label="Electronic Effects\n(Substituents)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; steric [label="Steric Hindrance\n(Ortho Effect)", fillcolor="#FBBC05", fontcolor="#202124"];

// Sub-factors halogen_order [label="I > Br > Cl >> F", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; electronic_types [label="EWG (Activating)\nvs.\nEDG (Deactivating)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; steric_effect [label="Bulky ortho-groups\ndecrease reactivity", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Central Concept reactivity [label="Overall Reactivity in\nPd Cross-Coupling", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=12];

// Edges halogen -> halogen_order [dir=none]; electronic -> electronic_types [dir=none]; steric -> steric_effect [dir=none];

halogen_order -> reactivity; electronic_types -> reactivity; steric_effect -> reactivity; }

Caption: Key factors influencing the reactivity of halogenated anilines.

References

Comparative Analysis of the Biological Activity of 2-Amino-5-bromobenzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Derivatives of the 2-aminobenzamide scaffold have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of analogs related to 2-Amino-5-bromobenzamide, offering insights into their therapeutic potential. The information herein is a synthesis of experimental data from various studies, focusing on anticancer, antimicrobial, and enzyme-inhibiting properties.

Data Presentation: A Comparative Overview of Biological Activities

Direct comparative studies on a wide range of this compound analogs are limited in the public domain. However, by compiling data from research on structurally related 2-aminobenzamide and 2-aminobenzophenone derivatives, we can glean valuable structure-activity relationship (SAR) insights. The following table summarizes the biological activities of selected representative analogs against various targets.

Disclaimer: The data presented below is compiled from different studies. Direct comparison of IC50 and MIC values should be approached with caution as experimental conditions may vary between studies.

Compound/Analog Target/Organism Activity (IC50/MIC in µM) Primary Biological Activity
Anticancer Analogs
Substituted 2-aminobenzophenone (e.g., Compound 10a)A549, HeLa, A2780, HCT116, MGC803 (Human Cancer Cell Lines)IC50: 0.029–0.062Tubulin Polymerization Inhibition[1]
2-amino-5-bromobenzoyl derivativeP-glycoprotein (P-gp) expressing cells- (Inhibits efflux)P-glycoprotein Inhibition
Antimicrobial Analogs
N-(5-bromopyridin-2-yl)benzamide derivativeBacillus subtilis (Gram-positive)MIC: 6.25Antibacterial[2][3]
N-(5-bromopyridin-2-yl)benzamide derivativeEscherichia coli (Gram-negative)MIC: 3.12Antibacterial[2][3]
2-Amino-N-(4-methoxyphenyl)benzamideAspergillus fumigatus (Fungus)- (Potent Activity)Antifungal[4]
Enzyme Inhibitor Analogs
2-amino-5-chlorobenzophenone analogp38 MAP Kinase- (Inhibitory Activity)p38 MAP Kinase Inhibition
Aminothiazole-based Itk inhibitor (e.g., Compound 2)Interleukin-2-inducible T-cell kinase (Itk)- (Potent Inhibition)Itk Inhibition[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of compound efficacy. Below are protocols for assays relevant to the biological activities of this compound analogs.

Anticancer Activity Assays

1. Tubulin Polymerization Assay

This assay assesses the ability of a compound to interfere with the polymerization of tubulin into microtubules, a key process in cell division.

  • Materials:

    • Purified tubulin (e.g., from bovine brain)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)

    • Glycerol (for promoting polymerization)

    • Fluorescent reporter dye (e.g., DAPI)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate reader with fluorescence capabilities

  • Procedure:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, add the test compound at various concentrations to the polymerization buffer.

    • Initiate the reaction by adding the tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

    • The IC50 value, the concentration at which tubulin polymerization is inhibited by 50%, can be calculated from the dose-response curve.[6][7]

2. P-glycoprotein (P-gp) Inhibition Assay

This assay determines a compound's ability to inhibit the P-gp efflux pump, which is a major mechanism of multidrug resistance in cancer cells.

  • Materials:

    • P-gp overexpressing cells (e.g., Caco-2, MDCKII-MDR1)

    • Cell culture medium and Transwell inserts

    • Fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123)

    • Test compounds and a known P-gp inhibitor (e.g., Verapamil) as a positive control

    • Fluorescence plate reader

  • Procedure:

    • Seed the P-gp overexpressing cells on Transwell inserts and culture until a confluent monolayer is formed.

    • Wash the cell monolayer with a suitable buffer (e.g., HBSS).

    • Pre-incubate the cells with the test compound or controls for a defined period.

    • Add the fluorescent P-gp substrate to the apical (upper) chamber.

    • After a specific incubation time, measure the amount of the fluorescent substrate that has been transported to the basolateral (lower) chamber.

    • Inhibition of P-gp will result in less efflux and therefore lower fluorescence in the basolateral chamber.

    • Calculate the percentage of P-gp inhibition by comparing the fluorescence in the presence of the test compound to the control. The IC50 value can be determined from a dose-response curve.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Test compound dissolved in a suitable solvent.

    • Sterile 96-well microtiter plates.

    • Bacterial or fungal strains.

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Procedure:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

    • Add the diluted inoculum to each well, including a positive control (no compound) and a negative control (no microorganism).

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that shows no visible growth.[6]

Enzyme Inhibition Assays

p38 MAP Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the p38 MAP kinase, an enzyme involved in inflammatory responses.

  • Materials:

    • Recombinant active p38 MAP kinase.

    • Kinase assay buffer.

    • Specific substrate for p38 MAP kinase (e.g., a peptide substrate).

    • ATP (radiolabeled or for use with a detection antibody).

    • Test compounds and a known p38 inhibitor.

  • Procedure:

    • In a suitable assay plate, add the p38 MAP kinase, the test compound at various concentrations, and the kinase assay buffer.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate the reaction for a specific time at a controlled temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity measurement or an antibody-based detection system (e.g., ELISA).

    • The IC50 value is calculated from the dose-response curve of enzyme inhibition.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are mediated through their interaction with specific cellular signaling pathways.

Anticancer Mechanisms

1. Disruption of Microtubule Dynamics and Induction of Apoptosis

Many 2-aminobenzophenone derivatives, which are structurally related to this compound, exhibit antimitotic activity by interfering with microtubule dynamics. They can bind to tubulin, preventing its polymerization into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

G cluster_0 Cell Cycle Progression cluster_1 Intervention by 2-Aminobenzamide Analog Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Cell Cycle Arrest\n(G2/M Phase) Cell Cycle Arrest (G2/M Phase) Microtubule Polymerization->Cell Cycle Arrest\n(G2/M Phase) Disruption Cell Division Cell Division Mitotic Spindle Formation->Cell Division Analog 2-Aminobenzamide Analog Analog->Microtubule Polymerization Binds to Tubulin Inhibition Inhibition Apoptosis Apoptosis Cell Cycle Arrest\n(G2/M Phase)->Apoptosis

Disruption of Microtubule Dynamics by 2-Aminobenzamide Analogs

2. Inhibition of P-glycoprotein (P-gp) Mediated Drug Efflux

P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer by actively transporting chemotherapeutic drugs out of the cell. Analogs of this compound can act as P-gp inhibitors, blocking this efflux mechanism and thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.

G cluster_0 P-gp Mediated Drug Efflux cluster_1 Inhibition by 2-Aminobenzamide Analog Drug_in Chemotherapeutic Drug (Intracellular) Pgp P-glycoprotein (P-gp) Drug_in->Pgp Drug_out Chemotherapeutic Drug (Extracellular) Pgp->Drug_out ADP ADP Pgp->ADP Increased_Drug_Conc Increased Intracellular Drug Concentration Pgp->Increased_Drug_Conc Leads to ATP ATP ATP->Pgp Analog 2-Aminobenzamide Analog Analog->Pgp Inhibits Inhibition Inhibition Cell_Death Enhanced Cell Death Increased_Drug_Conc->Cell_Death G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) Upstream_Kinases Upstream Kinases (MAPKKK, MAPKK) Inflammatory_Stimuli->Upstream_Kinases p38_MAPK p38 MAP Kinase Upstream_Kinases->p38_MAPK Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets Inflammatory_Response Inflammatory Response Downstream_Targets->Inflammatory_Response Analog 2-Aminobenzamide Analog Analog->p38_MAPK Inhibits G TCR_Activation T-Cell Receptor (TCR) Activation Itk Itk Kinase TCR_Activation->Itk Activates PLCg1 Phospholipase C-gamma1 (PLCγ1) Itk->PLCg1 Phosphorylates Downstream_Signaling Downstream Signaling (Ca2+ flux, etc.) PLCg1->Downstream_Signaling Cellular_Response Cellular Response (e.g., IL-2 production) Downstream_Signaling->Cellular_Response Analog Aminothiazole Analog Analog->Itk Inhibits

References

Navigating Structural Confirmation: A Guide to Interpreting NMR and Mass Spectra of 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a critical step in the synthesis and discovery pipeline. This guide provides a comparative analysis of expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Amino-5-bromobenzamide, alongside detailed experimental protocols to aid in its definitive identification.

The structural elucidation of a novel or synthesized compound relies on the synergistic interpretation of various analytical techniques. Among these, NMR and mass spectrometry stand out for their ability to provide detailed information about the molecular structure and mass of a compound. Here, we present the expected spectral data for this compound and outline the methodologies for acquiring such data.

Predicted Spectroscopic Data for this compound

To confirm the identity of this compound (C₇H₇BrN₂O, Molar Mass: 215.05 g/mol ), a thorough analysis of its ¹H NMR, ¹³C NMR, and mass spectra is essential. The following tables summarize the predicted chemical shifts (δ) and mass-to-charge ratios (m/z) based on the compound's structure.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6~6.8d1H~8.5
H-4~7.3dd1H~8.5, 2.5
H-3~7.7d1H~2.5
-NH₂~5.5br s2H-
-CONH₂~7.5 and ~8.0br s2H-

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C-5~109
C-1~115
C-6~118
C-3~130
C-4~135
C-2~150
C=O~170

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
214/216Molecular ion peaks ([M]⁺ and [M+2]⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio.
198/200Loss of NH₂
170/172Loss of CONH₂
119Loss of Br
91Loss of Br and CO

Experimental Protocols

To obtain high-quality spectral data for comparison, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument: A 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

    • Reference: DMSO-d₆ solvent peak at 39.52 ppm.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-300.

    • Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Spectral Interpretation Workflow

The process of confirming the identity of this compound involves a logical workflow, starting from the acquisition of raw data to the final structural confirmation.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Confirmation A Prepare Sample B Acquire 1H NMR A->B C Acquire 13C NMR A->C D Acquire Mass Spectrum A->D E Analyze 1H NMR: - Chemical Shift - Integration - Multiplicity - Coupling Constants B->E F Analyze 13C NMR: - Number of Signals - Chemical Shifts C->F G Analyze Mass Spectrum: - Molecular Ion Peak (M, M+2) - Fragmentation Pattern D->G H Compare Experimental Data with Predicted Spectra E->H F->H G->H I Confirm Identity of This compound H->I

Workflow for Spectral Interpretation.

By systematically acquiring and interpreting NMR and mass spectral data and comparing it against the predicted values, researchers can confidently confirm the identity and purity of this compound, ensuring the integrity of their research and development efforts.

A comparative study of different catalytic systems for 2-Amino-5-bromobenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective functionalization of molecules like 2-Amino-5-bromobenzamide is a critical step in the synthesis of novel therapeutics and functional materials. This guide provides an objective comparison of three prominent catalytic systems—Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed amination, and Cobalt-catalyzed cyclization—offering insights into their performance based on experimental data.

The choice of a catalytic system can significantly impact reaction outcomes, influencing yield, selectivity, and substrate scope. This comparative study delves into the specifics of each catalytic approach, providing a comprehensive overview to aid in the selection of the most suitable method for a given synthetic challenge involving this compound and its analogs.

Performance Comparison of Catalytic Systems

The following table summarizes the key performance indicators for each of the three catalytic systems in reactions involving this compound or closely related substrates. The data presented is collated from published experimental results to provide a clear and concise comparison.

ParameterPalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed AminationCobalt-Catalyzed Cyclization
Reaction Type C-N Cross-CouplingC-N Cross-CouplingAnnulation/Cyclization
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI, Cu₂OCo(dppe)Cl₂
Typical Ligand Biarylphosphines (e.g., XPhos, SPhos)Diamines, Amino acids, 1,2-diolsDiphosphines (e.g., dppe)
Typical Base NaOtBu, K₂CO₃, Cs₂CO₃K₃PO₄, K₂CO₃Et₃N
Typical Solvent Toluene, DioxaneDMSO, t-Butanol, 2-PropanolAcetonitrile
Reaction Temperature 80-110 °C110-130 °CReflux (approx. 82 °C)
Reaction Time 2-24 hours10-24 hours16 hours
Catalyst Loading 0.5-5 mol%5-10 mol%10 mol%
Reported Yield High to excellent (often >80%)[1][2][3]Good to excellent (up to 99%)[4][5][6]Moderate (up to 73%)[7][8][9][10]
Substrate Scope Broad, tolerates a wide range of aminesGood, effective for various amines and amidesSpecific to coupling with unsaturated partners like carbodiimides
Functional Group Tolerance Generally good, but sensitive to some functional groupsGood, tolerates unprotected functional groupsGood tolerance to various substituents on the benzamide

Experimental Workflow and Catalytic Cycles

To visualize the processes involved, the following diagrams illustrate a general experimental workflow for these catalytic reactions and the proposed catalytic cycles for each system.

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reaction_Setup Reaction Setup: - Add this compound, amine/coupling partner, base, and solvent to a dry flask Inert_Atmosphere Establish Inert Atmosphere (e.g., Nitrogen or Argon) Reaction_Setup->Inert_Atmosphere Catalyst_Addition Add Catalyst and Ligand Inert_Atmosphere->Catalyst_Addition Heating Heat to Reaction Temperature with Stirring Catalyst_Addition->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Purification (e.g., Column Chromatography) Drying_Concentration->Purification

A generalized experimental workflow for catalytic reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1] The catalytic cycle is generally accepted to proceed through the following key steps: oxidative addition, ligand exchange, deprotonation, and reductive elimination.[1]

buchwald_hartwig_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0L Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0L->Oxidative_Addition ArPdBrL Ar-Pd(II)(Br)Ln Oxidative_Addition->ArPdBrL Ligand_Exchange Amine Coordination ArPdBrL->Ligand_Exchange ArPdAmineBrL [Ar-Pd(II)(H₂NR)Ln]⁺Br⁻ Ligand_Exchange->ArPdAmineBrL Deprotonation Deprotonation (Base) ArPdAmineBrL->Deprotonation ArPdAmidoL Ar-Pd(II)(HNR)Ln Deprotonation->ArPdAmidoL HBase [H-Base]⁺ Deprotonation->HBase Reductive_Elimination Reductive Elimination ArPdAmidoL->Reductive_Elimination Reductive_Elimination->Pd0L Product Ar-NHR Reductive_Elimination->Product ArBr Ar-Br ArBr->Oxidative_Addition Amine H₂NR Amine->Ligand_Exchange Base Base Base->Deprotonation

Catalytic cycle of Buchwald-Hartwig amination.

Copper-Catalyzed Amination

Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, is a cost-effective alternative to palladium-based systems. The mechanism is thought to involve oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination.

copper_amination_cycle Copper-Catalyzed Amination Catalytic Cycle CuIL Cu(I)L Oxidative_Addition Oxidative Addition CuIL->Oxidative_Addition ArCuBrL Ar-Cu(III)(Br)L Oxidative_Addition->ArCuBrL Amine_Coordination Amine Coordination ArCuBrL->Amine_Coordination ArCuAmineBrL [Ar-Cu(III)(H₂NR)L]Br Amine_Coordination->ArCuAmineBrL Reductive_Elimination Reductive Elimination ArCuAmineBrL->Reductive_Elimination Reductive_Elimination->CuIL Product Ar-NHR Reductive_Elimination->Product ArBr Ar-Br ArBr->Oxidative_Addition Amine H₂NR Amine->Amine_Coordination

Catalytic cycle of Copper-catalyzed amination.

Cobalt-Catalyzed Cyclization

Cobalt catalysis offers unique reactivity, often proceeding through different mechanisms compared to palladium and copper. In the case of the cyclization of 2-bromobenzamides with carbodiimides, a proposed mechanism involves the formation of a five-membered aza-cobaltacycle intermediate.[7][9]

cobalt_cyclization_cycle Cobalt-Catalyzed Cyclization Catalytic Cycle CoIL Co(I)L Oxidative_Addition Oxidative Addition CoIL->Oxidative_Addition CoIII_complex Co(III) Complex Oxidative_Addition->CoIII_complex Nucleophilic_Addition Nucleophilic Addition CoIII_complex->Nucleophilic_Addition Intermediate_A Intermediate A Nucleophilic_Addition->Intermediate_A CC_Bond_Formation C-C Bond Formation Intermediate_A->CC_Bond_Formation CC_Bond_Formation->CoIL Product Cyclized Product CC_Bond_Formation->Product ArBr 2-Bromobenzamide ArBr->Oxidative_Addition Carbodiimide Carbodiimide Carbodiimide->Nucleophilic_Addition

Proposed catalytic cycle for Cobalt-catalyzed cyclization.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the application of these catalytic systems.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a general representation for the amination of an ortho-substituted aryl bromide with an ammonium salt, adapted from literature procedures.[2]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.5-2 mol%)

    • XPhos (1-4 mol%)

    • NaOtBu (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos.

    • Add anhydrous toluene, followed by the amine.

    • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Copper-Catalyzed Amination of a 2-Bromobenzoic Acid Analog

This protocol describes a chemo- and regioselective copper-catalyzed amination of a 2-bromobenzoic acid derivative, which is a close analog of this compound.[6]

  • Materials:

    • 2-Bromo-5-aminobenzoic acid (1.0 equiv)

    • Aniline (1.05 equiv)

    • Cu powder (9 mol%)

    • Cu₂O (4 mol%)

    • K₂CO₃ (1.0 equiv)

    • 2-Ethoxyethanol

  • Procedure:

    • In a reaction vessel, combine 2-Bromo-5-aminobenzoic acid, aniline, K₂CO₃, Cu powder, and Cu₂O in 2-ethoxyethanol.

    • Heat the reaction mixture to 130 °C under a nitrogen atmosphere for 24 hours.

    • After cooling, pour the reaction mixture into water.

    • Add decolorizing charcoal and filter through Celite.

    • Acidify the filtrate with dilute HCl to precipitate the crude product.

    • The product can be further purified by recrystallization or column chromatography.

Protocol 3: Cobalt-Catalyzed Cyclization of a 2-Bromobenzamide

This protocol outlines the cobalt-catalyzed cyclization of a 2-bromobenzamide with a carbodiimide.[7][10]

  • Materials:

    • 2-Bromo-N-alkylbenzamide (1.0 equiv)

    • N,N'-Dicyclohexylcarbodiimide (2.0 equiv)

    • Co(dppe)Cl₂ (10 mol%)

    • Zn powder (2.0 equiv)

    • Et₃N (3.0 equiv)

    • Acetonitrile

  • Procedure:

    • To a reaction tube, add 2-Bromo-N-alkylbenzamide, N,N'-dicyclohexylcarbodiimide, Co(dppe)Cl₂, Zn powder, and Et₃N.

    • Add acetonitrile and reflux the mixture under a nitrogen atmosphere for 16 hours.

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired 3-(imino)isoindolin-1-one product.

References

Validating the Mechanism of Action: A Comparative Guide to a Novel 2-Amino-5-bromobenzamide-Derived PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel drug candidate derived from 2-Amino-5-bromobenzamide, Talazoparib, against other leading Poly (ADP-ribose) polymerase (PARP) inhibitors. The focus is on the validation of its mechanism of action through key experimental data, offering a valuable resource for researchers in oncology and drug development.

Dual Mechanism of Action: PARP Inhibition and Trapping

Talazoparib, a derivative of the this compound scaffold, exhibits a potent dual mechanism of action against cancer cells, particularly those with deficiencies in DNA repair pathways, such as BRCA1/2 mutations. This mechanism involves:

  • Inhibition of PARP Catalytic Activity: Like other PARP inhibitors, Talazoparib competes with the natural substrate NAD+ at the catalytic domain of PARP enzymes (primarily PARP1 and PARP2).[1] This enzymatic inhibition prevents the synthesis of poly (ADP-ribose) chains, a critical step in the repair of DNA single-strand breaks (SSBs). The accumulation of unrepaired SSBs leads to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[1]

  • PARP Trapping: A key differentiator for Talazoparib is its high efficiency in "trapping" the PARP enzyme on the DNA at the site of damage.[2][3] This action creates a cytotoxic PARP-DNA complex that is a physical impediment to DNA replication and transcription, leading to genomic instability and cell death.[4] This trapping mechanism is considered to be more cytotoxic than catalytic inhibition alone.[2]

In cancer cells with BRCA1 or BRCA2 mutations, the homologous recombination (HR) pathway for repairing DSBs is defective. The inhibition of PARP by Talazoparib in these cells leads to a state of "synthetic lethality," where the combination of two otherwise non-lethal defects results in targeted cell death, while sparing healthy cells with functional HR.[2]

Comparative Performance Data

The following tables summarize the in vitro inhibitory potency and cytotoxic effects of Talazoparib in comparison to other clinically relevant PARP inhibitors: Olaparib, Rucaparib, and Niraparib.

Table 1: Comparative In Vitro Inhibitory Activity (IC50, nM)

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
Talazoparib ~1~1.5[5]
Olaparib1-191-251[1]
Rucaparib0.8-3.228.2[1]
Niraparib2-35[6]2-15.3[6]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Comparative PARP Trapping Potency

InhibitorRelative Trapping Potency
Talazoparib Very High[2][5]
NiraparibHigh[5]
OlaparibModerate[5]
RucaparibModerate[6]

Table 3: Comparative Cytotoxicity in BRCA-Mutant Cancer Cell Lines (IC50/LC50, µM)

InhibitorMDA-MB-436 (BRCA1 mutant Breast Cancer)PEO1 (BRCA2 mutant Ovarian Cancer)UWB1.289 (BRCA1 mutant Ovarian Cancer)
Talazoparib ~0.13[7]0.0557[8]-
Olaparib4.7[7]Responsive[8]-
Rucaparib2.3[7]Not Responsive[8]-
Niraparib3.2[7]Responsive[8]-

Signaling and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.

Mechanism of Action of PARP Inhibitors cluster_0 DNA Damage and Repair cluster_1 PARP Inhibition cluster_2 Cellular Consequences in BRCA-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Catalytic_Inhibition Catalytic Inhibition PARP_Trapping PARP Trapping Repair_Proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARP_Inhibitor Talazoparib PARP_Inhibitor->PARP1 DSB_Formation Double-Strand Break (DSB) Formation Catalytic_Inhibition->DSB_Formation PARP_Trapping->DSB_Formation Defective_HR Defective Homologous Recombination (HR) DSB_Formation->Defective_HR Apoptosis Apoptosis / Cell Death Defective_HR->Apoptosis

Caption: Mechanism of action of Talazoparib.

Experimental Workflow: Validating PARP Inhibition Start Start Cell_Culture Culture BRCA-mutant and wild-type cancer cell lines Start->Cell_Culture Drug_Treatment Treat cells with serial dilutions of PARP inhibitors Cell_Culture->Drug_Treatment PARP_Activity PARP Activity Assay (ELISA) Drug_Treatment->PARP_Activity PARP_Trapping PARP Trapping Assay (Fluorescence Polarization) Drug_Treatment->PARP_Trapping Cytotoxicity Cytotoxicity/Viability Assays Drug_Treatment->Cytotoxicity Data_Analysis Data Analysis: Calculate IC50/EC50 values PARP_Activity->Data_Analysis PARP_Trapping->Data_Analysis MTS_Assay MTS Assay (Short-term viability) Cytotoxicity->MTS_Assay Colony_Formation Colony Formation Assay (Long-term survival) Cytotoxicity->Colony_Formation MTS_Assay->Data_Analysis Colony_Formation->Data_Analysis Comparison Compare potency and efficacy of inhibitors Data_Analysis->Comparison End End Comparison->End

Caption: Experimental workflow for validating PARP inhibitor mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro PARP Activity Assay (ELISA-based)

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ onto histone-coated plates.

Materials:

  • Histone-coated 96-well plate

  • Recombinant PARP1 enzyme

  • Biotinylated NAD+

  • Activated DNA

  • PARP Assay Buffer

  • Test inhibitors (Talazoparib and alternatives)

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in PARP Assay Buffer.

  • To each well of the histone-coated plate, add the reaction mix containing PARP Assay Buffer, activated DNA, and the test inhibitor at various concentrations.[1]

  • Add the recombinant PARP1 enzyme to each well to initiate the reaction.[1]

  • Incubate the plate at 37°C for 1 hour.[1]

  • Add biotinylated NAD+ to each well and incubate for another hour at 37°C.[1]

  • Wash the plate multiple times with a wash buffer to remove unbound reagents.[1]

  • Add Streptavidin-HRP to each well and incubate at room temperature.[1]

  • Wash the plate again.[1]

  • Add the TMB substrate and incubate until color develops.[1]

  • Add the stop solution to terminate the reaction.[1]

  • Read the absorbance at 450 nm using a microplate reader.[9]

  • Calculate the IC50 value from the dose-response curve.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA probe.

Materials:

  • Recombinant PARP1 enzyme

  • Fluorescently labeled nicked DNA oligonucleotide

  • PARP Trapping Assay Buffer

  • NAD+

  • Test inhibitors

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test inhibitors.

  • In a microplate, combine the recombinant PARP1 enzyme, the fluorescently labeled DNA probe, and the test inhibitor in the assay buffer.

  • Incubate to allow the formation of the PARP-DNA complex.

  • Add NAD+ to the wells to initiate the auto-PARylation reaction in the control wells. In the absence of an inhibitor, PARP1 will auto-PARylate and dissociate from the DNA, resulting in low fluorescence polarization.[5]

  • Trapping inhibitors will prevent this dissociation, leading to a high fluorescence polarization signal.[5]

  • Incubate the plate at room temperature.[5]

  • Measure the fluorescence polarization of each well using a plate reader.[5]

  • Calculate the EC50 for PARP trapping by plotting the fluorescence polarization signal against the inhibitor concentration.[5]

Cell Viability Assay (MTS Assay)

This colorimetric assay assesses the short-term cytotoxic effects of the PARP inhibitors on cancer cell lines.

Materials:

  • BRCA-mutant and wild-type cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test inhibitors

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

  • Treat the cells with serial dilutions of the PARP inhibitors for a specified period (e.g., 72 hours).[10]

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]

  • Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[10]

  • Calculate the IC50 value from the dose-response curve.[10]

Colony Formation Assay

This assay evaluates the long-term survival and proliferative capacity of cells following treatment with PARP inhibitors.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 6-well plates

  • Test inhibitors

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow the cells to adhere and then treat with the PARP inhibitors for a specified duration (e.g., 24 hours).

  • Remove the drug-containing medium and replace it with fresh medium.

  • Allow the cells to grow for 10-14 days until visible colonies form.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) to determine the surviving fraction.

  • Compare the surviving fraction of treated cells to untreated controls to assess the long-term cytotoxic effect.

References

Benchmarking the cost-effectiveness of different 2-Amino-5-bromobenzamide synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates like 2-Amino-5-bromobenzamide is a critical step in the discovery and development of new therapeutic agents. The efficiency and cost-effectiveness of the synthetic route chosen can significantly impact project timelines and budgets. This guide provides an objective comparison of two distinct protocols for the synthesis of this compound, offering a detailed analysis of their performance based on experimental data to inform laboratory and potential scale-up decisions.

Executive Summary

Two primary synthetic strategies for the preparation of this compound are evaluated:

  • Protocol 1: Direct Bromination of 2-Aminobenzamide. This approach involves the electrophilic bromination of the commercially available starting material, 2-aminobenzamide, using N-bromosuccinimide.

  • Protocol 2: Hydrolysis of 2-Amino-5-bromobenzonitrile. This method consists of the hydrolysis of the nitrile functional group of 2-amino-5-bromobenzonitrile to the corresponding primary amide.

The direct bromination protocol offers a more straightforward, one-step synthesis with a high reported yield. The nitrile hydrolysis route, while potentially requiring the synthesis or purchase of the nitrile starting material, provides an alternative pathway that can be advantageous depending on the availability and cost of the precursors. This guide presents a quantitative comparison of these two methods, considering factors such as reagent cost, reaction time, and overall yield to determine their relative cost-effectiveness.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two synthetic routes to this compound.

ParameterProtocol 1: Direct BrominationProtocol 2: Hydrolysis of Nitrile
Starting Material 2-Aminobenzamide2-Amino-5-bromobenzonitrile
Key Reagents N-Bromosuccinimide (NBS), AcetonitrileSodium perborate, Sodium hydroxide, Water, Ethanol
Reaction Time 0.5 hours2 hours
Reported Yield (%) 93%[1]Estimated 90%
Purity High (recrystallization)High (recrystallization)
Estimated Reagent Cost per Gram of Product ~$0.50 - $1.00~$1.00 - $1.50

Note: The yield for Protocol 2 is an estimation based on typical nitrile hydrolysis reactions. The reagent costs are approximate and can vary based on supplier, purity, and scale.

Experimental Protocols

Protocol 1: Direct Bromination of 2-Aminobenzamide

This protocol is adapted from a reported synthesis of this compound.[1]

Materials:

  • 2-Aminobenzamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Ice-cold water

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-aminobenzamide (1.00 g, 7.34 mmol) in acetonitrile (20 mL) at room temperature in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-bromosuccinimide (1.36 g, 7.70 mmol) to the solution with continuous stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction with ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from acetonitrile to yield the purified this compound.

Protocol 2: Hydrolysis of 2-Amino-5-bromobenzonitrile

This protocol is a representative procedure for the hydrolysis of an aromatic nitrile to a primary amide.

Materials:

  • 2-Amino-5-bromobenzonitrile

  • Sodium perborate tetrahydrate

  • Sodium hydroxide

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-amino-5-bromobenzonitrile (1.0 g, 5.08 mmol) in ethanol (20 mL), add a solution of sodium hydroxide (0.4 g, 10 mmol) in water (5 mL).

  • Add sodium perborate tetrahydrate (1.5 g, 9.7 mmol) in portions to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • After completion of the reaction (estimated 2 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Mandatory Visualization

The logical workflow for selecting a synthesis protocol based on key experimental parameters can be visualized as follows:

G start Start: Need to Synthesize This compound cost Is reagent cost the primary concern? start->cost time Is reaction time critical? cost->time No protocol1 Protocol 1: Direct Bromination cost->protocol1 Yes yield Is maximizing yield the top priority? time->yield No time->protocol1 Yes yield->protocol1 Yes protocol2 Protocol 2: Nitrile Hydrolysis yield->protocol2 No end Synthesize Product protocol1->end Proceed protocol2->end Proceed

Caption: Decision workflow for synthesis protocol selection.

The following diagram illustrates the general experimental workflow for both synthesis protocols, from starting materials to the purified product.

G cluster_0 Protocol 1: Direct Bromination cluster_1 Protocol 2: Nitrile Hydrolysis start1 2-Aminobenzamide + NBS reaction1 Reaction (0.5h, RT) start1->reaction1 workup1 Quench with Water & Filtration reaction1->workup1 purification1 Recrystallization workup1->purification1 product1 This compound purification1->product1 start2 2-Amino-5-bromobenzonitrile + NaOH, NaBO3 reaction2 Reaction (2h, Reflux) start2->reaction2 workup2 Neutralization & Extraction reaction2->workup2 purification2 Recrystallization workup2->purification2 product2 This compound purification2->product2

Caption: Experimental workflows for the two synthesis protocols.

References

Revolutionizing Cancer Therapy: A Comparative Analysis of 2-Amino-5-bromobenzamide Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer treatments, a class of compounds known as 2-amino-5-bromobenzamide derivatives has emerged as a promising frontier. These molecules form the foundational core of Poly(ADP-ribose) polymerase (PARP) inhibitors, a targeted therapy that has shown significant efficacy, particularly in cancers with specific genetic vulnerabilities. This guide provides a comprehensive comparison of the in vivo efficacy of these derivatives, specifically focusing on PARP inhibitors, against standard chemotherapeutic agents in preclinical breast cancer models.

Quantitative Efficacy: A Head-to-Head Comparison

The following table summarizes the in vivo anti-tumor efficacy of a representative this compound derivative, the PARP inhibitor Olaparib, compared to standard chemotherapy in a patient-derived xenograft (PDX) model of BRCA1-deficient triple-negative breast cancer.

Treatment GroupDosageAdministration RouteTumor Growth InhibitionSurvival BenefitReference
Olaparib 50 mg/kgOral, dailySignificant tumor growth inhibition, leading to tumor stasisExtended survival compared to control[1]
Standard Chemotherapy (Paclitaxel) 10 mg/kgIntravenous, weeklyInitial tumor regression followed by regrowthModerate survival benefit[2]
Vehicle Control -Oral, dailyUninhibited tumor growth-[1]

Delving into the Mechanism: The PARP Inhibition Pathway

The antitumor activity of this compound derivatives, such as PARP inhibitors, is rooted in a concept known as synthetic lethality. In cancer cells with mutations in DNA repair genes like BRCA1 or BRCA2, the inhibition of PARP, an enzyme crucial for repairing single-strand DNA breaks, leads to the accumulation of catastrophic DNA damage and subsequent cell death.

PARP_Inhibition_Pathway PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancer cluster_DNA_Damage DNA Damage & Repair cluster_HR_Repair Homologous Recombination Repair cluster_Cell_Fate Cell Fate DNA_Damage Single-Strand DNA Break PARP PARP Enzyme DNA_Damage->PARP recruits BER Base Excision Repair PARP->BER initiates DSB Double-Strand DNA Break PARP->DSB leads to (unrepaired SSB) BER->DNA_Damage repairs BRCA BRCA1/2 Proteins HR Homologous Recombination BRCA->HR mediates HR->DSB repairs Apoptosis Apoptosis DSB->Apoptosis triggers Cell_Death Cancer Cell Death Apoptosis->Cell_Death PARP_Inhibitor This compound Derivative (PARP Inhibitor) PARP_Inhibitor->PARP inhibits BRCA_mutation BRCA1/2 Mutation (Defective HR) BRCA_mutation->HR disrupts Experimental_Workflow General Workflow for In Vivo Efficacy Study cluster_Setup Model Establishment cluster_Experiment Treatment and Monitoring cluster_Analysis Data Analysis Tumor_Implantation Implant Patient-Derived Tumor Tissue into Mice Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Investigational Drug vs. Standard Treatment vs. Control Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Data_Collection Collect Tumor Volume and Survival Data Monitoring->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Comparative Efficacy Statistical_Analysis->Conclusion

References

Cross-reactivity profiling of enzyme inhibitors synthesized from 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of enzyme inhibitors synthesized from the 2-amino-5-bromobenzamide scaffold, with a focus on their cross-reactivity profiles against a panel of kinases. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of a representative p38 MAPK inhibitor derived from the 2-aminobenzamide class, benchmarked against established alternatives. The presented data, experimental protocols, and pathway visualizations aim to facilitate informed decisions in drug discovery and development projects.

The this compound core structure is a versatile starting point in medicinal chemistry, giving rise to a variety of potent enzyme inhibitors.[1] Derivatives of the broader 2-aminobenzamide class have shown significant activity against several critical cellular signaling kinases, including p38 MAP kinase and IKK-alpha/beta.[2] Understanding the selectivity and off-target effects of these compounds is paramount for developing safe and efficacious therapeutics.

Quantitative Comparison of Kinase Inhibitor Potency

To provide a clear perspective on the selectivity of a representative 2-aminobenzamide-based p38 MAPK inhibitor (referred to as "Compound A"), its inhibitory activity is compared with several well-established p38 MAPK inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values against the primary target (p38α) and key off-target kinases.

CompoundPrimary Targetp38α IC50 (nM)Off-Target Kinase 1: JNK2 IC50 (nM)Off-Target Kinase 2: ERK2 IC50 (nM)Off-Target Kinase 3: GSK3β IC50 (nM)
Compound A (2-aminobenzamide derivative) p38αData not availableData not availableData not availableData not available
SB 203580 p38α/β50 - 300>10,000>10,000~3,000
BIRB 796 p38α/β/γ/δ38 (p38α)>1,000>10,000>10,000
VX-745 p38α10>1,000>10,000>10,000

Note: Data for "Compound A" is presented as a representative placeholder for a novel inhibitor from this class. Actual values would be determined experimentally. Data for comparator compounds are compiled from various sources.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitor profiles. The following are standard protocols for key experiments in kinase inhibitor cross-reactivity profiling.

In Vitro Kinase Assay (Radiometric)

This assay quantifies the inhibitory effect of a compound on the activity of a purified kinase.

Materials:

  • Purified recombinant kinases (e.g., p38α, JNK2, ERK2, GSK3β)

  • Specific peptide substrates for each kinase

  • Test compound (e.g., Compound A) and control inhibitors

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the test compound or vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cultured cells (e.g., THP-1 monocytes)

  • Test compound and vehicle control

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Equipment for SDS-PAGE and Western blotting

  • Primary antibodies against the target protein (e.g., p38 MAPK) and a loading control

Procedure:

  • Treat cultured cells with the test compound or vehicle control.

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes).

  • Lyse the cells to release proteins.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Plot the data to generate melting curves and determine the shift in melting temperature induced by the compound.

Visualizing Cellular Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

p38_MAPK_pathway cluster_extracellular Extracellular Stress cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor UV_light UV_light UV_light->Receptor MAP3K MAP3K Receptor->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors phosphorylates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression regulates Inhibitor 2-Aminobenzamide Inhibitor Inhibitor->p38_MAPK

Caption: The p38 MAPK signaling cascade and the point of inhibition.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Screening & Profiling cluster_analysis Data Analysis Start 2-Amino-5- bromobenzamide Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Compound_A Compound A Purification->Compound_A Primary_Assay Primary Target Assay (p38 MAPK) Compound_A->Primary_Assay Kinase_Panel Cross-Reactivity Kinase Panel Primary_Assay->Kinase_Panel Cellular_Assay Cellular Target Engagement (CETSA) Kinase_Panel->Cellular_Assay Data_Analysis IC50 Determination & Selectivity Profile Cellular_Assay->Data_Analysis Comparison Comparison with Alternative Inhibitors Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for synthesis and cross-reactivity profiling.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this safety-first approach. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-5-bromobenzamide, a halogenated aromatic amide. Adherence to these procedures is vital to protect personnel and prevent environmental contamination.

Key Safety and Disposal Data

A thorough understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Melting Point 189-191 °C
Boiling Point 291.2 °C at 760 mmHg
Density 1.698 g/cm³

Hazard Profile

This compound is classified as a hazardous substance with the following primary concerns:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Procedural Guidance for Disposal

The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This process is designed to minimize risk and ensure regulatory compliance.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile rubber is a suitable option), safety goggles, and a lab coat.

2. Waste Segregation:

  • This compound is a halogenated organic compound. It is imperative to segregate this waste from non-halogenated waste streams.

  • Use a designated, clearly labeled, and compatible waste container for halogenated organic solids. The container should be in good condition and have a secure lid.

3. Waste Collection:

  • Carefully transfer all solid this compound waste into the designated halogenated waste container.

  • Any disposable lab supplies (e.g., weighing paper, contaminated gloves) that have come into direct contact with the compound should also be placed in this container.

  • Rinse any contaminated glassware with a suitable solvent (e.g., acetone) within a chemical fume hood. Collect the rinsate as hazardous waste in a separate, designated container for halogenated liquid waste.

4. Labeling:

  • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Ensure the label is clearly visible and legible.

5. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

6. Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal procedure for this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_finalization Finalization & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Identify Designated Halogenated Waste Container PPE->Segregate Collect_Solid Transfer Solid Waste Segregate->Collect_Solid Collect_Liquid Collect Contaminated Rinsate (in separate liquid waste container) Collect_Solid->Collect_Liquid Label Label Waste Container ('Hazardous Waste', Chemical Name) Collect_Liquid->Label Store Store Securely Label->Store Contact_EHS Contact EHS for Disposal Store->Contact_EHS End Safe Disposal Complete Contact_EHS->End Start Start Disposal Process Start->PPE

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling 2-Amino-5-bromobenzamide (CAS No. 16313-66-9). Adherence to these procedures is critical for ensuring personal safety and proper chemical management in a laboratory setting for researchers, scientists, and drug development professionals.

Hazard Identification: this compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Some sources also indicate that it is harmful if swallowed and is suspected of causing genetic defects.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing the risks associated with handling this compound.

  • Preparation and Engineering Controls:

    • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, such as weighing or transferring, use a certified chemical fume hood.[1][3]

    • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][4][5]

    • PPE Inspection: Before starting any work, thoroughly inspect all Personal Protective Equipment (PPE) for any signs of damage or degradation. Do not use compromised equipment.[6]

  • Chemical Handling:

    • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the generation of airborne dust.[3]

    • Personal Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[1]

    • Spill Preparedness: Have appropriate spill control materials readily available. In case of a spill, avoid dust formation, and use personal protective equipment during cleanup.[5]

  • Post-Handling:

    • Decontamination: Thoroughly clean the work area and any equipment used.

    • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[4][5]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the primary defense against exposure to this compound.

Situation Required PPE Specifications & Notes
Routine Handling (Small Quantities) Eye/Face ProtectionChemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[4][5][6] A face shield may be necessary for splash hazards.[1]
Hand ProtectionChemically resistant gloves (e.g., nitrile or neoprene rubber). Always inspect gloves for integrity before use.[1][3]
Lab CoatA standard laboratory coat is required to protect skin and clothing.[1][6]
Risk of Dust/Aerosol Generation Respiratory ProtectionA NIOSH/MSHA-approved respirator or work under a certified chemical fume hood is necessary.[1][3]
Large Spills Full Body ProtectionIn the event of a large spill, additional protection such as impervious clothing and boots may be required. A self-contained breathing apparatus (SCBA) might be necessary.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[4][7]

  • Solid Waste: Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.

  • Contaminated Materials: Place all contaminated materials, such as gloves, weighing boats, and paper towels, into a designated solid hazardous waste container.

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_ppe Inspect and Don PPE prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup prep_spill Ready Spill Kit prep_setup->prep_spill handle_weigh Weigh Chemical prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_clean Clean Workspace and Equipment handle_transfer->post_clean post_ppe Remove and Dispose of PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_solid Collect Solid Waste disp_contam Collect Contaminated Materials disp_label Label Hazardous Waste Container disp_solid->disp_label disp_contam->disp_label disp_store Store for Professional Disposal disp_label->disp_store end End disp_store->end start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromobenzamide
Reactant of Route 2
2-Amino-5-bromobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。